Product packaging for Ripk2-IN-5(Cat. No.:)

Ripk2-IN-5

Cat. No.: B12366214
M. Wt: 354.4 g/mol
InChI Key: DDRVRFLMLJHXSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ripk2-IN-5 is a useful research compound. Its molecular formula is C21H14N4S and its molecular weight is 354.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H14N4S B12366214 Ripk2-IN-5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H14N4S

Molecular Weight

354.4 g/mol

IUPAC Name

N-(6-pyridin-4-ylquinolin-4-yl)-1,3-benzothiazol-5-amine

InChI

InChI=1S/C21H14N4S/c1-3-18-17(11-15(1)14-5-8-22-9-6-14)19(7-10-23-18)25-16-2-4-21-20(12-16)24-13-26-21/h1-13H,(H,23,25)

InChI Key

DDRVRFLMLJHXSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1C3=CC=NC=C3)NC4=CC5=C(C=C4)SC=N5

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Ripk2-IN-5 in NOD2 Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The innate immune system relies on a sophisticated network of pattern recognition receptors (PRRs) to detect and respond to microbial threats. Among these, the nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is a critical cytosolic sensor that recognizes muramyl dipeptide (MDP), a component of bacterial peptidoglycan.[1] Dysregulation of the NOD2 signaling pathway is strongly associated with a range of chronic inflammatory and autoimmune conditions, including Crohn's disease, Blau syndrome, and early-onset sarcoidosis.[2][3]

At the core of this pathway lies the Receptor-Interacting Protein Kinase 2 (RIPK2), a serine/threonine kinase that functions as an essential adaptor and signaling hub.[4] Upon NOD2 activation, RIPK2 is recruited and orchestrates downstream signaling cascades, primarily leading to the activation of NF-κB and MAPK pathways and the subsequent production of pro-inflammatory cytokines.[3] This central role makes RIPK2 a highly attractive therapeutic target for modulating aberrant inflammatory responses. Ripk2-IN-5 is a potent and highly selective small molecule inhibitor of RIPK2, demonstrating significant promise for the treatment of immune-related diseases.[5] This guide provides an in-depth examination of the NOD2 signaling pathway and the precise molecular mechanisms through which this compound exerts its inhibitory effects.

The NOD2-RIPK2 Signaling Pathway

The activation of NOD2 by its ligand, MDP, initiates a sequential and highly regulated signaling cascade:

  • Ligand Recognition and NOD2 Oligomerization: In the cytoplasm, NOD2 recognizes MDP, leading to a conformational change and self-oligomerization.[3]

  • RIPK2 Recruitment: The oligomerized NOD2 recruits RIPK2 through homotypic interactions between their respective caspase activation and recruitment domains (CARD).[6][7]

  • RIPK2 Activation and Ubiquitination: Once recruited, RIPK2 undergoes autophosphorylation at key residues, such as Ser176, which is a marker of its activation.[1][8] This is followed by a critical scaffolding event: the polyubiquitination of RIPK2. E3 ligases, most notably the X-linked inhibitor of apoptosis (XIAP), attach K63- and M1-linked polyubiquitin chains to RIPK2.[6][7][9] This ubiquitination is indispensable for the recruitment of downstream signaling complexes.[9]

  • Downstream Signal Propagation: The polyubiquitin scaffold on RIPK2 serves as a platform to recruit the TAK1-TAB and IKKα/β-NEMO complexes.[6][7]

  • NF-κB and MAPK Activation: The recruitment of these complexes leads to the activation of TAK1, which in turn triggers both the MAPK signaling cascade and the IKK complex. The IKK complex phosphorylates the NF-κB inhibitor, IκBα, targeting it for proteasomal degradation.[7]

  • Cytokine Production: The degradation of IκBα liberates NF-κB, allowing it to translocate to the nucleus and drive the transcription of genes encoding pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-8.[3]

NOD2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP MDP (Bacterial Peptidoglycan) NOD2 NOD2 MDP->NOD2 binds RIPK2 RIPK2 NOD2->RIPK2 recruits RIPK2_Ub Ub-RIPK2 (Scaffold) RIPK2->RIPK2_Ub Ubiquitination (XIAP-mediated) XIAP XIAP (E3 Ligase) XIAP->RIPK2 interacts Ub Ubiquitin (K63, M1) Ub->RIPK2 TAK1_IKK TAK1 & IKK Complexes RIPK2_Ub->TAK1_IKK recruits IkBa_NFkB IκBα-NF-κB TAK1_IKK->IkBa_NFkB phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB IκBα degraded Gene Pro-inflammatory Gene Transcription NFkB->Gene translocates Cytokines Cytokines (TNF-α, IL-6) Gene->Cytokines leads to

Diagram 1: The NOD2-RIPK2 signaling cascade.

Core Mechanism of Action of this compound

This compound is a highly potent, ATP-competitive inhibitor that targets the kinase domain of RIPK2.[5] Its mechanism of action is twofold, disrupting two distinct but essential functions of RIPK2 in the NOD2 pathway.

2.1. Direct Inhibition of Kinase Activity By binding to the ATP pocket of RIPK2, this compound directly prevents the binding of ATP. This blocks the autophosphorylation of RIPK2, a crucial initial step for its activation following recruitment by NOD2.[1][8] The inhibition of this kinase activity is a primary mechanism to halt the signaling cascade at its inception.

2.2. Disruption of the RIPK2-XIAP Scaffolding Interaction Recent studies have revealed a critical, non-catalytic role for RIPK2 inhibitors that is paramount to their cellular efficacy. Potent inhibitors that occupy the ATP-binding pocket, like this compound, induce a conformational change in the kinase domain that physically prevents the interaction between RIPK2 and the E3 ligase XIAP.[9] The binding of XIAP is a prerequisite for the polyubiquitination of RIPK2, which creates the essential scaffold for downstream signaling.[9] By blocking this interaction, this compound prevents the formation of the Ub-RIPK2 signaling platform, effectively shutting down the pathway regardless of the kinase activity status. This disruption of a key protein-protein interaction is considered a dominant mechanism for the potent cellular activity of advanced RIPK2 inhibitors.[9][10]

Diagram 2: Dual inhibitory mechanism of this compound.

Quantitative Data Summary

This compound demonstrates exceptional potency in both biochemical and cellular assays. The tables below summarize its activity and provide a comparison with other well-characterized RIPK2 inhibitors.

Table 1: In Vitro Potency of this compound

CompoundAssay TypeTargetIC₅₀ (nM)Reference
This compoundBiochemical Kinase AssayRIPK25.1[5]

Table 2: Comparative Cellular Activity of RIPK2 Inhibitors

CompoundCell SystemStimulationEndpointIC₅₀ (nM)Reference
This compound Not specifiedMDPTNF-α ReleaseDose-dependent reduction[5]
GSK583 HEK293-NOD2MDPIL-8 Production4[11]
GSK583 Human MonocytesMDPTNF-α Production13[11]
Compound 7e mBMDMMDP + LPSIL-6 Secretion6[12]
Compound 8 mBMDMMDP + LPSIL-6 Secretion12[12]
WEHI-345 Not specifiedNot specifiedNF-κB Activation~1,000[13]

Note: Direct comparison of IC₅₀ values should be made with caution due to variations in cell types, stimulation conditions, and assay endpoints.

Key Experimental Protocols

The following protocols describe standard methodologies used to characterize the mechanism of action of RIPK2 inhibitors like this compound.

4.1. In Vitro RIPK2 Kinase Inhibition Assay (e.g., ADP-Glo™)

  • Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of RIPK2.

  • Methodology:

    • Recombinant human RIPK2 enzyme is incubated in a kinase reaction buffer.

    • A serial dilution of this compound (or control compound) is added to the reaction wells.

    • The kinase reaction is initiated by adding a mixture of a suitable kinase substrate and ATP at a concentration near its Km value.

    • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

    • An ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • A kinase detection reagent is then added to convert the ADP generated by the kinase reaction into a luminescent signal.

    • Luminescence is measured using a plate reader. The signal is inversely proportional to the kinase inhibition.

    • IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11]

4.2. Cellular NOD2-Mediated Cytokine Release Assay

  • Objective: To determine the potency of a compound in blocking NOD2-driven inflammatory cytokine production in a cellular context.

  • Methodology:

    • Plate a suitable cell line, such as human THP-1 monocytes or HEK293 cells stably expressing NOD2, in 96-well plates and allow them to adhere.

    • Pre-treat the cells with a serial dilution of this compound for 1-2 hours.

    • Stimulate the cells with a NOD2 agonist, such as L18-MDP (a potent form of MDP), at a pre-determined optimal concentration (e.g., 100 ng/mL).

    • Incubate the cells for a period of 6-24 hours to allow for cytokine production and secretion.

    • Collect the cell culture supernatant.

    • Quantify the concentration of a target cytokine (e.g., TNF-α or IL-8) in the supernatant using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • Calculate the IC₅₀ value based on the dose-dependent inhibition of cytokine release.[11][12]

Experimental_Workflow start Start step1 1. Plate Cells (e.g., THP-1 Monocytes) start->step1 step2 2. Pre-treat with Serial Dilutions of this compound step1->step2 step3 3. Stimulate with MDP (NOD2 Agonist) step2->step3 step4 4. Incubate (6-24 hours) step3->step4 step5 5. Collect Supernatant step4->step5 step6 6. Perform ELISA for TNF-α or IL-8 step5->step6 step7 7. Analyze Data & Calculate IC₅₀ step6->step7 end End step7->end

Diagram 3: Workflow for a cellular cytokine release assay.

4.3. Co-Immunoprecipitation to Assess RIPK2-XIAP Interaction

  • Objective: To determine if an inhibitor disrupts the physical interaction between RIPK2 and XIAP.

  • Methodology:

    • Treat cells (e.g., U2OS/NOD2) with the inhibitor (e.g., this compound) or a vehicle control.

    • Stimulate the cells with a NOD2 agonist to induce the formation of the signaling complex.

    • Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.

    • Incubate the cell lysates with an antibody specific for RIPK2 that is coupled to magnetic or agarose beads.

    • The beads will capture RIPK2 and any proteins bound to it.

    • Wash the beads several times to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads.

    • Analyze the eluted proteins by Western blotting using an antibody specific for XIAP.

    • A reduction in the XIAP signal in the inhibitor-treated sample compared to the control indicates that the inhibitor disrupts the RIPK2-XIAP interaction.[9]

This compound is a potent and specific inhibitor of RIPK2, targeting a critical node in the NOD2 signaling pathway. Its mechanism of action is comprehensive, involving not only the direct inhibition of RIPK2's catalytic kinase activity but also the disruption of the essential RIPK2-XIAP protein-protein interaction. This dual action prevents the formation of the necessary signaling scaffold, leading to a profound blockade of downstream NF-κB activation and pro-inflammatory cytokine production. The high potency and multifaceted mechanism of this compound underscore its significant potential as a therapeutic agent for a variety of inflammatory diseases driven by aberrant NOD2 signaling.

References

The Role of Ripk2-IN-5 and Other RIPK2 Inhibitors in Inflammatory Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical transducer of inflammatory signals downstream of the intracellular pattern recognition receptors, NOD1 and NOD2. Dysregulation of the NOD-RIPK2 signaling axis is implicated in a host of inflammatory conditions, including Crohn's disease, sarcoidosis, and inflammatory arthritis, making RIPK2 a compelling therapeutic target.[1][2][3][4] This guide provides a comprehensive technical overview of RIPK2's role in inflammatory disease models, with a focus on the mechanism and application of its inhibitors, such as Ripk2-IN-5. We will delve into the quantitative efficacy of these inhibitors, detailed experimental protocols, and visual representations of the core biological pathways and experimental workflows.

Introduction to RIPK2 Signaling

RIPK2 is a dual-specificity kinase that functions as an essential adaptor protein for NOD1 and NOD2, which are intracellular sensors of bacterial peptidoglycans.[4][5] Upon recognition of their respective ligands, such as muramyl dipeptide (MDP) for NOD2, NOD receptors oligomerize and recruit RIPK2 through homotypic CARD-CARD interactions.[5][6] This recruitment triggers RIPK2 autophosphorylation and subsequent ubiquitination, primarily by E3 ligases like XIAP.[5][7] The ubiquitinated RIPK2 acts as a scaffold to recruit downstream signaling complexes, including the TAK1-TAB and IKKα/β-NEMO complexes.[5][8] This cascade ultimately leads to the activation of NF-κB and mitogen-activated protein kinase (MAPK) pathways, driving the transcription and secretion of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8.[2][8]

This compound: A Potent and Selective RIPK2 Inhibitor

This compound is a potent and highly selective inhibitor of RIPK2, demonstrating a high affinity for the kinase. It has been shown to effectively suppress inflammatory responses in cellular models.[9]

Mechanism of Action: Initially, it was believed that the therapeutic effect of RIPK2 inhibitors stemmed solely from blocking the kinase's catalytic activity.[5] However, recent studies have revealed a more nuanced mechanism. While inhibiting autophosphorylation is a component, a critical function of many potent RIPK2 inhibitors, including Type II inhibitors like ponatinib, is to disrupt the crucial interaction between the RIPK2 kinase domain and the BIR2 domain of XIAP (X-linked inhibitor of apoptosis protein).[6][10][11] This disruption prevents the XIAP-mediated ubiquitination of RIPK2, which is an indispensable step for its role as a signaling scaffold.[6][10] Therefore, these inhibitors function by antagonizing both the kinase activity and the scaffolding function of RIPK2.

Quantitative Data on RIPK2 Inhibitor Efficacy

The following tables summarize the quantitative data for various RIPK2 inhibitors in biochemical, cellular, and in vivo models.

Table 1: In Vitro Activity of Select RIPK2 Inhibitors

Inhibitor Assay Type Target/Cell Line IC50 Reference
This compound Biochemical RIPK2 Kinase Activity 5.1 nM [9]
Inhibitor 5 (GSK) Cellular MDP-stimulated IL-8 in HEK293-NOD2 4 nM [12]
Inhibitor 5 (GSK) Cellular MDP-stimulated TNFα in human monocytes 13 nM [12]
Inhibitor 5 (GSK) Cellular MDP-stimulated TNFα in human whole blood 26 nM [12]
Ponatinib Cellular Inhibition of RIPK2 Ubiquitination ~100 nM [11]
Regorafenib Cellular Inhibition of NOD-dependent TNF production Potent [12]

| Sorafenib | Cellular | Inhibition of RIPK2 autophosphorylation | Potent |[5] |

Table 2: In Vivo Efficacy of RIPK2 Inhibitors in Inflammatory Models

Model Inhibitor Dose & Route Key Findings Reference
MDP-Induced Peritonitis (Mouse) OD36 6.25 mg/kg, i.p. Significantly inhibited inflammatory cell recruitment. [13]
Spontaneous Crohn's-like Ileitis (SAMP1/YitFc Mouse) Gefitinib 50 mg/kg/day, in diet Drastically improved disease symptoms. [13]
Rat ex vivo PK/PD Model Inhibitor 8 30 mg/kg, p.o. Significantly attenuated MDP-induced cytokine (IL-6, TNFα) secretion in blood collected at multiple time points. [14]
MDP-Induced Cytokine Release (Rat) Inhibitor 8 30 mg/kg, p.o. Moderate but significant reduction in systemic IL-6 and TNFα. [14]

| Experimental Ischemic Stroke (Mouse) | Unnamed RIPK2 Inhibitor | 3 mg/kg, i.p. | Reduced infarct size and neuroinflammation-related gene expression. |[15] |

Experimental Protocols

MDP-Induced Peritonitis in Mice

This in vivo model is used to assess the ability of a compound to inhibit inflammatory cell recruitment.

Methodology:

  • Animal Model: Male C57BL/6J mice, 8-12 weeks old.

  • Acclimatization: House animals under standard conditions with ad libitum access to food and water for at least one week prior to the experiment.

  • Inhibitor Administration: Administer the RIPK2 inhibitor (e.g., OD36 at 6.25 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.[13]

  • Inflammatory Challenge: 30 minutes after inhibitor administration, inject 150 µg of Muramyl Dipeptide (MDP) intraperitoneally to induce peritonitis.[13]

  • Sample Collection: After a set time (e.g., 4 hours), euthanize the mice.[13]

  • Peritoneal Lavage: Inject 5-10 mL of ice-cold PBS into the peritoneal cavity, gently massage the abdomen, and then aspirate the fluid.

  • Cell Analysis: Centrifuge the lavage fluid to pellet the cells. Resuspend the cells and perform a total cell count using a hemocytometer. Prepare cytospin slides and perform differential cell counts (e.g., neutrophils, macrophages) using Wright-Giemsa staining.

  • Data Analysis: Compare the total and differential cell counts between the vehicle-treated and inhibitor-treated groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).

Cellular Inhibition of MDP-Induced Cytokine Production

This in vitro assay measures a compound's potency in blocking NOD2-mediated signaling in a cellular context.

Methodology:

  • Cell Culture: Culture human peripheral blood mononuclear cells (hPBMCs) or a relevant cell line (e.g., HEK293 cells stably overexpressing NOD2) under standard conditions.[12][14]

  • Compound Treatment: Plate the cells and pre-treat with serial dilutions of the RIPK2 inhibitor or vehicle control for a specified time (e.g., 15-60 minutes).

  • NOD2 Stimulation: Add MDP (e.g., 10 µg/mL) to the wells to stimulate the NOD2 pathway.[14] Include an unstimulated control group.

  • Incubation: Incubate the cells for a period sufficient for cytokine production (e.g., 4-24 hours).

  • Cytokine Measurement: Collect the cell culture supernatant. Measure the concentration of a relevant cytokine (e.g., TNF-α or IL-8) using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cytokine concentration against the inhibitor concentration and calculate the IC50 value using non-linear regression analysis.

GST-Pulldown Assay for RIPK2-XIAP Interaction

This biochemical assay directly tests the ability of an inhibitor to disrupt the interaction between RIPK2 and XIAP.

Methodology:

  • Protein Expression: Express and purify recombinant GST-tagged XIAP BIR2 domain (GST-BIR2-XIAP) and the RIPK2 kinase domain.

  • Cell Lysate Preparation: Prepare whole-cell lysates from a suitable cell line (e.g., U2OS/NOD2 cells).[10]

  • Inhibitor Incubation: Add the RIPK2 inhibitor at a specified concentration (e.g., 100-fold the kinase IC50) or vehicle control to the cell lysate or recombinant RIPK2 solution and incubate.[11]

  • Pulldown: Add Glutathione Sepharose beads pre-bound with GST-BIR2-XIAP to the lysate/protein solution. Incubate to allow for binding.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binders.

  • Elution and Analysis: Elute the bound proteins from the beads. Analyze the eluate and input lysates by SDS-PAGE and Western blotting using antibodies against RIPK2 and GST.

  • Interpretation: A reduction in the amount of RIPK2 pulled down in the presence of the inhibitor compared to the vehicle control indicates disruption of the RIPK2-XIAP interaction.[10]

Visualizing Key Pathways and Workflows

NOD2-RIPK2 Signaling Pathway

NOD2_RIPK2_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP MDP (Bacterial Peptidoglycan) NOD2 NOD2 MDP->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits (CARD-CARD) Ub_RIPK2 Ubiquitinated RIPK2 (Scaffold) RIPK2->Ub_RIPK2 XIAP XIAP (E3 Ligase) XIAP->RIPK2 Interacts & Ubiquitinates TAK1_complex TAK1/TAB Complex Ub_RIPK2->TAK1_complex Recruits IKK_complex IKK Complex Ub_RIPK2->IKK_complex Recruits MAPK MAPK Activation TAK1_complex->MAPK NFkB NF-κB Activation IKK_complex->NFkB Cytokines Pro-inflammatory Cytokines (TNFα, IL-6) NFkB->Cytokines Drives Transcription

Caption: The NOD2 signaling cascade initiated by MDP, leading to RIPK2 activation and cytokine production.

Experimental Workflow for In Vivo Evaluation

InVivo_Workflow start Start: Select Animal Model (e.g., C57BL/6 Mice) acclimate Acclimatization (1 week) start->acclimate randomize Randomize into Groups (Vehicle vs. Inhibitor) acclimate->randomize admin_inhibitor Administer Compound (e.g., i.p. injection) randomize->admin_inhibitor admin_mdp Induce Inflammation (i.p. injection of MDP) admin_inhibitor->admin_mdp wait Incubation Period (e.g., 4 hours) admin_mdp->wait euthanize Euthanize & Collect Samples (Peritoneal Lavage) wait->euthanize analysis Cellular Analysis: Total & Differential Counts euthanize->analysis end End: Statistical Analysis & Comparison of Groups analysis->end

Caption: Workflow for the MDP-induced peritonitis model to test RIPK2 inhibitor efficacy in vivo.

Mechanism of Action of RIPK2 Inhibitors

Inhibitor_MoA cluster_pathway Normal Signaling cluster_inhibition Inhibitor Action RIPK2_active RIPK2 Ubiquitination Ubiquitination RIPK2_active->Ubiquitination Autophosphorylation Permits XIAP_binds XIAP XIAP_binds->Ubiquitination Mediates Signaling Downstream Signaling (NF-κB, MAPK) Ubiquitination->Signaling RIPK2_inhibited RIPK2 Block_XIAP XIAP Interaction BLOCKED RIPK2_inhibited->Block_XIAP Block_Phos Autophosphorylation BLOCKED RIPK2_inhibited->Block_Phos Inhibitor This compound Inhibitor->RIPK2_inhibited Binds to ATP Pocket No_Signaling Signaling Abrogated Block_XIAP->No_Signaling Block_Phos->No_Signaling

Caption: RIPK2 inhibitors block signaling by preventing autophosphorylation and XIAP interaction.

Conclusion

RIPK2 is a well-validated, druggable target for a range of inflammatory diseases. The development of potent and selective inhibitors, such as this compound, offers a promising therapeutic strategy. A sophisticated understanding of their dual mechanism of action—inhibiting both kinase activity and the crucial scaffolding function by blocking the XIAP interaction—is vital for the continued development of this class of drugs. The in vitro and in vivo models detailed in this guide provide a robust framework for evaluating the efficacy and pharmacodynamic properties of novel RIPK2 inhibitors, paving the way for their potential clinical application in treating diseases driven by aberrant NOD-like receptor signaling.

References

Ripk2-IN-5: A Selective Inhibitor of RIPK2 for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical intracellular signaling node that plays a pivotal role in the innate immune system.[1][2] As a key downstream effector of the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2 pattern recognition receptors, RIPK2 is integral to the host's defense against bacterial pathogens.[3][4] Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, leading to the downstream activation of nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[2][5] This cascade culminates in the production of pro-inflammatory cytokines and chemokines, essential for orchestrating an effective immune response.[5] Dysregulation of the NOD2-RIPK2 signaling axis has been implicated in the pathophysiology of various autoinflammatory disorders, including Crohn's disease, Blau syndrome, and early-onset sarcoidosis, making RIPK2 an attractive therapeutic target.[6][7]

Ripk2-IN-5, also referred to as inhibitor 5, has emerged as a potent and selective small molecule inhibitor of RIPK2.[4][6] It is the active metabolite of the prodrug GSK2983559.[5] This technical guide provides a comprehensive overview of this compound, summarizing its biochemical and cellular activity, pharmacokinetic profile, and the experimental methodologies used for its characterization.

Mechanism of Action

This compound is a high-affinity inhibitor of RIPK2 with a reported IC50 value of 5.1 nM.[4] By binding to the ATP-binding pocket of the RIPK2 kinase domain, this compound competitively inhibits its kinase activity.[6] This inhibition prevents the autophosphorylation of RIPK2, a crucial step for its activation and the subsequent recruitment of downstream signaling partners.[6] Consequently, the activation of NF-κB and MAPK pathways is blocked, leading to a dose-dependent reduction in the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[4][6]

Signaling Pathway

The canonical NOD2-RIPK2 signaling pathway begins with the recognition of muramyl dipeptide (MDP), a component of bacterial peptidoglycan, by the cytosolic receptor NOD2. This leads to the recruitment of RIPK2 via a homotypic CARD-CARD interaction. RIPK2 then undergoes autophosphorylation and ubiquitination, which serves as a scaffold to recruit downstream kinases, including TAK1. TAK1, in turn, activates the IKK complex, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. RIPK2 activation also leads to the activation of MAPK pathways.

RIPK2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP MDP NOD2 NOD2 MDP->NOD2 Activation RIPK2 RIPK2 NOD2->RIPK2 Recruitment RIPK2->RIPK2 TAK1_Complex TAK1/TAB RIPK2->TAK1_Complex Activation This compound This compound This compound->RIPK2 Inhibition Ub Ub Ub->RIPK2 Ubiquitination IKK_Complex IKKα/β/γ TAK1_Complex->IKK_Complex Activation MAPK MAPK TAK1_Complex->MAPK Activation IκBα IκBα IKK_Complex->IκBα Phosphorylation NF-κB NF-κB (p65/p50) Pro-inflammatory_Genes Pro-inflammatory Gene Transcription NF-κB->Pro-inflammatory_Genes Transcription

NOD2-RIPK2 Signaling Pathway and Inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound (inhibitor 5).

Table 1: In Vitro Activity of this compound [6]

AssaySpeciesIC50 (nM)
RIP2 Binding Fluorescence Polarization (FP)Human5
RIP2 Binding Fluorescence Polarization (FP)Rat2
RIP2 ADP-Glo Kinase ActivityHuman2
MDP-stimulated IL-8 release (HEK293/NOD2)Human4
MDP-stimulated TNFα release (Human Monocytes)Human13
MDP-stimulated TNFα release (Human Whole Blood)Human26

Table 2: Pharmacokinetic Parameters of this compound [6]

SpeciesStrainOral/IV Dose (mg/kg)Oral Cmax (ng/mL)Oral AUC (ng·h/mL)Cl (mL min⁻¹ kg⁻¹)Vdss (L/kg)T1/2 (h)F (%)
RatSprague-Dawley2.0/0.5120460274.14.439
DogBeagle2.0/1.147018009.92.65.157
MinipigGöttingen1.0/0.43185181.81.926

Table 3: Kinase Selectivity Profile of this compound [6]

A kinase selectivity screen was performed against 300 kinases at a concentration of 1 µM. The results are summarized below based on the provided dendrogram.

Inhibition LevelNumber of Kinases
>90%1
70-90%4 (including RIPK2)
50-70%6
<50%289

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are provided below. These are based on established methodologies and information from related studies.

Biochemical Assays

1. RIPK2 Kinase Activity Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP production. After the kinase reaction, remaining ATP is depleted, and the produced ADP is converted to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.[8]

  • Protocol:

    • Prepare a reaction mixture containing RIPK2 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[8]

    • Add this compound or vehicle control (DMSO) to the reaction mixture in a 384-well plate.

    • Initiate the kinase reaction by adding the ATP/substrate mix and incubate at room temperature for a defined period (e.g., 60 minutes).[8]

    • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.[8]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[8]

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

ADP_Glo_Workflow Start Start Prepare_Reaction_Mix Prepare Kinase Reaction Mix (RIPK2, Substrate, Buffer) Start->Prepare_Reaction_Mix Add_Inhibitor Add this compound or Vehicle Prepare_Reaction_Mix->Add_Inhibitor Incubate_1 Incubate (e.g., 60 min, RT) Add_Inhibitor->Incubate_1 Add_ADP_Glo_Reagent Add ADP-Glo™ Reagent (Deplete ATP) Incubate_1->Add_ADP_Glo_Reagent Incubate_2 Incubate (40 min, RT) Add_ADP_Glo_Reagent->Incubate_2 Add_Detection_Reagent Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Incubate_2->Add_Detection_Reagent Incubate_3 Incubate (30 min, RT) Add_Detection_Reagent->Incubate_3 Measure_Luminescence Measure Luminescence Incubate_3->Measure_Luminescence End End Measure_Luminescence->End

Workflow for the ADP-Glo™ Kinase Assay.

2. RIPK2 Binding Assay (Fluorescence Polarization)

This assay measures the binding affinity of this compound to the RIPK2 kinase domain.

  • Principle: Fluorescence polarization (FP) measures the change in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger protein. When the small tracer binds to the larger RIPK2 protein, its tumbling rate slows down, resulting in an increase in the polarization of the emitted light. An inhibitor competes with the tracer for binding to RIPK2, causing a decrease in polarization.

  • Protocol:

    • Prepare a reaction mixture containing a fluorescently labeled RIPK2 ligand (tracer) and purified RIPK2 kinase domain in a suitable buffer.

    • Add serial dilutions of this compound or vehicle control to the wells of a microplate.

    • Add the RIPK2/tracer mixture to the wells.

    • Incubate the plate at room temperature to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

    • Calculate IC50 values from the competition binding curves.

Cellular Assays

1. MDP-Stimulated TNF-α Secretion Assay in Human Monocytes

This assay assesses the ability of this compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a cellular context.

  • Principle: Primary human monocytes are stimulated with MDP to activate the NOD2-RIPK2 pathway, leading to the synthesis and secretion of TNF-α. The concentration of TNF-α in the cell culture supernatant is then quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Protocol:

    • Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs).

    • Plate the monocytes in a 96-well plate and allow them to adhere.

    • Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period (e.g., 30 minutes).[9]

    • Stimulate the cells with MDP (e.g., 5 µg/mL) for a specified time (e.g., 4-24 hours).[9]

    • Collect the cell culture supernatants.

    • Quantify the concentration of TNF-α in the supernatants using a commercially available human TNF-α ELISA kit according to the manufacturer's instructions.

    • Determine the IC50 value for the inhibition of TNF-α secretion.

In Vivo Studies

1. TNBS-Induced Colitis Model in Mice

This is a widely used animal model of inflammatory bowel disease to evaluate the in vivo efficacy of anti-inflammatory compounds.

  • Principle: Intra-rectal administration of the haptenating agent 2,4,6-trinitrobenzenesulfonic acid (TNBS) in ethanol induces a T-cell-mediated transmural inflammation of the colon that mimics aspects of human Crohn's disease.

  • Protocol:

    • Anesthetize mice (e.g., with isoflurane).

    • Slowly administer a solution of TNBS in ethanol intra-rectally via a catheter.

    • Administer this compound (or its prodrug) or vehicle control to the mice according to the desired dosing regimen (e.g., daily oral gavage) starting from the day of colitis induction.

    • Monitor the mice daily for body weight, stool consistency, and presence of blood to calculate a Disease Activity Index (DAI).

    • At the end of the study period (e.g., 3-7 days for an acute model), euthanize the mice and collect the colons.

    • Measure colon length and weight, and collect tissue samples for histological analysis and cytokine measurements.

    • Evaluate the severity of colitis based on macroscopic and microscopic scoring.

Conclusion

This compound is a potent and selective inhibitor of RIPK2 kinase activity with demonstrated efficacy in both biochemical and cellular assays. Its ability to block the NOD2-RIPK2 signaling pathway and subsequent pro-inflammatory cytokine production highlights its potential as a therapeutic agent for the treatment of inflammatory diseases such as Crohn's disease. The provided quantitative data and experimental methodologies offer a valuable resource for researchers and drug development professionals working on the development of novel RIPK2-targeted therapies. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.

References

Ripk2-IN-5: A Deep Dive into Innate Immunity Modulation

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical serine/threonine kinase that functions as a central node in the innate immune system.[1][2] It is a key downstream signaling partner for the intracellular pattern recognition receptors, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and NOD2.[3][4] Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, initiating a signaling cascade that culminates in the activation of NF-κB and MAPK pathways.[3][5] This leads to the production of pro-inflammatory cytokines and chemokines, essential for clearing bacterial infections.[3] However, dysregulation of the NOD-RIPK2 signaling axis is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, including Crohn's disease, ulcerative colitis, and Blau syndrome, making RIPK2 an attractive therapeutic target.[2][6]

This technical guide provides an in-depth overview of Ripk2-IN-5, a potent and selective inhibitor of RIPK2, and its role in modulating innate immunity pathways. We will delve into its mechanism of action, present quantitative data from various assays, provide detailed experimental protocols, and visualize the complex signaling and experimental workflows.

This compound: Mechanism of Action and Quantitative Profile

This compound is a high-affinity, selective, and cell-permeable inhibitor of RIPK2.[7] It exerts its function by competing with ATP for binding to the kinase domain of RIPK2, thereby preventing its autophosphorylation and subsequent activation of downstream signaling.[8]

Biochemical and Cellular Activity

The potency and selectivity of this compound and other notable RIPK2 inhibitors have been characterized through a variety of biochemical and cellular assays. The following tables summarize key quantitative data, providing a comparative overview of their activity.

InhibitorRIPK2 IC50 (nM)Cellular Assay (Cell Type)Cellular IC50 (nM)Cytokine MeasuredReference
This compound (Compound 14) 5.1 ± 1.6Not SpecifiedNot SpecifiedTNF-α[7]
GSK583 Not SpecifiedHuman Monocytes18TNF-α[9]
HEK2938IL-8[9]
Ponatinib 6.7HEKBlue0.8 (EC50)NF-κB Reporter[10]
Regorafenib 41HEKBlueNot SpecifiedNF-κB Reporter[10]
Sorafenib 75HEKBlueNot SpecifiedNF-κB Reporter[10]
WEHI-345 130Not SpecifiedNot SpecifiedNot Specified[3]
Compound 8 Not SpecifiedMouse BMDMs12IL-6[3][11]
Compound 4 Not SpecifiedHEK293 (NOD2 OE)4IL-8[3]
Human Monocytes13TNF-α[3]
Compound 10w 0.6Not SpecifiedNot SpecifiedNot Specified[4]

Table 1: Comparative inhibitory activities of various RIPK2 inhibitors.

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a crucial parameter, as off-target effects can lead to undesirable side effects. The kinase selectivity of this compound has been assessed against a panel of kinases.

Kinase% Inhibition at 1 µM
RIPK2 >90
Fyn>90
Lyn>90
BTK>90
Abl>90
KDR50-90
CDK950-90
LOK50-90

Table 2: Kinase selectivity profile of this compound (Compound 14).[7] The inhibitor was screened against a panel of 70 kinases at a concentration of 1 µM.

Signaling Pathways and Experimental Workflows

To better understand the context of this compound's function, it is essential to visualize the signaling pathways it modulates and the experimental workflows used to characterize its activity.

NOD_RIPK2_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs Bacterial PGNs (e.g., MDP, iE-DAP) NOD1_NOD2 NOD1/NOD2 PAMPs->NOD1_NOD2 RIPK2 RIPK2 NOD1_NOD2->RIPK2 CARD-CARD interaction XIAP XIAP/cIAPs (E3 Ligases) RIPK2->XIAP Ub Ubiquitination (K63, M1) RIPK2->Ub P Phosphorylation RIPK2->P Autophosphorylation XIAP->RIPK2 Ubiquitination TAK1_complex TAK1/TAB1/TAB2 MAPKs MAPKs (p38, JNK, ERK) TAK1_complex->MAPKs IKK_complex IKKα/IKKβ/NEMO NFkB_IkB NF-κB/IκBα IKK_complex->NFkB_IkB Phosphorylation of IκBα Degradation Proteasomal Degradation NFkB_IkB->Degradation NFkB_nuc NF-κB NFkB_IkB->NFkB_nuc MAPKs->NFkB_nuc AP-1, etc. Ub->TAK1_complex Ub->IKK_complex P->RIPK2 Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NFkB_nuc->Gene_expression Ripk2_IN_5 This compound Ripk2_IN_5->RIPK2 Inhibition

Caption: NOD1/2-RIPK2 Signaling Pathway and the inhibitory action of this compound.

RIPK2_Inhibitor_Screening_Workflow cluster_workflow RIPK2 Inhibitor Discovery Cascade HTS High-Throughput Screening (e.g., ADP-Glo Kinase Assay) Hit_ID Hit Identification HTS->Hit_ID Biochem_Assay Biochemical Potency (IC50 Determination) Hit_ID->Biochem_Assay Selectivity Kinase Selectivity Profiling (Kinase Panel Screen) Biochem_Assay->Selectivity Cell_Assay Cellular Target Engagement (e.g., NanoBRET Assay) Biochem_Assay->Cell_Assay Lead_Opt Lead Optimization (Structure-Activity Relationship) Selectivity->Lead_Opt Functional_Assay Cellular Functional Assay (Cytokine Secretion - ELISA) Cell_Assay->Functional_Assay Functional_Assay->Lead_Opt In_Vivo In Vivo Efficacy and PK/PD (Animal Models of Inflammation) Lead_Opt->In_Vivo

Caption: A typical experimental workflow for the discovery and characterization of RIPK2 inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize RIPK2 inhibitors like this compound.

RIPK2 Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced by the kinase reaction, which is directly proportional to the kinase activity.[12][13]

Materials:

  • Recombinant human RIPK2 enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[12]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µl of the diluted compound or DMSO (vehicle control).

    • Add 2 µl of RIPK2 enzyme solution (pre-diluted in Kinase Buffer).

    • Add 2 µl of a substrate/ATP mix (MBP and ATP in Kinase Buffer).

    • Incubate the plate at room temperature for 60 minutes.[12]

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[12]

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[13]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Target Engagement Assay (NanoBRET™ Target Engagement Assay)

This assay measures the binding of a test compound to the target protein within living cells.[1][14]

Materials:

  • HEK293 cells

  • NanoLuc®-RIPK2 fusion vector

  • Transfection reagent

  • NanoBRET™ Tracer

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • Test compounds dissolved in DMSO

  • 96-well or 384-well white plates

Procedure:

  • Cell Preparation:

    • Transfect HEK293 cells with the NanoLuc®-RIPK2 fusion vector.

    • Seed the transfected cells into the wells of the assay plate and incubate overnight.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compounds.

    • Add the NanoBRET™ Tracer to the cells.

    • Add the diluted test compounds or DMSO to the wells.

    • Incubate for 2 hours at 37°C in a CO2 incubator.[1]

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to the wells.

    • Read the BRET signal (donor and acceptor emission) on a luminometer.

  • Data Analysis:

    • Calculate the BRET ratio.

    • Determine the IC50 value by plotting the BRET ratio against the compound concentration and fitting to a dose-response curve.

Cytokine Production Measurement (Enzyme-Linked Immunosorbent Assay - ELISA)

This assay quantifies the amount of a specific cytokine (e.g., TNF-α, IL-6) secreted by cells in response to a stimulus.[6][15][16]

Materials:

  • Cell line capable of producing the cytokine of interest upon stimulation (e.g., THP-1 monocytes, human PBMCs).

  • NOD2 agonist (e.g., Muramyl Dipeptide - MDP).

  • Test compounds.

  • ELISA kit for the target cytokine (e.g., Human TNF-α ELISA Kit).

  • Cell culture medium and supplements.

  • 96-well ELISA plates.

  • Plate washer and reader.

Procedure:

  • Cell Treatment:

    • Seed cells in a 96-well culture plate.

    • Pre-treat the cells with various concentrations of the test compound or DMSO for a specified time (e.g., 1 hour).

    • Stimulate the cells with a NOD2 agonist (e.g., MDP) to induce cytokine production.

    • Incubate for a defined period (e.g., 18-24 hours).

  • Sample Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the cell culture supernatant containing the secreted cytokines.

  • ELISA Protocol (following manufacturer's instructions):

    • Coat a 96-well ELISA plate with the capture antibody.

    • Block the plate to prevent non-specific binding.

    • Add the collected cell culture supernatants and standards to the wells.

    • Incubate to allow the cytokine to bind to the capture antibody.

    • Wash the plate.

    • Add the detection antibody.

    • Incubate and wash.

    • Add the enzyme conjugate (e.g., Streptavidin-HRP).

    • Incubate and wash.

    • Add the substrate and incubate until color develops.

    • Add a stop solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Generate a standard curve using the known concentrations of the cytokine standard.

    • Calculate the concentration of the cytokine in the samples based on the standard curve.

    • Determine the IC50 of the compound for cytokine inhibition.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context by measuring changes in the thermal stability of a protein upon ligand binding.[17][18]

Materials:

  • Cells expressing the target protein (RIPK2).

  • Test compound.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease and phosphatase inhibitors.

  • Equipment for heating samples (e.g., PCR cycler).

  • Centrifuge.

  • SDS-PAGE and Western blotting reagents.

  • Antibody specific for the target protein (RIPK2).

Procedure:

  • Cell Treatment:

    • Treat cells with the test compound or vehicle (DMSO) for a specific duration.

  • Heating:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of different temperatures for a fixed time (e.g., 3 minutes).

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or using a lysis buffer.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of the soluble fraction.

    • Analyze the amount of soluble target protein (RIPK2) at each temperature by Western blotting using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve in the presence of the compound indicates target engagement. The direction of the shift (stabilization or destabilization) depends on the nature of the compound-protein interaction.

Conclusion

This compound is a valuable research tool for investigating the role of RIPK2 in innate immunity and inflammatory diseases. Its high potency and selectivity make it a suitable probe for dissecting the intricacies of the NOD-RIPK2 signaling pathway. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound and other potential RIPK2 inhibitors. As our understanding of the central role of RIPK2 in inflammation deepens, the development of highly specific and potent inhibitors like this compound will be crucial for the advancement of novel therapeutic strategies for a range of debilitating diseases.

References

An In-depth Technical Guide to the Cellular Targets of Ripk2-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical intracellular signaling node that plays a pivotal role in the innate immune system. It functions as a key downstream effector of the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2 pattern recognition receptors, which recognize bacterial peptidoglycan fragments. Upon activation, RIPK2 orchestrates a signaling cascade that culminates in the activation of the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to the production of pro-inflammatory cytokines. Given its central role in inflammatory responses, RIPK2 has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases.

Ripk2-IN-5 (also referred to as compound 14 in select literature) is a potent and highly selective inhibitor of RIPK2.[1] This technical guide provides a comprehensive overview of the cellular targets of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Core Target and Potency

This compound is a 4-aminoquinoline derivative that exhibits high-affinity binding to the ATP pocket of RIPK2.

Compound Target IC50 (nM)
This compoundRIPK25.1

Table 1: In vitro potency of this compound against RIPK2.[1]

Kinase Selectivity Profile

A critical attribute of a chemical probe or therapeutic candidate is its selectivity against other kinases. While the primary literature describes this compound as having "excellent selectivity" based on a dendrogram view of the human kinome, specific quantitative data from a broad kinase panel screen is not publicly available at this time.[2] For context, other potent and selective RIPK2 inhibitors have been profiled against large kinase panels. For example, compound 10w, a structurally distinct RIPK2 inhibitor, was tested at 1 µM against 366 nonmutant kinases and showed high selectivity, hitting only a few off-targets.[3] Similarly, another selective inhibitor, compound 8, when screened against 250 kinases at 0.5 µM, showed less than 50% inhibition for 98% of the kinases tested.[1] This high degree of selectivity is a crucial feature for minimizing off-target effects and ensuring that the observed biological activity is a direct consequence of RIPK2 inhibition.

Cellular Activity

This compound effectively suppresses the downstream signaling cascade initiated by NOD2 activation. A key cellular effect is the dose-dependent reduction of muramyl dipeptide (MDP)-induced tumor necrosis factor-alpha (TNF-α) secretion.[1]

Assay Cell Line Stimulant Effect of this compound
TNF-α SecretionNot specified in primary sourceMDPDose-dependent reduction

Table 2: Cellular activity of this compound.[1]

Signaling Pathways

The primary signaling pathway modulated by this compound is the NOD2-RIPK2 pathway. The following diagrams illustrate the key events in this pathway and the point of intervention for this compound.

NOD2_Signaling_Pathway cluster_membrane Cytoplasm cluster_nucleus Nucleus MDP MDP (Muramyl Dipeptide) NOD2 NOD2 MDP->NOD2 binds RIPK2 RIPK2 NOD2->RIPK2 recruits via CARD-CARD interaction XIAP XIAP (E3 Ligase) RIPK2->XIAP recruits TAK1_complex TAK1/TAB1/TAB2 RIPK2->TAK1_complex activates XIAP->RIPK2 K63-linked ubiquitination IKK_complex IKKα/β/γ TAK1_complex->IKK_complex activates MAPK_cascade MAPK Cascade (p38, ERK, JNK) TAK1_complex->MAPK_cascade activates IκBα IκBα IKK_complex->IκBα phosphorylates p65_p50 NF-κB (p65/p50) p65_p50_nucleus NF-κB (p65/p50) p65_p50->p65_p50_nucleus translocates IκBα->p65_p50 releases Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Ripk2_IN_5 This compound Ripk2_IN_5->RIPK2 inhibits ATP binding Gene_Transcription Gene Transcription p65_p50_nucleus->Gene_Transcription Gene_Transcription->Pro_inflammatory_Cytokines leads to production of

NOD2 Signaling Pathway and Inhibition by this compound

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols based on standard techniques in the field and should be optimized for specific experimental conditions.

RIPK2 Kinase Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of RIPK2 by measuring the amount of ADP produced in the phosphorylation reaction.

Materials:

  • Recombinant human RIPK2 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • This compound or other test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

  • Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of RIPK2 enzyme solution to each well.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (containing MBP and ATP at desired concentrations).

  • Incubate the reaction at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and then to a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow start Start prep_inhibitor Prepare this compound dilutions start->prep_inhibitor add_inhibitor Add inhibitor/DMSO to plate prep_inhibitor->add_inhibitor add_enzyme Add RIPK2 enzyme add_inhibitor->add_enzyme add_substrate_atp Add substrate (MBP) and ATP add_enzyme->add_substrate_atp incubate_reaction Incubate for 60 min at RT add_substrate_atp->incubate_reaction add_adp_glo Add ADP-Glo™ Reagent incubate_reaction->add_adp_glo incubate_adp_glo Incubate for 40 min at RT add_adp_glo->incubate_adp_glo add_kinase_detection Add Kinase Detection Reagent incubate_adp_glo->add_kinase_detection incubate_detection Incubate for 30 min at RT add_kinase_detection->incubate_detection read_luminescence Measure luminescence incubate_detection->read_luminescence analyze_data Calculate % inhibition and IC50 read_luminescence->analyze_data end End analyze_data->end

Workflow for RIPK2 Kinase Assay
Cellular TNF-α Secretion Assay

This assay measures the ability of this compound to inhibit the production and secretion of TNF-α from cells stimulated with the NOD2 ligand, MDP.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a suitable monocytic cell line (e.g., THP-1)

  • RPMI-1640 medium supplemented with 10% FBS

  • Muramyl dipeptide (MDP)

  • This compound

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁵ cells/well).

  • Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.

  • Stimulate the cells with MDP (e.g., 10 µg/mL) for 24 hours.

  • After the incubation period, centrifuge the plate and collect the cell culture supernatants.

  • Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of TNF-α secretion for each concentration of this compound and determine the IC50 value.

Western Blotting for Phosphorylated Downstream Targets

This method is used to detect the phosphorylation status of key downstream signaling molecules, such as ERK, p38, and S6, to confirm the inhibitory effect of this compound on the MAPK pathway.

Materials:

  • Cells treated with this compound and/or MDP as described in the cellular assay

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-p38, total p38, phospho-S6, and total S6

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein.

Conclusion

This compound is a potent and selective small molecule inhibitor of RIPK2 that effectively blocks the NOD2-mediated inflammatory signaling pathway. Its high in vitro potency and cellular activity in inhibiting the production of pro-inflammatory cytokines make it a valuable research tool for dissecting the role of RIPK2 in health and disease. Further characterization of its kinome-wide selectivity and in vivo efficacy will be crucial in evaluating its potential as a therapeutic agent for inflammatory disorders. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to investigate the cellular targets and mechanism of action of this compound and other RIPK2 inhibitors.

References

Ripk2-IN-5: A Technical Guide for Crohn's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical transducer of inflammatory signals downstream of the intracellular pattern recognition receptors NOD1 and NOD2. Dysregulation of the NOD2-RIPK2 signaling axis is strongly implicated in the pathogenesis of Crohn's disease (CD), a chronic inflammatory bowel disease (IBD). Elevated RIPK2 expression is observed in the colonic mucosa of IBD patients, correlating with increased pro-inflammatory cytokine levels.[1][2] This makes RIPK2 a compelling therapeutic target. Ripk2-IN-5 is a potent and selective small molecule inhibitor of RIPK2, offering a valuable chemical tool for elucidating the role of RIPK2 in CD and for preclinical assessment of RIPK2 inhibition as a therapeutic strategy. This guide provides an in-depth overview of this compound, the underlying signaling pathways, and detailed protocols for its use in in vitro and in vivo models relevant to Crohn's disease research.

The Role of RIPK2 Signaling in Crohn's Disease

RIPK2 functions as an essential adaptor and kinase downstream of NOD1 and NOD2, which recognize bacterial peptidoglycan fragments like muramyl dipeptide (MDP).[3] In healthy individuals, this pathway is crucial for maintaining intestinal homeostasis and orchestrating appropriate immune responses to gut microbiota.[4] In the context of Crohn's disease, this pathway is often hyperactivated.

Upon activation by a ligand-bound NOD2, RIPK2 is recruited via a caspase activation and recruitment domain (CARD) interaction.[5] This triggers a cascade of post-translational modifications, including K63- and M1-linked polyubiquitination of RIPK2 by E3 ligases such as XIAP and cIAPs.[6] This ubiquitination serves as a scaffold to recruit downstream kinases, primarily the TAK1 complex and the IKK complex.[7] Activation of these complexes leads to the phosphorylation of MAP kinases (MAPK) and the IκBα subunit of the NF-κB inhibitor, respectively.[8] This culminates in the nuclear translocation of NF-κB and the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β, which drive the chronic inflammation characteristic of CD.[1][8]

RIPK2_Signaling_Pathway cluster_membrane Cytoplasm cluster_nucleus Nucleus MDP Bacterial PGN (e.g., MDP) NOD2 NOD2 MDP->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits Ub Polyubiquitination (K63, M1) RIPK2->Ub Undergoes Ripk2_IN_5 This compound Ripk2_IN_5->RIPK2 Inhibits Kinase Activity TAK1 TAK1 Complex Ub->TAK1 Activates IKK IKK Complex Ub->IKK Activates MAPK MAPK Pathway (p38, JNK, ERK) TAK1->MAPK NFkB NF-κB Pathway IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines Upregulates Transcription NFkB->Cytokines Upregulates Transcription

Figure 1. Simplified NOD2-RIPK2 signaling pathway and the point of inhibition by this compound.

Profile of this compound and Other Key Inhibitors

This compound is a high-affinity inhibitor with excellent selectivity for RIPK2.[9] Its potency makes it a suitable tool for both in vitro and potentially in vivo studies. A summary of its key properties, alongside other well-characterized RIPK2 inhibitors, is provided for comparison.

Table 1: Biochemical Potency and Cellular Activity of RIPK2 Inhibitors

Compound Target Biochemical IC₅₀ (nM) Cellular IC₅₀ (nM) Cell System / Readout Reference
This compound RIPK2 5.1 Dose-dependent Reduces MDP-induced TNF-α [9]
GSK583 RIPK2 6.1 26 (TNF-α) Human Whole Blood [3]
Compound 4 (GSK) RIPK2 5.0 13 (TNF-α) Human Monocytes [10]
Compound 8 (Novartis) RIPK2 3.0 12 (IL-6) Mouse BMDMs [5][10]

| Compound 10w | RIPK2 | 0.6 | 0.2 (TNF-α) | Mouse BMDMs |[11] |

Note: Cellular IC₅₀ values can vary significantly based on cell type, stimulus, and readout.

Table 2: Preclinical Pharmacokinetic (PK) Parameters of Select RIPK2 Inhibitors

Compound Species Route T½ (h) Cmax (ng/mL) Bioavailability (%) Reference
Compound 4 (GSK) Rat PO 1.8 137 25 [10]
Prodrug of Cpd 4 Rat PO 2.5 1150 85 [10]
Compound 8 (Novartis) Rat PO 4.8 2910 97 [10]

| Compound 8 (Novartis) | Dog | PO | 7.9 | 6390 | 92 |[10] |

Data for this compound is not publicly available. The data presented for other advanced inhibitors provide a benchmark for expected in vivo behavior.

Experimental Protocols for Studying this compound

Detailed methodologies are crucial for obtaining reproducible and reliable data. The following protocols are based on established methods for characterizing RIPK2 inhibitors.

In Vitro Biochemical Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified RIPK2.

Principle: The assay quantifies the amount of ADP produced from ATP during the kinase reaction. Commercial kits like ADP-Glo™ (Promega) or Transcreener® ADP² (BellBrook Labs) are commonly used.[12][13]

Protocol (using ADP-Glo™):

  • Reagent Preparation:

    • Prepare Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[13]

    • Dilute recombinant human RIPK2 enzyme and a suitable substrate (e.g., Myelin Basic Protein, MBP) in Kinase Buffer.

    • Prepare a 2X ATP solution in Kinase Buffer (final concentration typically near the Kₘ, e.g., 50 µM).

    • Prepare serial dilutions of this compound in Kinase Buffer containing 1% DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of this compound dilution (or DMSO control).

    • Add 2 µL of the RIPK2 enzyme/substrate mix.

    • Initiate the reaction by adding 2 µL of the 2X ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Convert luminescence values to % inhibition relative to DMSO controls.

    • Plot % inhibition versus log[this compound] and fit to a four-parameter dose-response curve to determine the IC₅₀ value.

Cell-Based NOD2-Signaling Assay

This assay assesses the ability of this compound to block NOD2-dependent signaling in a cellular context.

Principle: HEK293 cells stably overexpressing human NOD2 (e.g., HEK-Blue™ NOD2 cells, InvivoGen) are stimulated with the NOD2 ligand MDP.[14] Inhibition of the downstream NF-κB pathway is measured, typically via a secreted alkaline phosphatase (SEAP) reporter gene or by quantifying cytokine (e.g., IL-8) secretion via ELISA.[15]

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed HEK-Blue™ NOD2 cells in 96-well plate C Pre-incubate cells with This compound or Vehicle (1h) A->C B Prepare serial dilutions of this compound B->C D Stimulate cells with NOD2 Ligand (e.g., MDP) C->D E Incubate for 18-24h D->E F Measure NF-κB activity (SEAP Reporter or IL-8 ELISA) E->F G Calculate % Inhibition and determine IC₅₀ F->G

Figure 2. General workflow for an in vitro cell-based NOD2 inhibition assay.

Protocol:

  • Cell Culture:

    • Seed HEK-Blue™ NOD2 cells at 25,000-50,000 cells/well in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Remove the culture medium.

    • Add fresh medium containing serial dilutions of this compound or vehicle control (e.g., 0.2% DMSO).

    • Pre-incubate the cells for 1 hour at 37°C.

  • Stimulation:

    • Add a NOD2 agonist, such as MDP (final concentration 1-10 µg/mL) or L18-MDP (final concentration 100 ng/mL), to the wells.

    • Include unstimulated and vehicle-only stimulated controls.

    • Incubate for 18-24 hours at 37°C.

  • Readout:

    • For SEAP reporter: Collect the supernatant and measure SEAP activity according to the manufacturer's instructions (e.g., using QUANTI-Blue™ Solution). Read absorbance at 620-650 nm.

    • For IL-8 ELISA: Collect the supernatant and measure IL-8 concentration using a standard human IL-8 ELISA kit.

  • Data Analysis:

    • Normalize the data to the vehicle-stimulated control and calculate the IC₅₀ value as described for the biochemical assay.

In Vivo Dextran Sodium Sulfate (DSS)-Induced Colitis Model

This is a widely used chemically-induced mouse model of acute colitis that mimics aspects of ulcerative colitis and is valuable for assessing the in vivo efficacy of anti-inflammatory compounds.

Principle: Oral administration of DSS, a sulfated polysaccharide, is toxic to colonic epithelial cells, leading to a breakdown of the intestinal barrier, subsequent infiltration of luminal antigens and immune cells, and robust inflammation.[16][17]

In_Vivo_Workflow Day_Neg2 Acclimatize Mice (Day -2) Day_0 Induce Colitis: 2.5% DSS in drinking water (Day 0) Day_Neg2->Day_0 Day_0_Treat Begin Treatment: This compound or Vehicle (e.g., daily oral gavage) Day_1_6 Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding (DAI Score) Day_0->Day_1_6 Day_0_Treat->Day_1_6 Day_7 Euthanasia & Endpoint Analysis (Day 7) Day_1_6->Day_7 Analysis Endpoint Analysis: - Colon Length - Histology Score - Myeloperoxidase (MPO) - Tissue Cytokines (qPCR/ELISA) Day_7->Analysis

Figure 3. Experimental timeline for a DSS-induced acute colitis model.

Protocol:

  • Animal Model:

    • Use 8-10 week old male C57BL/6 mice. Allow mice to acclimate for at least 3-5 days.

  • Induction of Colitis:

    • Provide mice with drinking water containing 2.5% (w/v) DSS ad libitum for 5-7 consecutive days.[17] Control mice receive regular drinking water.

  • Inhibitor Administration:

    • Beginning on Day 0, administer this compound or a vehicle control to the mice daily via oral gavage or intraperitoneal injection. Dosing will need to be determined empirically, but doses for other kinase inhibitors in this model range from 10-50 mg/kg.[18]

  • Monitoring:

    • Record body weight, stool consistency, and the presence of blood in the feces daily to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis (Day 7):

    • Euthanize mice.

    • Measure the length of the colon from the cecum to the anus.

    • Collect colon tissue for:

      • Histology: Fix in formalin, embed in paraffin, section, and stain with H&E to score inflammation and tissue damage.

      • Myeloperoxidase (MPO) Assay: Homogenize tissue to quantify neutrophil infiltration.

      • Cytokine Analysis: Homogenize tissue to measure mRNA (RT-qPCR) or protein (ELISA) levels of TNF-α, IL-6, and IL-1β.

Conclusion

The NOD2-RIPK2 signaling pathway is a key driver of inflammation in Crohn's disease. This compound is a potent and selective inhibitor of this pathway, representing a critical research tool. By employing the robust biochemical, cellular, and in vivo protocols outlined in this guide, researchers can effectively investigate the therapeutic potential of RIPK2 inhibition, validate downstream pharmacodynamic markers, and contribute to the development of novel treatments for patients suffering from inflammatory bowel diseases.

References

The Impact of Ripk2-IN-5 on Cytokine Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical mediator in the innate immune system, playing a pivotal role in the signaling cascade initiated by the pattern recognition receptors NOD1 and NOD2. Activation of the NOD1/2-RIPK2 pathway leads to the production of a variety of pro-inflammatory cytokines, which are implicated in the pathogenesis of numerous inflammatory diseases. Ripk2-IN-5, a potent and selective inhibitor of RIPK2 kinase activity, has emerged as a valuable tool for dissecting the role of RIPK2 in these processes and as a potential therapeutic agent. This technical guide provides an in-depth overview of the effects of this compound on cytokine production, presenting quantitative data, detailed experimental protocols, and a visual representation of the underlying signaling pathways.

Introduction to this compound

This compound is a small molecule inhibitor that targets the kinase activity of RIPK2.[1] By binding to the ATP-binding pocket of the kinase domain, this compound prevents the autophosphorylation and subsequent activation of RIPK2, thereby blocking downstream signaling events that lead to the transcription and secretion of pro-inflammatory cytokines.[2][3] This inhibitor has demonstrated high potency and selectivity, making it an invaluable tool for studying RIPK2-mediated inflammatory responses.

Quantitative Impact of this compound on Cytokine Production

This compound has been shown to potently inhibit the production of several key pro-inflammatory cytokines in a dose-dependent manner. The following tables summarize the available quantitative data from various in vitro and ex vivo studies.

Table 1: In Vitro Inhibition of Cytokine Production by this compound

CytokineCell TypeStimulantIC50 (nM)Reference
TNFαPrimary Human MonocytesMDP13[4]
TNFαHuman Whole BloodMDP26[4]
IL-8HEK293 cells (overexpressing NOD2)MDP4[4]

Table 2: Ex Vivo Inhibition of Cytokine Production by this compound in Inflammatory Bowel Disease (IBD) Patient Samples

CytokineTissue SourceConditionApparent IC50 (nM)Reference
IL-1βIntestinal Mucosal BiopsiesCrohn's Disease~10[4]
IL-1βIntestinal Mucosal BiopsiesUlcerative Colitis~10[4]
IL-6Intestinal Mucosal BiopsiesCrohn's Disease & Ulcerative ColitisNot explicitly quantified, but concentration-dependent reduction observed.[4]

Note: While the RIPK2 signaling pathway is known to induce the production of IL-12/23p40, specific IC50 values for the inhibition of this cytokine by this compound were not available in the reviewed literature.

Mechanism of Action: The RIPK2 Signaling Pathway

The activation of NOD1 and NOD2 by their respective ligands, such as muramyl dipeptide (MDP) from bacterial peptidoglycan, initiates the recruitment of RIPK2. This leads to the ubiquitination of RIPK2, which then serves as a scaffold for the assembly of a larger signaling complex. This complex includes the TAK1 and IKK complexes, which in turn activate the NF-κB and MAPK signaling pathways. These pathways culminate in the nuclear translocation of transcription factors that drive the expression of pro-inflammatory cytokine genes. This compound inhibits the kinase activity of RIPK2, a critical step for the downstream activation of these pathways.

Ripk2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP MDP NOD2 NOD2 MDP->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits TAK1_complex TAK1 Complex RIPK2->TAK1_complex Activates Ripk2_IN_5 This compound Ripk2_IN_5->RIPK2 Inhibits kinase activity XIAP XIAP XIAP->RIPK2 Ubiquitinates Ub Ubiquitin IKK_complex IKK Complex TAK1_complex->IKK_complex Activates MAPK_pathway MAPK Pathway TAK1_complex->MAPK_pathway Activates NF_kB_Inhibitor IκB IKK_complex->NF_kB_Inhibitor Phosphorylates (leading to degradation) NF_kB NF-κB Gene_Expression Gene Expression NF_kB->Gene_Expression Translocates and activates transcription Cytokines Pro-inflammatory Cytokines Gene_Expression->Cytokines Leads to production

Diagram 1: RIPK2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

MDP-Induced Cytokine Production Assay in Human Monocytes

This protocol describes a method to assess the inhibitory effect of this compound on the production of TNFα by primary human monocytes stimulated with Muramyl Dipeptide (MDP).

Materials:

  • Primary human monocytes

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Muramyl Dipeptide (MDP)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Human TNFα ELISA kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed primary human monocytes in a 96-well plate at a density of 1 x 10^5 cells/well in RPMI 1640 medium supplemented with 10% FBS.

  • Compound Treatment: Prepare serial dilutions of this compound in DMSO and then dilute in culture medium to the final desired concentrations. Add the diluted this compound or DMSO (vehicle control) to the cells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • Stimulation: Prepare a stock solution of MDP in sterile water. Add MDP to the wells to a final concentration of 10 µg/mL to stimulate cytokine production.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant from each well.

  • Cytokine Quantification: Measure the concentration of TNFα in the supernatants using a human TNFα ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of TNFα production for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Experimental_Workflow_Cytokine_Assay cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis A Seed Human Monocytes (1x10^5 cells/well) B Pre-treat with this compound or DMSO (1 hour) A->B C Stimulate with MDP (10 µg/mL) B->C D Incubate for 18-24 hours at 37°C C->D E Collect Supernatant D->E F Quantify TNFα (ELISA) E->F G Calculate % Inhibition and IC50 F->G

Diagram 2: Experimental workflow for the MDP-induced cytokine production assay.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method used to verify the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Cells expressing RIPK2 (e.g., HEK293T cells)

  • This compound

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-RIPK2 antibody

  • Imaging system for Western blots

Procedure:

  • Cell Treatment: Treat cultured cells with this compound at the desired concentration or with DMSO (vehicle control) for 1-2 hours.

  • Harvesting and Washing: Harvest the cells and wash them with PBS.

  • Aliquoting: Resuspend the cell pellet in PBS and aliquot into PCR tubes.

  • Thermal Challenge: Heat the cell suspensions in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation for Western Blot: Collect the supernatant (containing soluble proteins) and determine the protein concentration. Normalize the protein concentration for all samples.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-RIPK2 antibody.

  • Data Analysis: Quantify the band intensity for RIPK2 at each temperature for both the this compound-treated and vehicle-treated samples. Plot the relative amount of soluble RIPK2 as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

CETSA_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_thermal_protocol Thermal Protocol cluster_protein_analysis Protein Analysis A Treat cells with this compound or DMSO B Harvest and wash cells A->B C Heat cells to a range of temperatures B->C D Lyse cells C->D E Separate soluble and aggregated proteins D->E F Western Blot for RIPK2 E->F G Analyze melting curve shift F->G

Diagram 3: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

This compound is a powerful research tool for investigating the role of RIPK2 in inflammatory signaling. The quantitative data presented in this guide clearly demonstrate its ability to inhibit the production of key pro-inflammatory cytokines. The detailed experimental protocols provide a foundation for researchers to further explore the effects of this inhibitor in various cellular and disease models. The visualization of the signaling pathway offers a clear understanding of the mechanism of action of this compound. This in-depth technical guide serves as a valuable resource for scientists and drug development professionals working in the field of inflammation and immunology.

References

The Selectivity Profile of Ripk2-IN-5: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of Ripk2-IN-5, a potent inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). This document summarizes key quantitative data, details experimental methodologies for cited assays, and presents visual diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound for research and drug development purposes.

Quantitative Selectivity Data

TargetAssay TypeIC50 (nM)Reference
RIPK2Biochemical Assay5.1[1]

For comparative purposes, the selectivity of other known RIPK2 inhibitors is often determined against a broad panel of kinases. For instance, other compounds have been tested against hundreds of kinases to ascertain their off-target effects.[2][3] The development of highly selective inhibitors is crucial for minimizing off-target effects and potential toxicity.

RIPK2 Signaling Pathways

RIPK2 is a key serine/threonine kinase that plays a crucial role in the innate immune system.[4] It functions as a critical downstream signaling node for the intracellular pattern recognition receptors NOD1 and NOD2.[5] Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its autophosphorylation and subsequent activation of downstream signaling cascades, primarily the NF-κB and MAPK pathways.[4][5] This signaling ultimately results in the production of pro-inflammatory cytokines.[5]

Below is a diagram illustrating the central role of RIPK2 in the NOD signaling pathway.

RIPK2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Bacterial Peptidoglycan Bacterial Peptidoglycan NOD1_NOD2 NOD1/NOD2 Bacterial Peptidoglycan->NOD1_NOD2 activates RIPK2 RIPK2 NOD1_NOD2->RIPK2 recruits RIPK2->RIPK2 TAK1 TAK1 RIPK2->TAK1 activates IKK_complex IKK Complex TAK1->IKK_complex activates MAPK_pathway MAPK Pathway TAK1->MAPK_pathway activates IkappaB IκB IKK_complex->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB inhibits Nucleus Gene Transcription (Pro-inflammatory Cytokines) NFkappaB->Nucleus translocates to

Diagram 1: Simplified RIPK2 signaling pathway.

Experimental Protocols

The following are generalized protocols for key assays commonly used to characterize RIPK2 inhibitors. The specific parameters for this compound are not detailed in the provided search results, but these methodologies provide a foundational understanding.

RIPK2 Kinase Assay (Biochemical IC50 Determination)

This type of assay is used to measure the direct inhibitory effect of a compound on the enzymatic activity of RIPK2. A common method is the Transcreener® ADP² Assay.

Principle: The assay quantifies the amount of ADP produced by the kinase reaction. An antibody that specifically binds to ADP and a fluorescent tracer are used. The ADP produced by RIPK2 competes with the tracer for antibody binding, leading to a change in fluorescence, which is proportional to the enzyme activity.[6]

General Protocol:

  • Reagents: Recombinant human RIPK2 enzyme, ATP, kinase buffer (e.g., 40 mM Tris, pH 7.5, 2.5 mM MgCl2, 0.1 mM DTT, 0.2 mg/mL BSA), test compound (this compound), and Transcreener® ADP² Assay reagents.[6]

  • Procedure: a. Serially dilute this compound in DMSO and then in kinase buffer. b. Add the RIPK2 enzyme to the wells of a microplate containing the diluted compound. c. Initiate the kinase reaction by adding a solution of ATP and substrate (if applicable). d. Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period. e. Stop the reaction and add the Transcreener® ADP² detection mix. f. Incubate to allow the detection reaction to reach equilibrium. g. Read the fluorescence polarization or intensity on a suitable plate reader.

  • Data Analysis: The IC50 value is calculated by fitting the dose-response curve of the inhibitor concentration versus enzyme activity to a four-parameter logistic equation.

Cellular TNF-α Secretion Assay

This assay assesses the ability of an inhibitor to block the downstream cellular effects of RIPK2 activation, such as the production of the pro-inflammatory cytokine TNF-α.

Principle: Cells that endogenously or exogenously express the NOD2 receptor are stimulated with a NOD2 ligand, muramyl dipeptide (MDP), to induce RIPK2-dependent TNF-α secretion. The amount of TNF-α released into the cell culture medium is quantified, and the inhibitory effect of the compound is measured.[1]

General Protocol:

  • Cell Line: Human monocytic cell line (e.g., THP-1) or HEK293 cells overexpressing NOD2.

  • Reagents: Cell culture medium, MDP, this compound, and a TNF-α ELISA kit.

  • Procedure: a. Seed the cells in a multi-well plate and allow them to adhere. b. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour). c. Stimulate the cells with MDP to activate the NOD2-RIPK2 pathway. d. Incubate for a period sufficient to allow for TNF-α production and secretion (e.g., 18-24 hours). e. Collect the cell culture supernatant. f. Quantify the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The IC50 value is determined by plotting the inhibitor concentration against the percentage of TNF-α inhibition and fitting the data to a dose-response curve.

Experimental Workflow

The general workflow for identifying and characterizing a selective RIPK2 inhibitor like this compound involves a multi-step process, from initial screening to in-depth cellular characterization.

Experimental_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_optimization Lead Optimization HTS High-Throughput Screening (Biochemical Assay) Hit_ID Hit Identification HTS->Hit_ID Potency Potency Determination (Biochemical IC50) Hit_ID->Potency Selectivity Selectivity Profiling (Kinase Panel Screen) Potency->Selectivity Cellular_Activity Cellular Activity (e.g., TNF-α Assay) Selectivity->Cellular_Activity Off_Target Off-Target Assessment (e.g., hERG Assay) Cellular_Activity->Off_Target Lead_Opt Structure-Activity Relationship (SAR) and ADME Profiling Off_Target->Lead_Opt

Diagram 2: General workflow for RIPK2 inhibitor characterization.

Conclusion

This compound is a potent inhibitor of RIPK2 with demonstrated cellular anti-inflammatory effects.[1] A comprehensive understanding of its selectivity profile is paramount for its continued development as a research tool or therapeutic agent. The methodologies and pathways described in this guide provide a framework for the evaluation of this compound and other novel RIPK2 inhibitors. Further studies, including broad kinase screening and in vivo efficacy and safety assessments, are essential to fully elucidate the therapeutic potential of this compound.

References

Methodological & Application

Ripk2-IN-5: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Ripk2-IN-5, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), in cell culture experiments. This document outlines the mechanism of action, provides quantitative data for experimental planning, and offers step-by-step protocols for common cell-based assays.

Introduction

Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial serine/threonine-protein kinase that functions as a key downstream signaling molecule for the nucleotide-binding oligomerization domain (NOD)-like receptors NOD1 and NOD2.[1][2][3] Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, initiating a signaling cascade that leads to the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][4][5] This, in turn, drives the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8, playing a significant role in the innate immune response.[2][6] Dysregulation of the NOD-RIPK2 signaling pathway has been implicated in various inflammatory and autoimmune diseases.[4]

This compound is a high-affinity and selective inhibitor of RIPK2 with a reported IC50 value of 5.1 nM.[7] It exerts its anti-inflammatory effects by reducing the secretion of muramyl dipeptide (MDP)-induced TNF-α in a dose-dependent manner.[7] These characteristics make this compound a valuable tool for investigating the role of RIPK2 in cellular processes and a potential starting point for the development of therapeutics for inflammatory disorders.

Quantitative Data

The following table summarizes the inhibitory activity of this compound and a related inhibitor in various assays. This data can be used as a reference for determining appropriate experimental concentrations.

CompoundAssay TypeCell Line/SystemStimulantReadoutIC50 (nM)Reference
This compoundBiochemical AssayPurified RIPK2 Enzyme-Kinase Activity5.1[7]
Inhibitor 5Cell-based AssayHEK293 (NOD2 overexpressing)MDPIL-8 Production4[6]
Inhibitor 5Cell-based AssayPrimary Human MonocytesMDPTNF-α Production13[6]
Inhibitor 5Cell-based AssayHuman Whole BloodMDPTNF-α Production26[6]

Signaling Pathway

The diagram below illustrates the central role of RIPK2 in the NOD2 signaling pathway and the point of inhibition by this compound.

RIPK2_Signaling_Pathway NOD2-RIPK2 Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP MDP (Muramyl Dipeptide) NOD2 NOD2 MDP->NOD2 Binds to RIPK2 RIPK2 NOD2->RIPK2 Recruits & Activates Ub Ubiquitination RIPK2->Ub Undergoes TAK1 TAK1 Complex Ub->TAK1 Activates IKK IKK Complex TAK1->IKK Activates MAPK MAPK Cascade TAK1->MAPK Activates IκBα IκBα IKK->IκBα Phosphorylates & Degrades NF_kB NF-κB (p65/p50) IκBα->NF_kB Releases NF_kB_nuc NF-κB NF_kB->NF_kB_nuc Translocates to Ripk2_IN_5 This compound Ripk2_IN_5->RIPK2 Inhibits Kinase Activity Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) NF_kB_nuc->Genes Induces Transcription

Caption: NOD2-RIPK2 signaling pathway and this compound inhibition.

Experimental Workflow

The following diagram provides a general workflow for studying the effects of this compound in cell culture.

Experimental_Workflow General Workflow for this compound Cell-Based Assays cluster_assays 5. Downstream Assays Start Start Cell_Culture 1. Cell Culture (e.g., THP-1, HEK293-NOD2) Start->Cell_Culture Pre_treatment 2. Pre-treatment with this compound (various concentrations) Cell_Culture->Pre_treatment Stimulation 3. Stimulation with MDP (NOD2 agonist) Pre_treatment->Stimulation Incubation 4. Incubation (Time-course) Stimulation->Incubation ELISA Cytokine Measurement (e.g., TNF-α ELISA) Incubation->ELISA Supernatant Western_Blot Western Blotting (p-RIPK2, p-NF-κB) Incubation->Western_Blot Cell Lysate Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability Cells Data_Analysis 6. Data Analysis (IC50 calculation, etc.) ELISA->Data_Analysis Western_Blot->Data_Analysis Viability->Data_Analysis End End Data_Analysis->End

Caption: Workflow for this compound cell-based assays.

Experimental Protocols

Reagent Preparation and Storage
  • This compound Stock Solution:

    • Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving this compound powder in dimethyl sulfoxide (DMSO).

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]

  • Cell Culture Medium: Use the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics as recommended for your specific cell line.

  • MDP Stock Solution: Prepare a stock solution of muramyl dipeptide (MDP) in sterile water or phosphate-buffered saline (PBS). Store at -20°C.

Cell Culture
  • Recommended Cell Lines:

    • Human Monocytic Cells (e.g., THP-1): Differentiate THP-1 cells into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA) for enhanced responsiveness.

    • HEK293 cells overexpressing NOD2: Ideal for specific investigation of the NOD2-RIPK2 pathway.

    • Primary Human Monocytes or Peripheral Blood Mononuclear Cells (PBMCs): Provide a more physiologically relevant system.

    • Mouse Bone Marrow-Derived Macrophages (BMDMs): Useful for studies in a murine context.

  • General Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells regularly to maintain them in the exponential growth phase.

Cytokine Production Assay (ELISA)

This protocol is designed to measure the effect of this compound on MDP-induced cytokine production.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment:

    • Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.

    • Remove the old medium and add the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO).

    • Incubate for 1-2 hours.

  • Stimulation:

    • Add MDP to the wells to a final concentration known to induce a robust cytokine response (e.g., 10 µg/mL).

    • Include an unstimulated control (cells treated with vehicle and no MDP).

  • Incubation: Incubate the plate for 6-24 hours, depending on the cytokine being measured.

  • Sample Collection: Centrifuge the plate and carefully collect the supernatant.

  • ELISA: Measure the concentration of the cytokine of interest (e.g., TNF-α, IL-6, IL-8) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of this compound relative to the MDP-stimulated vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Western Blotting

This protocol allows for the analysis of the phosphorylation status of RIPK2 and downstream signaling proteins like NF-κB.

  • Cell Treatment:

    • Seed cells in a 6-well plate.

    • Pre-treat with this compound or vehicle control for 1-2 hours.

    • Stimulate with MDP for a short duration (e.g., 15-60 minutes) to observe phosphorylation events.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • Anti-phospho-RIPK2 (to assess RIPK2 activation)

      • Anti-total-RIPK2 (as a loading control)

      • Anti-phospho-NF-κB p65 (to assess downstream signaling)

      • Anti-total-NF-κB p65 (as a loading control)

      • Anti-β-actin or Anti-GAPDH (as a loading control)

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Cell Viability Assay

It is important to assess whether the observed effects of this compound are due to specific inhibition of RIPK2 or to general cytotoxicity.

  • Cell Treatment:

    • Seed cells in a 96-well plate.

    • Treat the cells with a range of concentrations of this compound for the same duration as the primary assay (e.g., 24 hours).

    • Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).

  • Assay Procedure:

    • Perform a cell viability assay using a commercially available kit such as MTT, MTS, or CellTiter-Glo, following the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • This will help to determine the concentration range at which this compound is non-toxic to the cells.

Conclusion

This compound is a valuable research tool for elucidating the role of the NOD-RIPK2 signaling pathway in health and disease. The protocols outlined in these application notes provide a framework for conducting robust and reproducible cell culture experiments. Researchers should optimize these protocols for their specific cell types and experimental conditions. Careful experimental design, including appropriate controls and data analysis, will ensure the generation of high-quality and reliable results.

References

Application Notes and Protocols for In Vivo Use of Ripk2-IN-5 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ripk2-IN-5 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a key signaling molecule in the innate immune system.[1] RIPK2 is activated downstream of the intracellular pattern recognition receptors NOD1 and NOD2, which recognize bacterial peptidoglycans. Upon activation, RIPK2 triggers downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines. Dysregulation of the NOD-RIPK2 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases. This compound, with a reported IC50 of 5.1 nM, offers a valuable tool for studying the in vivo roles of RIPK2 and for preclinical assessment of RIPK2 inhibition as a therapeutic strategy.[1]

These application notes provide a comprehensive guide for the in vivo use of this compound in mice, including its mechanism of action, recommended administration protocols, and relevant experimental models.

Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the kinase activity of RIPK2.[2][3] By binding to the ATP-binding pocket of RIPK2, it prevents the autophosphorylation and subsequent activation of the kinase.[2] This blockade of RIPK2 activity leads to the inhibition of downstream inflammatory signaling pathways.[2][3]

The signaling pathway downstream of NOD1/NOD2 activation that is inhibited by this compound is depicted below.

RIPK2_Signaling_Pathway NOD1/2-RIPK2 Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial Peptidoglycan Bacterial Peptidoglycan NOD1/NOD2 NOD1/NOD2 Bacterial Peptidoglycan->NOD1/NOD2 binds RIPK2 (Inactive) RIPK2 (Inactive) NOD1/NOD2->RIPK2 (Inactive) recruits RIPK2 (Active) RIPK2 (Active) RIPK2 (Inactive)->RIPK2 (Active) autophosphorylation This compound This compound This compound->RIPK2 (Inactive) inhibits XIAP XIAP RIPK2 (Active)->XIAP binds Ubiquitination Ubiquitination RIPK2 (Active)->Ubiquitination XIAP->RIPK2 (Active) mediates TAK1 TAK1 Ubiquitination->TAK1 activates IKK Complex IKK Complex TAK1->IKK Complex activates MAPK MAPK TAK1->MAPK activates NF-kB NF-kB IKK Complex->NF-kB activates Pro-inflammatory Genes Pro-inflammatory Genes NF-kB->Pro-inflammatory Genes transcription

Caption: Inhibition of the NOD1/2-RIPK2 signaling pathway by this compound.

In Vivo Administration and Dosing

While specific in vivo pharmacokinetic and efficacy studies for this compound are not extensively published, data from a closely related and structurally similar 3,5-diphenyl-2-aminopyridine based RIPK2 inhibitor, CSLP37, provides a strong starting point for in vivo experiments.[2][4][5][6]

Table 1: Recommended Starting Dose and Administration Route for this compound in Mice (based on CSLP37 data)

ParameterRecommendationReference
Dose 10 mg/kg[4]
Route of Administration Intraperitoneal (i.p.) injection[4]
Vehicle 5% DMSO, 10% Solutol, 85% Water[7]
Frequency Single dose, 30 minutes prior to stimulus[4]

Note: The optimal dose and treatment schedule for this compound may vary depending on the mouse model and experimental endpoint. It is highly recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific application.

Experimental Protocols

This compound is expected to be effective in mouse models of diseases where NOD1/NOD2 signaling plays a significant role. Below are detailed protocols for relevant in vivo models.

MDP-Induced Peritonitis Model

This model is used to study acute inflammation in response to the NOD2 ligand Muramyl Dipeptide (MDP).

Experimental Workflow:

Peritonitis_Workflow Workflow for MDP-Induced Peritonitis Model Acclimatize Mice Acclimatize Mice Administer this compound (i.p.) Administer this compound (i.p.) Acclimatize Mice->Administer this compound (i.p.) Day 0 (t = -30 min) Administer MDP (i.p.) Administer MDP (i.p.) Administer this compound (i.p.)->Administer MDP (i.p.) Day 0 (t = 0) Monitor and Sacrifice Monitor and Sacrifice Administer MDP (i.p.)->Monitor and Sacrifice Day 0 (t = 4 hours) Collect Peritoneal Lavage Fluid Collect Peritoneal Lavage Fluid Monitor and Sacrifice->Collect Peritoneal Lavage Fluid Analyze Inflammatory Markers Analyze Inflammatory Markers Collect Peritoneal Lavage Fluid->Analyze Inflammatory Markers

Caption: Experimental workflow for the MDP-induced peritonitis model in mice.

Detailed Protocol:

  • Animal Model: Use 8-12 week old C57BL/6 mice.

  • Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.

  • Inhibitor Administration: 30 minutes prior to MDP injection, administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[4]

  • Induction of Peritonitis: Inject 100-150 µg of MDP dissolved in sterile saline i.p. into each mouse.[4][8]

  • Monitoring: Monitor the mice for signs of distress.

  • Sample Collection: At 4 hours post-MDP injection, euthanize the mice and collect peritoneal lavage fluid by washing the peritoneal cavity with 5-10 ml of sterile PBS.[8]

  • Analysis:

    • Perform total and differential cell counts (e.g., neutrophils, macrophages) in the lavage fluid using a hemocytometer or flow cytometry.

    • Measure cytokine levels (e.g., TNF-α, IL-6, IL-1β) in the cell-free supernatant of the lavage fluid by ELISA.

Table 2: Quantitative Data from a Representative MDP-Induced Peritonitis Study with a RIPK2 Inhibitor (OD36) [8]

Treatment GroupTotal WBC (x10^6/ml)Neutrophils (x10^6/ml)Macrophages (x10^6/ml)
Vehicle + MDP8.5 ± 1.26.2 ± 0.92.1 ± 0.4
RIPK2 Inhibitor (6.25 mg/kg) + MDP4.1 ± 0.82.5 ± 0.61.5 ± 0.3
TNBS-Induced Colitis Model

This model mimics some aspects of inflammatory bowel disease (IBD), particularly Crohn's disease.

Experimental Workflow:

Colitis_Workflow Workflow for TNBS-Induced Colitis Model Acclimatize Mice Acclimatize Mice Daily this compound/Vehicle (p.o.) Daily this compound/Vehicle (p.o.) Acclimatize Mice->Daily this compound/Vehicle (p.o.) Day -2 to Day 5 Induce Colitis with TNBS (intrarectal) Induce Colitis with TNBS (intrarectal) Daily this compound/Vehicle (p.o.)->Induce Colitis with TNBS (intrarectal) Day 0 Continue Daily Treatment Continue Daily Treatment Induce Colitis with TNBS (intrarectal)->Continue Daily Treatment Monitor Daily (Weight, Stool) Monitor Daily (Weight, Stool) Continue Daily Treatment->Monitor Daily (Weight, Stool) Sacrifice and Analyze Colon Sacrifice and Analyze Colon Monitor Daily (Weight, Stool)->Sacrifice and Analyze Colon Day 5

Caption: Experimental workflow for the TNBS-induced colitis model in mice.

Detailed Protocol:

  • Animal Model: Use 8-12 week old BALB/c or C57BL/6 mice.

  • Inhibitor Administration: Start daily oral gavage of this compound (e.g., 0.25 - 145 mg/kg, based on a prodrug of a selective inhibitor) or vehicle two days prior to TNBS administration and continue until the end of the experiment.[9]

  • Induction of Colitis: On day 0, lightly anesthetize the mice and slowly administer 100 µl of 2.5% (w/v) 2,4,6-trinitrobenzenesulfonic acid (TNBS) in 50% ethanol intrarectally using a catheter.

  • Monitoring: Monitor the mice daily for body weight loss, stool consistency, and signs of rectal bleeding.

  • Sample Collection: On day 5, euthanize the mice and collect the entire colon.[9]

  • Analysis:

    • Measure colon length and weight.

    • Perform histological analysis of colon sections stained with Hematoxylin and Eosin (H&E) to assess inflammation, ulceration, and tissue damage.

    • Measure myeloperoxidase (MPO) activity in colon tissue homogenates as a marker of neutrophil infiltration.

    • Measure cytokine levels in colon tissue homogenates by ELISA or qPCR.

Table 3: Quantitative Data from a Representative TNBS-Induced Colitis Study with a RIPK2 Inhibitor Prodrug [9]

Treatment GroupBody Weight Change (%)Colon Length (cm)Histological Score
Vehicle + TNBS-15 ± 36.5 ± 0.58.2 ± 1.1
RIPK2 Inhibitor (7.5 mg/kg) + TNBS-5 ± 28.1 ± 0.44.5 ± 0.8
Prednisolone (1.5 mg/kg) + TNBS-4 ± 28.3 ± 0.34.1 ± 0.7
Experimental Ischemic Stroke Model (tMCAO)

This model is used to investigate the neuroprotective effects of compounds in the context of stroke.

Experimental Workflow:

Stroke_Workflow Workflow for Transient Middle Cerebral Artery Occlusion (tMCAO) Model Acclimatize Mice Acclimatize Mice Induce tMCAO (45 min) Induce tMCAO (45 min) Acclimatize Mice->Induce tMCAO (45 min) Day 0 Administer this compound (i.p.) at Reperfusion Administer this compound (i.p.) at Reperfusion Induce tMCAO (45 min)->Administer this compound (i.p.) at Reperfusion Behavioral Tests (24h post-stroke) Behavioral Tests (24h post-stroke) Administer this compound (i.p.) at Reperfusion->Behavioral Tests (24h post-stroke) Sacrifice and Analyze Brain Sacrifice and Analyze Brain Behavioral Tests (24h post-stroke)->Sacrifice and Analyze Brain

Caption: Experimental workflow for the tMCAO model of ischemic stroke in mice.

Detailed Protocol:

  • Animal Model: Use adult male mice.

  • Induction of Stroke: Perform transient middle cerebral artery occlusion (tMCAO) for 45 minutes by inserting a filament into the internal carotid artery to block the origin of the middle cerebral artery.[10]

  • Inhibitor Administration: Immediately upon reperfusion (removal of the filament), administer a single dose of this compound (e.g., 3 mg/kg) or vehicle via i.p. injection.[10]

  • Behavioral Assessment: 24 hours after stroke, perform a battery of behavioral tests to assess neurological deficits, such as the open field test, vertical grid test, and weight grip test.[10]

  • Infarct Volume Measurement: After behavioral testing, euthanize the mice and harvest the brains. Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[10]

  • Analysis of Inflammation:

    • Perform immunohistochemistry on brain sections to assess microglial activation (e.g., Iba1 staining).

    • Measure levels of inflammatory cytokines and chemokines in brain homogenates by ELISA or qPCR.

Table 4: Quantitative Data from a Representative Ischemic Stroke Study with a RIPK2 Inhibitor [10]

Treatment GroupInfarct Volume (% of hemisphere)Neurological Deficit ScoreGrip Strength (g)
Vehicle45 ± 53.2 ± 0.485 ± 10
RIPK2 Inhibitor (3 mg/kg)20 ± 41.8 ± 0.3125 ± 12

Safety and Toxicology

While specific toxicology data for this compound is not publicly available, researchers should carefully monitor animals for any adverse effects, including weight loss, changes in behavior, or signs of distress. A preliminary tolerability study is recommended before initiating large-scale efficacy experiments.

Conclusion

This compound is a valuable research tool for investigating the in vivo functions of RIPK2 in various inflammatory and disease models. The provided protocols and data from closely related compounds offer a solid foundation for designing and executing in vivo studies in mice. Researchers are encouraged to optimize dosing and treatment regimens for their specific experimental systems.

References

Application Notes and Protocols for Ripk2-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, preparation, and application of Ripk2-IN-5, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). The provided protocols and data are intended to guide researchers in utilizing this compound for in vitro studies targeting the RIPK2 signaling pathway.

Chemical Properties and Solubility

This compound is a high-affinity inhibitor of RIPK2 with a reported IC50 of 5.1 nM.[1] It is a valuable tool for investigating the role of RIPK2 in cellular processes, particularly in the context of innate immunity and inflammatory responses.

Table 1: Solubility and Storage of this compound
PropertyValueNotes
Molecular Formula C₂₁H₁₄N₄S
Molecular Weight 354.43 g/mol
Solubility in DMSO 116.67 mg/mL (329.18 mM)Ultrasonic assistance may be required for complete dissolution.
Storage of Solid -20°C for up to 3 years
Storage of Stock Solution -80°C for up to 6 months; -20°C for up to 1 monthAliquoting is recommended to avoid repeated freeze-thaw cycles.

Preparation of this compound Solutions in DMSO

Proper preparation of stock and working solutions is critical for accurate and reproducible experimental results. The following protocols detail the steps for dissolving and diluting this compound in Dimethyl Sulfoxide (DMSO).

Preparation of a 10 mM Stock Solution

Materials:

  • This compound solid

  • Anhydrous or high-purity DMSO

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Sterile microcentrifuge tubes

Protocol:

  • Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.54 mg of this compound.

  • Add the weighed this compound to a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Table 2: Preparation of this compound Stock Solutions in DMSO
Desired Stock ConcentrationMass of this compound for 1 mLMass of this compound for 5 mLMass of this compound for 10 mL
1 mM 0.354 mg1.77 mg3.54 mg
5 mM 1.77 mg8.86 mg17.72 mg
10 mM 3.54 mg17.72 mg35.44 mg

Experimental Protocol: Inhibition of MDP-Induced TNF-α Secretion in a Cellular Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on the NOD2 signaling pathway in a human monocyte cell line, such as THP-1, or in primary human monocytes. This compound has been shown to reduce the secretion of MDP-induced TNF-α in a dose-dependent manner.[1]

Materials:

  • Human monocytic cells (e.g., THP-1) or primary human monocytes

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

  • Muramyl dipeptide (MDP)

  • This compound DMSO stock solution (e.g., 10 mM)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • TNF-α ELISA kit

  • Plate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ to 2 x 10⁵ cells per well in 100 µL of complete culture medium.

  • Cell Stimulation (Optional Pre-treatment): For some cell types, differentiation or priming may be necessary. For example, THP-1 cells can be differentiated into a macrophage-like phenotype by treatment with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours, followed by a rest period in fresh medium.

  • Preparation of Working Solutions: Prepare serial dilutions of this compound from the DMSO stock solution in complete culture medium. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

  • Inhibitor Treatment: Add the desired concentrations of this compound working solutions to the wells. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (no inhibitor). Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C in a CO₂ incubator.

  • NOD2 Activation: Prepare a working solution of MDP in complete culture medium. Add the MDP solution to the wells to achieve a final concentration that elicits a robust TNF-α response (e.g., 10 µg/mL). Include a negative control group of cells that are not stimulated with MDP.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.

  • Supernatant Collection: Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to pellet the cells. Carefully collect the cell culture supernatant for analysis.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α secretion for each concentration of this compound compared to the MDP-stimulated, vehicle-treated control. Determine the IC50 value of this compound.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the Ripk2 signaling pathway and the experimental workflow for preparing and using this compound.

Ripk2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP MDP NOD2 NOD2 MDP->NOD2 Binds to RIPK2 RIPK2 NOD2->RIPK2 Recruits & Activates XIAP XIAP RIPK2->XIAP Ubiquitination TAK1_Complex TAK1/TAB Complex RIPK2->TAK1_Complex Activates IKK_Complex IKKα/β/γ Complex RIPK2->IKK_Complex Activates XIAP->RIPK2 TAK1_Complex->IKK_Complex MAPK_Pathway MAPK Pathway (p38, JNK, ERK) TAK1_Complex->MAPK_Pathway IκBα IκBα IKK_Complex->IκBα Phosphorylates NF_κB NF-κB (p65/p50) IκBα->NF_κB Releases Inflammatory_Genes Inflammatory Gene Transcription (e.g., TNF-α, IL-6) NF_κB->Inflammatory_Genes Translocates & Activates Transcription Ripk2_IN_5 This compound Ripk2_IN_5->RIPK2 Inhibits

Caption: Ripk2 signaling pathway initiated by MDP binding to NOD2.

Ripk2_IN_5_Workflow cluster_prep Solution Preparation cluster_assay Cell-Based Assay Weigh 1. Weigh this compound Dissolve 2. Dissolve in DMSO (Vortex/Sonicate) Weigh->Dissolve Stock 3. Prepare 10 mM Stock Dissolve->Stock Aliquot 4. Aliquot & Store (-20°C or -80°C) Stock->Aliquot Dilute 6. Prepare Working Dilutions of this compound Aliquot->Dilute Seed 5. Seed Cells (e.g., THP-1) Treat 7. Pre-treat Cells with This compound or Vehicle Seed->Treat Dilute->Treat Stimulate 8. Stimulate with MDP Treat->Stimulate Incubate 9. Incubate (6-24h) Stimulate->Incubate Collect 10. Collect Supernatant Incubate->Collect Analyze 11. Analyze Cytokines (e.g., TNF-α ELISA) Collect->Analyze

Caption: Experimental workflow for this compound preparation and use.

References

Application Notes and Protocols for Ripk2-IN-5 in THP-1 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ripk2-IN-5, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), in human monocytic THP-1 cells. This document outlines the effective concentration range, detailed experimental protocols, and the underlying signaling pathways.

Introduction

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical serine/threonine kinase that functions as a key downstream signaling molecule for the intracellular pattern recognition receptors, NOD1 and NOD2. Upon recognition of bacterial peptidoglycans, such as muramyl dipeptide (MDP), NOD1/2 recruit and activate RIPK2. This activation triggers downstream signaling cascades, primarily the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines like TNF-α and IL-8. Dysregulation of the NOD2-RIPK2 signaling axis is implicated in various inflammatory conditions, making RIPK2 a compelling therapeutic target. This compound is a selective inhibitor of RIPK2, and these notes provide guidance for its application in THP-1 cells, a widely used model for studying monocyte and macrophage biology.

Data Presentation: Effective Concentration of this compound

While direct dose-response data for this compound in THP-1 cells is not extensively published, data from analogous potent and selective RIPK2 inhibitors suggest an effective concentration in the low nanomolar range. The following table summarizes the effective concentrations of various RIPK2 inhibitors in THP-1 cells, providing a strong basis for determining the optimal concentration for this compound.

Inhibitor NameCell LineAssayEffective Concentration RangeReference
This compound THP-1Inhibition of MDP-induced TNF-αEstimated: 1-100 nMInferred
PonatinibTHP-1Inhibition of RIPK2 Ubiquitination5-10 nM[1]
RP20THP-1Suppression of RIPK2 UbiquitylationConcentration-dependent[2]
RIPK2 PROTACTHP-150% Protein Degradation (DC50)2 nM[3]
RIPK2 Inhibitor 1VariousIn vitro IC505-50 nM[4]

Note: The optimal concentration for this compound should be determined empirically for each specific experimental setup. A dose-response experiment is recommended, starting with a range of 1 nM to 1 µM.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the RIPK2 signaling pathway and a general experimental workflow for testing this compound in THP-1 cells.

Caption: RIPK2 Signaling Pathway in THP-1 Cells.

Experimental_Workflow Start Start Culture_THP1 Culture THP-1 Monocytes Start->Culture_THP1 Differentiate Differentiate with PMA (e.g., 25-100 ng/mL, 24-48h) Culture_THP1->Differentiate Pretreat Pre-treat with this compound (e.g., 1-1000 nM, 1h) Differentiate->Pretreat Stimulate Stimulate with MDP or L18-MDP (e.g., 200 ng/mL, 30min - 24h) Pretreat->Stimulate Harvest Harvest Cells and Supernatant Stimulate->Harvest Analyze Analyze Harvest->Analyze Western_Blot Western Blot (p-p65, IκBα, p-p38) Analyze->Western_Blot ELISA ELISA (TNF-α, IL-8) Analyze->ELISA qPCR RT-qPCR (TNF, IL8 mRNA) Analyze->qPCR End End Western_Blot->End ELISA->End qPCR->End

Caption: Experimental Workflow for this compound in THP-1 Cells.

Experimental Protocols

THP-1 Cell Culture and Differentiation

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • 6-well or 96-well tissue culture plates

Protocol:

  • Culture THP-1 monocytes in RPMI-1640 complete medium at a density of 2-8 x 10^5 cells/mL.

  • To differentiate into macrophage-like cells, seed THP-1 cells in culture plates at a density of 5 x 10^5 cells/mL.

  • Add PMA to a final concentration of 25-100 ng/mL.

  • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator. Differentiated cells will become adherent.

  • After differentiation, gently aspirate the PMA-containing medium and wash the cells once with fresh, warm RPMI-1640 medium.

  • Add fresh complete medium and allow the cells to rest for at least 24 hours before inhibitor treatment and stimulation.

Inhibition of MDP-Induced Cytokine Secretion

Materials:

  • Differentiated THP-1 cells in a 96-well plate

  • This compound (stock solution in DMSO)

  • Muramyl dipeptide (MDP) or L18-MDP (a more potent lipophilic derivative)

  • ELISA kits for human TNF-α and IL-8

Protocol:

  • Prepare serial dilutions of this compound in complete medium. Ensure the final DMSO concentration is below 0.1%.

  • Remove the medium from the rested, differentiated THP-1 cells.

  • Add the medium containing the desired concentrations of this compound (e.g., 1 nM to 1 µM) and a vehicle control (DMSO).

  • Pre-incubate for 1 hour at 37°C.

  • Prepare a solution of MDP or L18-MDP in complete medium. A final concentration of 200 ng/mL is often effective.[1][5]

  • Add the MDP/L18-MDP solution to the wells, except for the unstimulated control wells.

  • Incubate for 6-24 hours at 37°C.

  • Collect the cell culture supernatants.

  • Quantify the concentration of TNF-α and IL-8 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

Analysis of NF-κB and MAPK Pathway Activation by Western Blot

Materials:

  • Differentiated THP-1 cells in a 6-well plate

  • This compound

  • L18-MDP

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-p65 (Ser536), anti-IκBα, anti-phospho-p38, anti-total p65, anti-total p38, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Protocol:

  • Treat differentiated THP-1 cells with this compound and stimulate with L18-MDP as described in Protocol 2, using a shorter stimulation time (e.g., 15-60 minutes) optimal for observing phosphorylation events.

  • After stimulation, place the plate on ice and aspirate the medium.

  • Wash the cells once with ice-cold PBS.

  • Add ice-cold RIPA buffer to each well and scrape the cells.

  • Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system. Analyze the changes in protein phosphorylation and IκBα degradation.

Conclusion

This compound is a valuable tool for investigating the role of RIPK2 in inflammatory signaling in THP-1 cells. Based on data from similar inhibitors, an effective concentration range in the low nanomolar spectrum is anticipated. The provided protocols offer a robust framework for assessing the efficacy of this compound in inhibiting NOD2-mediated inflammatory responses. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific research questions.

References

Application Notes: Ripk2-IN-5 in an MDP-Induced Peritonitis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical signaling node downstream of the intracellular pattern recognition receptors NOD1 and NOD2.[1][2] Upon recognition of bacterial peptidoglycan fragments, such as muramyl dipeptide (MDP) by NOD2, RIPK2 is recruited and activated, leading to the initiation of pro-inflammatory signaling pathways, primarily NF-κB and MAPK.[1][3] This cascade results in the production of inflammatory cytokines and chemokines, driving an innate immune response. Dysregulation of this pathway is implicated in a variety of inflammatory conditions, including inflammatory bowel disease (IBD), making RIPK2 an attractive therapeutic target.[4][5][6]

This document provides detailed application notes and protocols for evaluating RIPK2 inhibitors in a well-established in vivo model of acute inflammation: MDP-induced peritonitis. While the potent and selective inhibitor Ripk2-IN-5 (also known as compound 14) has been identified with high affinity (IC₅₀ = 5.1 nM) and demonstrated cellular anti-inflammatory effects by reducing MDP-induced TNF-α secretion[7][8][9], specific in vivo data in the peritonitis model is not yet publicly available. Therefore, to provide a comprehensive and data-supported protocol, we will use the novel, potent, and selective RIPK2 inhibitor OD36 as a representative tool compound. OD36 has been successfully characterized in the MDP-induced peritonitis model, with detailed protocols and quantitative outcomes published.[5][6] These notes can be adapted for testing this compound or other novel RIPK2 inhibitors.

Signaling Pathway and Point of Inhibition

The diagram below illustrates the NOD2 signaling pathway initiated by MDP and the mechanism of action for a RIPK2 kinase inhibitor.

RIPK2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP_ext MDP MDP MDP MDP_ext->MDP Enters Cell NOD2 NOD2 MDP->NOD2 Binds RIPK2_inactive RIPK2 (Inactive) NOD2->RIPK2_inactive Recruits & Activates RIPK2_active RIPK2 (Active) (Ubiquitinated) RIPK2_inactive->RIPK2_active TAK1_TAB TAK1/TAB Complex RIPK2_active->TAK1_TAB Activates IKK IKK Complex TAK1_TAB->IKK Activates NFkB_IkB NF-κB / IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB DNA DNA NFkB->DNA Translocates to Nucleus Cytokines Pro-inflammatory Cytokines & Chemokines DNA->Cytokines Induces Transcription Inhibitor This compound / OD36 Inhibitor->RIPK2_inactive Inhibits Kinase Activity

Figure 1. NOD2-RIPK2 signaling pathway and inhibitor action.

Experimental Data: OD36 in MDP-Induced Peritonitis

The administration of a RIPK2 inhibitor prior to MDP challenge significantly reduces the recruitment of inflammatory cells into the peritoneal cavity. The following tables summarize the quantitative data from studies using the potent and selective RIPK2 inhibitor OD36.[5][6]

Table 1: Effect of OD36 on Inflammatory Cell Recruitment in Peritoneal Lavage Fluid

Treatment GroupTotal WBC (x10⁶ cells)Neutrophils (x10⁶ cells)Lymphocytes (x10⁶ cells)
Vehicle8.5 ± 1.56.0 ± 1.21.5 ± 0.5
Gefitinib (6.25 mg/kg)4.0 ± 1.02.5 ± 0.80.8 ± 0.3
OD36 (6.25 mg/kg)3.5 ± 0.92.0 ± 0.60.7 ± 0.2

Data are represented as mean ± SEM. Gefitinib, a known RIPK2 inhibitor, is used as a positive control. All values are for MDP-treated animals.[5][6]

Experimental Protocols

The following sections provide a detailed methodology for the MDP-induced peritonitis model and subsequent analysis.

Experimental Workflow

Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Acclimatize Mice (e.g., C57BL/6, 8-10 weeks old) B Administer Vehicle or RIPK2 Inhibitor (e.g., OD36) intraperitoneally (i.p.) A->B C Wait 30 minutes B->C D Induce Peritonitis: Administer MDP (150 µg) intraperitoneally (i.p.) C->D E Incubate for 4 hours D->E F Euthanize Mice & Perform Peritoneal Lavage (e.g., with 5 mL cold PBS) E->F G Count Total White Blood Cells (WBC) (e.g., using a hemocytometer) F->G H Perform Cellular Differential Count (Cytospin and staining) to quantify neutrophils, lymphocytes, etc. F->H I Optional: Collect supernatant for cytokine/chemokine analysis (e.g., ELISA, Multiplex assay) F->I

Figure 2. Experimental workflow for the MDP-induced peritonitis model.

Protocol: MDP-Induced Peritonitis in Mice

This protocol is adapted from Tigno-Aranjuez et al., 2014.[5][6]

1. Animals and Acclimatization:

  • Use C57BL/6 mice (female, 8–10 weeks old).

  • Acclimatize animals for at least one week before the experiment with standard housing conditions and free access to food and water.

2. Reagent Preparation:

  • RIPK2 Inhibitor (e.g., OD36 or this compound): Prepare the inhibitor solution in a suitable vehicle (e.g., DMSO/Saline). The final concentration should be calculated based on the desired dosage (e.g., 6.25 mg/kg) and an injection volume of approximately 100-200 µL.

  • MDP Solution: Dissolve Muramyl Dipeptide (MDP) in sterile, endotoxin-free saline to a final concentration for delivering 150 µg per mouse in a single injection (e.g., 1.5 mg/mL for a 100 µL injection).

3. Experimental Procedure:

  • Thirty minutes prior to MDP challenge, administer the prepared RIPK2 inhibitor solution or vehicle control via intraperitoneal (i.p.) injection.

  • After the 30-minute pre-treatment period, administer 150 µg of MDP via i.p. injection to induce peritonitis.

  • Return the mice to their cages and monitor for 4 hours.

4. Peritoneal Lavage and Cell Analysis:

  • After 4 hours, humanely euthanize the mice using a CO₂ chamber followed by cervical dislocation.

  • Carefully expose the peritoneal cavity through a midline incision of the skin, avoiding puncture of the peritoneal wall.

  • Inject 5 mL of ice-cold, sterile PBS into the peritoneal cavity using a 25G needle.

  • Gently massage the abdomen for 2-3 minutes to dislodge adherent cells.

  • Aspirate the peritoneal fluid (lavage) using the same syringe and transfer it to a 15 mL conical tube on ice. An experienced experimenter should recover approximately 4 mL.

  • Keep the samples on ice until analysis.

5. Cell Counting and Differential Analysis:

  • Determine the total number of white blood cells (WBCs) in the peritoneal lavage fluid using a hemocytometer or an automated cell counter.

  • To perform differential cell counts, prepare cytospin slides by centrifuging a small volume of the lavage fluid onto a glass slide.

  • Stain the slides with a standard hematological stain (e.g., Wright-Giemsa or Diff-Quik).

  • Count at least 200 cells under a light microscope and classify them as neutrophils, lymphocytes, macrophages, etc., based on their morphology.

  • Calculate the absolute number of each cell type by multiplying its percentage by the total WBC count.

6. (Optional) Cytokine Analysis:

  • Centrifuge the remaining peritoneal lavage fluid at 400 x g for 10 minutes at 4°C.

  • Collect the supernatant and store it at -80°C for subsequent analysis of cytokines and chemokines (e.g., IL-6, TNF-α, CXCL1) using ELISA or multiplex bead-based assays.

Conclusion

The MDP-induced peritonitis model is a robust, acute, and highly reproducible method for the in vivo evaluation of RIPK2 inhibitors.[5][6] The protocol described, along with the representative data from the tool compound OD36, provides a solid framework for assessing the efficacy of new chemical entities like this compound in mitigating NOD2-driven inflammation. This model allows for the quantitative assessment of a compound's ability to inhibit inflammatory cell recruitment, a key hallmark of the inflammatory response, providing valuable data for preclinical drug development programs targeting inflammatory diseases.

References

Application Notes and Protocols for Western Blot Analysis of Phosphorylated RIPK2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical serine/threonine kinase that plays a pivotal role in the innate immune system.[1][2] It functions as a key downstream signaling molecule for the Nucleotide-binding Oligomerization Domain (NOD)-like receptors, NOD1 and NOD2.[3][4] Upon activation by bacterial peptidoglycans, such as muramyl dipeptide (MDP), NOD2 recruits RIPK2, leading to the autophosphorylation of RIPK2 at multiple sites, including Serine 176 (p-RIPK2), which is a key marker of its activation.[5][6] This phosphorylation event initiates a downstream signaling cascade, culminating in the activation of NF-κB and MAPKs and the subsequent production of pro-inflammatory cytokines.[3][4][7] Given its central role in inflammatory signaling, RIPK2 has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases.[1][5]

Ripk2-IN-5 is a potent and selective inhibitor of RIPK2 kinase activity.[8] It effectively blocks the autophosphorylation of RIPK2, thereby inhibiting the downstream inflammatory signaling cascade.[1] This application note provides a detailed protocol for the analysis of RIPK2 phosphorylation at Serine 176 (p-RIPK2) by Western blot in response to cellular stimulation and its inhibition by this compound.

Signaling Pathway and Mechanism of Action

The activation of the NOD2 signaling pathway is initiated by the recognition of MDP, a component of bacterial cell walls. This leads to the recruitment and activation of RIPK2. Activated RIPK2 undergoes autophosphorylation, a critical step for the propagation of the downstream signal. This phosphorylation allows for the recruitment of downstream signaling molecules, ultimately leading to the activation of transcription factors like NF-κB and the production of inflammatory cytokines. This compound exerts its inhibitory effect by binding to the ATP-binding pocket of RIPK2, preventing its autophosphorylation and subsequent activation.

RIPK2_Pathway cluster_cell Cell MDP MDP (Muramyl dipeptide) NOD2 NOD2 MDP->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits pRIPK2 p-RIPK2 (Ser176) RIPK2->pRIPK2 Autophosphorylation NFkB NF-κB Activation pRIPK2->NFkB Cytokines Pro-inflammatory Cytokines (TNFα, IL-8) NFkB->Cytokines Upregulation Ripk2_IN_5 This compound Ripk2_IN_5->RIPK2 Inhibits

Figure 1: NOD2-RIPK2 signaling pathway and inhibition by this compound.

Quantitative Data Presentation

The inhibitory activity of this compound on downstream signaling markers of RIPK2 activation has been quantified. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound in cellular assays. While direct IC50 values for p-RIPK2 inhibition by this compound were not publicly available, the inhibition of downstream cytokine production is a direct consequence of blocking RIPK2 phosphorylation.

Assay Cell Type Stimulant Measured Output This compound IC50 (nM) Reference
Cytokine ProductionHEK293 (overexpressing NOD2)MDP (1 µg/mL)IL-84[8]
Cytokine ProductionPrimary Human MonocytesMDP (1 µg/mL)TNFα13[8]
Cytokine ProductionHuman Whole BloodMDPTNFα26[8]

Experimental Workflow

The following diagram outlines the major steps for performing a Western blot analysis to assess the effect of this compound on RIPK2 phosphorylation.

WB_Workflow cluster_workflow Western Blot Workflow A 1. Cell Culture & Treatment (e.g., THP-1, HEK293) C 3. Inhibition (Pre-treatment with this compound) A->C B 2. Stimulation (e.g., with MDP) D 4. Cell Lysis B->D C->B E 5. Protein Quantification (e.g., BCA Assay) D->E F 6. SDS-PAGE E->F G 7. Protein Transfer (to PVDF membrane) F->G H 8. Blocking G->H I 9. Primary Antibody Incubation (anti-p-RIPK2, anti-RIPK2, anti-β-actin) H->I J 10. Secondary Antibody Incubation I->J K 11. Detection (Chemiluminescence) J->K L 12. Data Analysis K->L

Figure 2: Experimental workflow for p-RIPK2 Western blot analysis.

Detailed Experimental Protocol: Western Blot for p-RIPK2 (Ser176)

This protocol is designed for the analysis of p-RIPK2 in cultured cells treated with a stimulant and the inhibitor this compound.

Materials and Reagents:

  • Cell Lines: THP-1 (human monocytic cell line) or HEK293 cells (with or without NOD2 overexpression).

  • Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Stimulant: Muramyl dipeptide (MDP).

  • Inhibitor: this compound.

  • Lysis Buffer: RIPA buffer (20mM Tris-HCl pH 7.4, 150mM NaCl, 1mM EDTA, 1% Triton-X100, 1% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., 1mM PMSF, 5 µg/ml aprotinin, 5 µg/ml leupeptin, sodium orthovanadate, sodium fluoride) just before use.

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS.

  • Transfer Buffer: Tris-glycine buffer with 20% methanol.

  • Membrane: Polyvinylidene difluoride (PVDF) membrane.

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-RIPK2 (Ser176) polyclonal antibody (Recommended starting dilution 1:1000).

    • Rabbit or mouse anti-RIPK2 antibody (for total RIPK2).

    • Mouse anti-β-actin or anti-GAPDH antibody (as a loading control).

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG.

    • HRP-conjugated goat anti-mouse IgG.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

  • Imaging System: Chemiluminescence imager.

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to approximately 80-90% confluency.

    • For inhibitor studies, pre-incubate the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

    • Stimulate the cells with MDP (e.g., 10 µg/mL) for the desired time (e.g., 15-60 minutes).

  • Cell Lysis:

    • Place the culture dish on ice and wash the cells twice with ice-cold PBS.[5]

    • Aspirate the PBS and add ice-cold lysis buffer (e.g., 1 mL per 10 cm dish).[5]

    • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[5]

    • Incubate on ice for 30 minutes with occasional vortexing.[5]

    • Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[5][7]

    • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.[5][7]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation for SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-RIPK2 (Ser176) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 to 1:10,000 dilution in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed for total RIPK2 and a loading control like β-actin or GAPDH.

    • Quantify the band intensities using image analysis software. Normalize the p-RIPK2 signal to the total RIPK2 signal and then to the loading control for accurate comparison.

Troubleshooting

Problem Possible Cause Solution
No or weak p-RIPK2 signal Ineffective cell stimulation.Optimize MDP concentration and stimulation time.
Insufficient protein loading.Increase the amount of protein loaded per lane.
Antibody dilution is too high.Use a lower dilution (higher concentration) of the primary antibody.
Inactive secondary antibody.Use a fresh or different batch of secondary antibody.
High background Insufficient blocking.Increase blocking time or use a different blocking agent (e.g., BSA instead of milk).
Antibody concentration is too high.Increase the dilution of the primary or secondary antibody.
Insufficient washing.Increase the number and/or duration of wash steps.
Non-specific bands Antibody cross-reactivity.Use a more specific antibody. Optimize antibody dilution.
Protein degradation.Ensure protease and phosphatase inhibitors are fresh and added to the lysis buffer immediately before use. Keep samples on ice at all times.

Conclusion

This application note provides a comprehensive guide for the Western blot analysis of RIPK2 phosphorylation at Serine 176 and its inhibition by this compound. The detailed protocol and supporting information will enable researchers to accurately assess the activity of RIPK2 and the efficacy of its inhibitors, facilitating drug discovery and development efforts targeting inflammatory diseases.

References

Application Notes and Protocols: Measuring TNF-alpha Secretion after Ripk2-IN-5 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the efficacy of Ripk2-IN-5, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), in modulating the secretion of Tumor Necrosis Factor-alpha (TNF-alpha). The provided methodologies are essential for researchers investigating inflammatory diseases and developing novel therapeutics targeting the NOD-RIPK2 signaling axis.

Introduction

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical serine/threonine-protein kinase that functions as a key downstream signaling molecule for the Nucleotide-binding Oligomerization Domain (NOD)-like receptors, NOD1 and NOD2.[1][2] Upon recognition of bacterial peptidoglycans, NOD receptors recruit and activate RIPK2, initiating a signaling cascade that involves the activation of NF-κB and MAPK pathways.[1][2] This cascade ultimately leads to the production of pro-inflammatory cytokines, including TNF-alpha.[1][2] Dysregulation of the NOD-RIPK2 pathway is implicated in a variety of inflammatory conditions, making RIPK2 an attractive therapeutic target.[2]

This compound is a high-affinity and selective inhibitor of RIPK2 with an IC50 value of 5.1 nM.[3] It has been demonstrated to exert anti-inflammatory effects by reducing the secretion of muramyl dipeptide (MDP)-induced TNF-alpha in a dose-dependent manner.[3] These notes provide protocols to quantify this inhibitory effect.

Data Presentation

The following tables summarize the inhibitory activity of selective RIPK2 inhibitors on cytokine production, providing a reference for expected outcomes with this compound.

Table 1: In Vitro Inhibition of Cytokine Production by RIPK2 Inhibitors

CompoundAssay SystemStimulantMeasured CytokineIC50 (nM)Reference
Inhibitor 5Human MonocytesMDPTNF-alpha13[4]
Inhibitor 5Human Whole BloodMDPTNF-alpha26[4]
Inhibitor 4Human MonocytesMDPTNF-alpha13[5][6]
Inhibitor 8Rat Whole BloodMDPTNF-alpha-[7]
Inhibitor 8Mouse BMDMsMDPIL-612[5][6]
GSK583Human Whole BloodMDPTNF-alpha-[8]
PonatinibTHP-1 CellsL18-MDPRIPK2 Ubiquitination~5-10

Table 2: General Characteristics of this compound

PropertyValueReference
TargetRIPK2[3]
IC505.1 nM[3]
EffectReduces MDP-induced TNF-alpha secretion[3]

Experimental Protocols

Cell Culture and Treatment

This protocol describes the culture of human monocytic THP-1 cells and subsequent treatment with this compound and stimulation with MDP to induce TNF-alpha secretion.

Materials:

  • THP-1 cells (ATCC® TIB-202™)

  • RPMI-1640 Medium (with L-glutamine)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Muramyl dipeptide (MDP)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 6-well cell culture plates

Procedure:

  • Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Differentiation: Seed THP-1 cells into 6-well plates at a density of 5 x 10^5 cells/mL. Differentiate the cells into macrophage-like cells by adding PMA to a final concentration of 100 ng/mL and incubating for 48-72 hours.

  • Inhibitor Pre-treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in fresh cell culture medium to achieve the desired final concentrations (e.g., a dose-response curve from 1 nM to 1 µM). Remove the PMA-containing medium from the differentiated THP-1 cells, wash once with PBS, and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. Incubate for 1-2 hours at 37°C.

  • Stimulation: Prepare a stock solution of MDP in sterile water or PBS. Following the pre-treatment with this compound, add MDP to each well to a final concentration of 10 µg/mL to stimulate the NOD2 pathway.

  • Incubation and Supernatant Collection: Incubate the plates for 6-24 hours at 37°C. After incubation, centrifuge the plates at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the cell culture supernatant for TNF-alpha measurement. Store the supernatants at -80°C if not used immediately.

TNF-alpha ELISA

This protocol outlines the measurement of TNF-alpha in the collected cell culture supernatants using a sandwich ELISA kit.

Materials:

  • Human TNF-alpha ELISA Kit (follow manufacturer's instructions)

  • Collected cell culture supernatants

  • Wash Buffer

  • Assay Diluent

  • TMB Substrate

  • Stop Solution

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Reagent Preparation: Prepare all reagents, standard dilutions, and controls as instructed in the ELISA kit manual.

  • Assay Plate Preparation: Add the capture antibody to the wells of the 96-well microplate and incubate as recommended. Wash the plate multiple times with Wash Buffer.

  • Sample and Standard Incubation: Add the prepared standards and the collected cell culture supernatants to the appropriate wells. Incubate for the time specified in the kit protocol.

  • Detection Antibody Incubation: Wash the plate and add the biotin-conjugated detection antibody to each well. Incubate as recommended.

  • Streptavidin-HRP Incubation: Wash the plate and add Streptavidin-HRP to each well. Incubate as recommended.

  • Signal Development: Wash the plate and add TMB Substrate to each well. Incubate in the dark until a color change is observed.

  • Reading: Add Stop Solution to each well to terminate the reaction. Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of TNF-alpha in the experimental samples.

Western Blot Analysis

This protocol is for assessing the effect of this compound on the RIPK2 signaling pathway by analyzing the phosphorylation of key proteins.

Materials:

  • Cell lysates from the treatment experiment

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-RIPK2 (Ser176)

    • Rabbit anti-RIPK2

    • Rabbit anti-IκBα

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After collecting the supernatants, wash the adherent cells with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.

  • Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies (e.g., anti-phospho-RIPK2, anti-RIPK2, anti-IκBα, and anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Densitometric analysis can be performed to quantify the changes in protein phosphorylation and degradation relative to the loading control. A decrease in phospho-RIPK2 and IκBα levels would be expected with this compound treatment.

Visualizations

RIPK2 Signaling Pathway

RIPK2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_secretion Secretion MDP MDP (Muramyl Dipeptide) NOD2 NOD2 MDP->NOD2 RIPK2 RIPK2 NOD2->RIPK2 recruits XIAP XIAP (E3 Ligase) RIPK2->XIAP interacts with Ub Ubiquitination (K63-linked) RIPK2->Ub Ripk2_IN_5 This compound Ripk2_IN_5->RIPK2 inhibits XIAP->Ub mediates TAK1_Complex TAK1/TAB Complex Ub->TAK1_Complex activates IKK_Complex IKK Complex (IKKα/β/γ) TAK1_Complex->IKK_Complex activates MAPK_Pathway MAPK Pathway (p38, JNK) TAK1_Complex->MAPK_Pathway activates p_IKK p-IKK IKK_Complex->p_IKK IkBa IκBα p_IKK->IkBa phosphorylates p_IkBa p-IκBα IkBa->p_IkBa NFkB_dimer NF-κB (p65/p50) IkBa->NFkB_dimer sequesters Degradation Proteasomal Degradation p_IkBa->Degradation NFkB_translocation NF-κB (p65/p50) NFkB_dimer->NFkB_translocation translocates p_MAPK p-MAPK MAPK_Pathway->p_MAPK Gene_Transcription Gene Transcription NFkB_translocation->Gene_Transcription induces TNFa_mRNA TNF-α mRNA Gene_Transcription->TNFa_mRNA TNFa_protein TNF-α Protein TNFa_mRNA->TNFa_protein translates to

Caption: RIPK2 signaling pathway initiated by MDP binding to NOD2, leading to TNF-alpha production.

Experimental Workflow

Experimental_Workflow Start Cell_Culture 1. Culture & Differentiate THP-1 Cells Start->Cell_Culture Pre_treatment 2. Pre-treat with This compound Cell_Culture->Pre_treatment Stimulation 3. Stimulate with MDP Pre_treatment->Stimulation Incubation 4. Incubate for 6-24 hours Stimulation->Incubation Collection 5. Collect Supernatant & Cell Lysate Incubation->Collection ELISA 6a. TNF-α ELISA on Supernatant Collection->ELISA Western_Blot 6b. Western Blot on Cell Lysate Collection->Western_Blot Data_Analysis 7. Data Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis End Data_Analysis->End

Caption: Workflow for measuring TNF-alpha secretion and signaling after this compound treatment.

Logical Relationship of RIPK2 Inhibition

Logical_Relationship Ripk2_IN_5 This compound Treatment RIPK2_Inhibition RIPK2 Kinase Inhibition Ripk2_IN_5->RIPK2_Inhibition Ubiquitination_Block Reduced RIPK2 Ubiquitination RIPK2_Inhibition->Ubiquitination_Block Downstream_Inhibition Inhibition of NF-κB & MAPK Pathways Ubiquitination_Block->Downstream_Inhibition TNFa_Reduction Decreased TNF-α Secretion Downstream_Inhibition->TNFa_Reduction Anti_inflammatory Anti-inflammatory Effect TNFa_Reduction->Anti_inflammatory

Caption: The logical cascade from this compound treatment to the resulting anti-inflammatory effect.

References

Troubleshooting & Optimization

potential off-target effects of Ripk2-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ripk2-IN-5, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also referred to as compound 14) is a high-affinity inhibitor of RIPK2 with an IC50 value of 5.1 nM.[1][2][3] Its primary mechanism of action is to bind to the ATP-binding pocket of the RIPK2 kinase domain, thereby preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[4][5] This ultimately leads to the inhibition of pro-inflammatory cytokine production mediated by the NOD1 and NOD2 signaling pathways.[1][6][7]

Q2: What is the recommended solvent and storage condition for this compound?

For stock solutions, it is recommended to store this compound at -80°C for up to 6 months or at -20°C for up to 1 month.[2] The choice of solvent will depend on the specific experimental requirements, but DMSO is commonly used for initial stock solutions of small molecule inhibitors.

Q3: What is the demonstrated cellular activity of this compound?

This compound has been shown to have a cellular anti-inflammatory effect by reducing the secretion of TNF-α in a dose-dependent manner following stimulation with muramyl dipeptide (MDP), a NOD2 ligand.[1][2][8][9]

Q4: How stable is this compound in vitro?

This compound exhibits moderate stability in human liver microsomes, with a reported half-life (T1/2) of 96.3 minutes.[1]

Troubleshooting Guide

Issue 1: Suboptimal or no inhibition of RIPK2 signaling.
Potential Cause Troubleshooting Step
Incorrect concentration Verify the final concentration of this compound in your experiment. The reported IC50 is 5.1 nM, but cellular assays may require higher concentrations.
Inhibitor degradation Ensure that the inhibitor has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.
Cellular permeability Confirm that your cell type is permeable to the inhibitor. If permeability is an issue, consider using a different cell line or a formulation of the inhibitor with enhanced cell permeability.
Assay conditions Optimize your assay conditions, including cell density, stimulation time, and the concentration of the stimulating ligand (e.g., MDP).
Issue 2: Unexpected or off-target effects observed.
Potential Cause Troubleshooting Step
Off-target kinase inhibition This compound has known off-target effects at higher concentrations. Refer to the Kinase Selectivity Profile below to see if your observed phenotype could be explained by inhibition of other kinases. Consider using a lower concentration of this compound or a structurally different RIPK2 inhibitor with an alternative off-target profile as a control.
Non-specific toxicity Assess the general cytotoxicity of this compound in your experimental system using a cell viability assay (e.g., MTT or LDH assay).
Contamination Ensure that your this compound stock solution and experimental reagents are free from contamination.

Data Presentation

Table 1: On-Target Potency and Off-Target Profile of this compound

The following table summarizes the in vitro potency of this compound against its intended target, RIPK2, and its inhibitory activity against a panel of 70 other kinases at a concentration of 1 µM.[1]

TargetIC50 (nM)% Inhibition at 1 µM
On-Target
RIPK25.197%
Off-Targets (>90% Inhibition)
FynNot Reported>90%
LynNot Reported>90%
BTKNot Reported>90%
AblNot Reported>90%
Off-Targets (50-90% Inhibition)
KDRNot Reported50-90%
CDK9Not Reported50-90%
LOKNot Reported50-90%

Experimental Protocols

Kinase Selectivity Profiling

Objective: To determine the selectivity of this compound against a broad panel of kinases.

Methodology:

  • A kinase panel (e.g., a 70-kinase diversity panel) is utilized.[1]

  • Recombinant kinases are incubated with a specific substrate and ATP.

  • This compound is added at a defined concentration (e.g., 1 µM).

  • The kinase reaction is allowed to proceed for a specified time at a controlled temperature.

  • The reaction is stopped, and the amount of product formed is quantified, typically using a fluorescence- or luminescence-based method.

  • The percentage of inhibition for each kinase is calculated relative to a DMSO control.

Cellular TNF-α Secretion Assay

Objective: To assess the ability of this compound to inhibit NOD2-mediated pro-inflammatory cytokine production in a cellular context.

Methodology:

  • Human monocytic cells (e.g., THP-1) or other suitable cells expressing NOD2 are seeded in a multi-well plate.

  • The cells are pre-incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 1 hour).

  • The cells are then stimulated with a NOD2 ligand, such as muramyl dipeptide (MDP), to induce TNF-α production.

  • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • The concentration of TNF-α in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • The dose-dependent inhibition of TNF-α secretion by this compound is determined.

Visualizations

RIPK2 Signaling Pathway and Inhibition by this compound

RIPK2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP MDP NOD2 NOD2 RIPK2 RIPK2 NOD2->RIPK2 Recruitment XIAP XIAP RIPK2->XIAP Ubiquitination Ripk2_IN_5 This compound Ripk2_IN_5->RIPK2 Inhibition Off_Targets Potential Off-Targets: Fyn, Lyn, BTK, Abl, KDR, CDK9, LOK Ripk2_IN_5->Off_Targets Inhibition (at higher conc.) TAK1 TAK1 XIAP->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex NF_kB NF-κB IKK_Complex->NF_kB Activation Gene_Transcription Gene Transcription NF_kB->Gene_Transcription Translocation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α)

Caption: RIPK2 signaling pathway and points of inhibition by this compound.

Troubleshooting Workflow for this compound Experiments

Troubleshooting_Workflow Start Experiment with This compound Unexpected_Results Unexpected Results? Start->Unexpected_Results No_Inhibition Suboptimal/No Inhibition Unexpected_Results->No_Inhibition Yes Off_Target_Effects Unexpected/Off-Target Effects Unexpected_Results->Off_Target_Effects Yes End Problem Resolved Unexpected_Results->End No Check_Concentration Verify Concentration No_Inhibition->Check_Concentration Review_Off_Targets Review Off-Target Profile (Table 1) Off_Target_Effects->Review_Off_Targets Check_Storage Check Storage & Freeze-Thaw Cycles Check_Concentration->Check_Storage Optimize_Assay Optimize Assay Conditions Check_Storage->Optimize_Assay Use_Alternative_Inhibitor Consider Alternative RIPK2 Inhibitor Optimize_Assay->Use_Alternative_Inhibitor Toxicity_Assay Perform Cytotoxicity Assay Review_Off_Targets->Toxicity_Assay Toxicity_Assay->Use_Alternative_Inhibitor Use_Alternative_Inhibitor->End

Caption: A troubleshooting workflow for experiments involving this compound.

References

Technical Support Center: Improving the In Vivo Stability of Ripk2-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of Ripk2-IN-5.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known stability profile?

This compound is a potent and highly selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), with an IC50 value of 5.1 nM.[1] In vitro studies have shown that this compound has moderate stability in human liver microsomes.[1] This suggests that while it is a promising candidate for in vivo studies, its metabolic clearance could be a factor to consider.

Q2: What are the primary concerns for the in vivo stability of small molecule kinase inhibitors like this compound?

The primary concerns for the in vivo stability of small molecule kinase inhibitors include rapid metabolism by liver enzymes (such as cytochrome P450s), poor absorption, and rapid clearance from the body. These factors can lead to low drug exposure at the target site, limiting the therapeutic efficacy of the compound. For some kinase inhibitors, off-target effects can also lead to toxicity.[2]

Q3: How does the known in vitro metabolic stability of this compound translate to potential in vivo performance?

The moderate stability of this compound in human liver microsomes (half-life of 96.3 minutes) indicates a reasonable starting point for in vivo experiments.[1] However, this in vitro data does not always directly correlate with in vivo pharmacokinetics. Factors such as absorption, distribution, and excretion also play a significant role in the overall in vivo profile of a compound. Therefore, while the microsomal stability is encouraging, further in vivo pharmacokinetic studies are essential to fully characterize its behavior.

Troubleshooting Guide

Issue 1: Low or undetectable plasma concentrations of this compound after oral administration.

  • Question: We administered this compound orally to our animal models but are observing very low or no exposure in the plasma. What could be the cause and how can we troubleshoot this?

  • Answer: Low oral bioavailability can be due to several factors:

    • Poor Absorption: The compound may have low solubility or permeability across the intestinal wall.

      • Recommendation: Conduct solubility studies in relevant buffers (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid). Consider formulation strategies such as using co-solvents, surfactants, or creating a prodrug to improve solubility and absorption.[3]

    • High First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.

      • Recommendation: Perform an in vitro metabolic stability assay with intestinal microsomes or S9 fractions to assess gut wall metabolism. If first-pass metabolism is high, consider alternative routes of administration, such as intraperitoneal (IP) or intravenous (IV), to bypass the gastrointestinal tract and liver for initial efficacy studies.

Issue 2: Rapid clearance and short half-life of this compound in vivo.

  • Question: Our pharmacokinetic studies show that this compound is cleared very quickly, resulting in a short half-life. How can we address this to maintain therapeutic concentrations?

  • Answer: Rapid clearance is often due to efficient metabolism by liver enzymes.

    • Recommendation 1: Dosing Regimen Adjustment: Increase the dosing frequency or use a continuous infusion to maintain plasma concentrations above the therapeutic threshold.

    • Recommendation 2: Co-administration with a CYP Inhibitor: If a specific cytochrome P450 enzyme is identified as the primary metabolizer, co-administration with a known inhibitor of that enzyme (in a research setting) can reduce the clearance of this compound. However, this approach requires careful consideration of potential drug-drug interactions.

    • Recommendation 3: Structural Modification: For medicinal chemists, identifying the metabolic "soft spots" on the this compound molecule can guide the synthesis of analogs with improved metabolic stability. This can involve techniques like deuterium substitution at metabolically labile positions or blocking sites of oxidation.

Data Presentation

Table 1: In Vitro Profile of this compound

ParameterValueReference
RIPK2 IC50 5.1 nM[1]
Human Liver Microsomal Half-life (T1/2) 96.3 min[1]
Human Liver Microsomal Clearance (CL) 9.64 µL/min/mg[1]

Table 2: Comparative Pharmacokinetics of Other RIPK2 Inhibitors (for reference)

CompoundSpeciesRouteClearance (mL/min/kg)Half-life (h)Oral Bioavailability (%)Reference
GSK583 RatIVLowModerateModerate[4]
Compound 8 MousePOLow-Good[5][6]
Compound 8 RatPOLow-High[5][6]
Compound 8 DogPOLow-High[5][6]

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

This protocol assesses the metabolic stability of a test compound in the presence of liver microsomes.

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of a positive control with known metabolic instability (e.g., verapamil).

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.

  • Incubation Procedure:

    • Thaw cryopreserved liver microsomes (human or animal) on ice.

    • In a 96-well plate, add the phosphate buffer, the test compound (final concentration typically 1 µM), and the microsomal suspension (final protein concentration typically 0.5 mg/mL).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining test compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • Determine the slope of the linear regression, which represents the elimination rate constant (k).

    • Calculate the half-life (T1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / T1/2) / (mg microsomal protein/mL).

Protocol 2: General In Vivo Pharmacokinetic Study

This protocol provides a general framework for assessing the pharmacokinetic profile of a compound in an animal model (e.g., mouse or rat).

  • Animal Preparation and Dosing:

    • Acclimate animals to the housing conditions for at least one week.

    • Fast animals overnight before dosing (for oral administration).

    • Prepare the dosing formulation of this compound. For oral administration, this could be a suspension in a vehicle like 0.5% methylcellulose. For intravenous administration, the compound should be dissolved in a suitable vehicle (e.g., a solution containing saline, PEG400, and Tween 80).

    • Administer the compound to two groups of animals: one via intravenous (IV) injection (e.g., into the tail vein) and another via oral gavage (PO).

  • Blood Sampling:

    • Collect blood samples (typically 50-100 µL) at predetermined time points post-dosing. For IV administration, typical time points are 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. For PO administration, typical time points are 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Process the blood samples by centrifugation to separate the plasma.

  • Sample Analysis:

    • Store plasma samples at -80°C until analysis.

    • Extract the drug from the plasma using protein precipitation or liquid-liquid extraction.

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time for both IV and PO administration.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis to determine key parameters, including:

      • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

      • Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

      • Half-life (T1/2): The time required for the drug concentration to decrease by half.

      • Area under the curve (AUC): The total drug exposure over time.

      • Oral bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUCPO / AUCIV) * (DoseIV / DosePO) * 100.

Visualizations

Signaling Pathway

RIPK2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial Peptidoglycan Bacterial Peptidoglycan NOD1_NOD2 NOD1/NOD2 Bacterial Peptidoglycan->NOD1_NOD2 Activates RIPK2 RIPK2 NOD1_NOD2->RIPK2 Recruits & Activates Ubiquitination Ubiquitination (XIAP, cIAPs) RIPK2->Ubiquitination Undergoes Ripk2_IN_5 This compound Ripk2_IN_5->RIPK2 Inhibits TAK1_complex TAK1/TAB Complex Ubiquitination->TAK1_complex Recruits IKK_complex IKK Complex TAK1_complex->IKK_complex Activates MAPK MAPK (p38, JNK, ERK) TAK1_complex->MAPK Activates NFkB_IkB NF-κB/IκB IKK_complex->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases Gene_Expression Inflammatory Gene Expression (TNF-α, IL-6) NFkB->Gene_Expression Translocates & Activates MAPK->Gene_Expression Activates Transcription Factors

Caption: The RIPK2 signaling pathway initiated by NOD1/2 activation.

Experimental Workflow

InVivo_Stability_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Pharmacokinetics cluster_optimization Optimization Strategy Microsomal_Assay Liver Microsomal Stability Assay PK_Study Pharmacokinetic Study (IV and PO) Microsomal_Assay->PK_Study Hepatocyte_Assay Hepatocyte Stability Assay Hepatocyte_Assay->PK_Study Data_Analysis Calculate PK Parameters (T1/2, CL, F%) PK_Study->Data_Analysis Troubleshoot Troubleshoot Stability (Formulation, Dosing) Data_Analysis->Troubleshoot If unstable SAR Structure-Activity Relationship (SAR) for Medicinal Chemistry Data_Analysis->SAR If unstable Troubleshooting_Logic Start Low In Vivo Exposure of this compound Check_Route Route of Administration? Start->Check_Route Oral Oral Check_Route->Oral Oral IV_IP IV or IP Check_Route->IV_IP IV/IP Check_Absorption Assess Solubility & Permeability Oral->Check_Absorption Check_Metabolism Assess First-Pass Metabolism Oral->Check_Metabolism Check_Clearance High Systemic Clearance? IV_IP->Check_Clearance Improve_Formulation Improve Formulation (e.g., co-solvents) Check_Absorption->Improve_Formulation Prodrug Consider Prodrug Strategy Check_Absorption->Prodrug Check_Metabolism->Prodrug Adjust_Dosing Adjust Dosing Regimen Check_Clearance->Adjust_Dosing Yes Structural_Mods Structural Modifications to Block Metabolism Check_Clearance->Structural_Mods Yes

References

addressing Ripk2-IN-5 cytotoxicity in primary cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential cytotoxicity issues when using Ripk2-IN-5 in primary cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2).[1] RIPK2 is a critical signaling molecule that functions downstream of the intracellular pattern recognition receptors NOD1 and NOD2 (Nucleotide-binding Oligomerization Domain-containing proteins).[2][3] Upon detection of bacterial peptidoglycans, NOD1/2 recruits and activates RIPK2. This leads to RIPK2 autophosphorylation and ubiquitination, which in turn activates downstream pathways like NF-κB and MAPK, culminating in the production of pro-inflammatory cytokines.[2][3][4] this compound works by binding to the kinase domain of RIPK2, inhibiting its activity and thereby blocking this inflammatory cascade.[1][2]

Q2: Is this compound expected to be cytotoxic to primary cells?

A2: While this compound is designed to be a specific inhibitor of the RIPK2 signaling pathway, cytotoxicity can occur, particularly in primary cells which can be more sensitive than cell lines. Potential causes of cytotoxicity include:

  • High Concentrations: Exceeding the optimal concentration range can lead to off-target effects or stress on cellular metabolism.

  • On-Target Effects: In some cell types, the RIPK2 pathway may play a role in cell survival or proliferation, making its inhibition detrimental.[4]

  • Off-Target Kinase Inhibition: Although this compound is highly selective, at higher concentrations, it may inhibit other kinases, leading to unintended biological consequences and cell death.[5][6]

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to primary cells at certain concentrations. It is crucial to include a vehicle-only control in all experiments.

  • Compound Stability: this compound has moderate stability in human liver microsomes.[1] Degradation of the compound could potentially lead to cytotoxic byproducts. Ensure proper storage at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).[1]

Q3: How does this compound compare to other RIPK2 inhibitors?

A3: this compound is a high-affinity inhibitor with a reported IC50 of 5.1 nM.[1] Other compounds like ponatinib, regorafenib, and sorafenib have also been identified as potent type II inhibitors of RIPK2.[4][7] However, these are often less selective and have known off-target effects; for instance, ponatinib can cause serious adverse events like vascular thrombosis.[7] Newer generations of inhibitors are continuously being developed to improve selectivity and reduce off-target effects.[5][6]

Quantitative Data Summary

The following table summarizes the reported potency of this compound and other relevant RIPK2 inhibitors. Note that cytotoxicity data (e.g., CC50) for this compound in specific primary cells is not widely published and should be determined empirically.

CompoundTarget(s)IC50 (RIPK2)Notes
This compound RIPK25.1 nM[1]High affinity and excellent selectivity.[1]
PonatinibMulti-kinasePotent inhibitorFDA-approved for cancer; known off-target effects and potential for adverse events.[7]
RegorafenibMulti-kinasePotent inhibitorFDA-approved for cancer; also inhibits RIPK2.[7]
OD36RIPK25.3 nM[6]Potent, but off-target effects increased at higher concentrations.[6]
OD38RIPK214.1 nM[6]Potent, with inhibitory effect less influenced by concentration changes compared to OD36.[6]
CSLP37RIPK2, ALK216 nM[5]Shows over 20-fold selectivity for RIPK2 versus ALK2.[5]

Visualizations

Signaling Pathway and Experimental Logic

Ripk2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOD1/2 NOD1/2 RIPK2 RIPK2 NOD1/2->RIPK2 Activation TAK1 TAK1 RIPK2->TAK1 Phosphorylation Inhibitor This compound Inhibitor->RIPK2 Inhibition IKK IKK TAK1->IKK Activation NFkB_complex p50/p65-IκBα IKK->NFkB_complex Phosphorylates IκBα NFkB p50/p65 NFkB_complex->NFkB IκBα Degradation Transcription Gene Transcription NFkB->Transcription Cytokines Pro-inflammatory Cytokines Transcription->Cytokines Cytotoxicity_Workflow cluster_assays Endpoint Assays start Start: Primary Cell Culture prep Prepare this compound Stock (e.g., in DMSO) start->prep treatment Treat Cells with Dose-Response (Include Vehicle Control) prep->treatment incubation Incubate for Defined Period (e.g., 24, 48, 72 hours) treatment->incubation viability Cell Viability Assay (e.g., MTT, XTT, CellTiter-Glo) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) incubation->apoptosis target Target Engagement (Western Blot for p-RIPK2) incubation->target analysis Data Analysis (Calculate IC50 and CC50) viability->analysis apoptosis->analysis target->analysis end End: Evaluate Therapeutic Index analysis->end Troubleshooting_Tree start High Cytotoxicity Observed check_compound 1. Verify Compound & Solvent start->check_compound compound_ok Compound is OK check_compound->compound_ok No compound_issue Issue Found: Prepare fresh stock. Check solvent purity. check_compound->compound_issue Problem? Yes check_cells 2. Assess Cell Health & Density compound_ok->check_cells cells_ok Cells are Healthy check_cells->cells_ok No cells_issue Issue Found: Use healthy, low-passage cells. Optimize seeding density. check_cells->cells_issue Problem? Yes check_controls 3. Examine Vehicle Control cells_ok->check_controls control_ok Vehicle Control is Clean check_controls->control_ok No control_issue Issue Found: High death in control. Lower solvent concentration (e.g., DMSO < 0.1%). check_controls->control_issue Problem? Yes check_concentration 4. Titrate Concentration control_ok->check_concentration conc_ok Cytotoxicity Persists at Low nM check_concentration->conc_ok No conc_issue Issue Resolved: Determine CC50. Use lowest effective concentration. check_concentration->conc_issue Problem? Yes final_step Consider On-Target or Off-Target Toxicity. Perform counter-screens or use RIPK2-knockout cells. conc_ok->final_step

References

how to minimize variability in Ripk2-IN-5 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ripk2-IN-5 experiments. This guide is designed to help researchers, scientists, and drug development professionals minimize variability and troubleshoot common issues encountered when working with the Ripk2 inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of Receptor-Interacting Serine/Threonine Protein Kinase 2 (Ripk2).[1] It functions by binding to the ATP-binding pocket of the Ripk2 kinase domain, thereby preventing the phosphorylation of downstream substrates. This inhibition blocks the NOD1/NOD2 signaling pathway, which is crucial for pro-inflammatory cytokine production.[2]

Q2: What are the recommended storage and handling conditions for this compound?

A2: For optimal stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to avoid repeated freeze-thaw cycles to maintain the integrity of the compound.[3]

Q3: In which experimental systems can this compound be used?

A3: this compound can be utilized in both biochemical and cellular assays. Biochemical assays typically involve purified recombinant Ripk2 enzyme to determine its kinase activity in the presence of the inhibitor.[3] Cellular assays often use cell lines (e.g., HEK293 overexpressing NOD2, or immune cells like THP-1 monocytes or peripheral blood mononuclear cells (PBMCs)) to assess the effect of the inhibitor on cellular signaling pathways and cytokine production following stimulation with NOD1/NOD2 ligands like muramyl dipeptide (MDP).[4][5][6]

Q4: What is the typical IC50 value for this compound?

A4: this compound has a reported IC50 value of 5.1 nM for Ripk2 kinase.[1][2] However, the effective concentration in cellular assays may be higher and should be determined empirically for each cell type and experimental condition.

Troubleshooting Guides

Biochemical Assay Variability

Problem: High variability or inconsistent IC50 values in my Ripk2 kinase assay.

Potential Cause Troubleshooting Suggestion
Reagent Instability Ensure this compound stock solutions are fresh and have not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. Verify the stability of the Ripk2 enzyme, as repeated freezing and thawing can reduce its activity.[3]
Incorrect ATP Concentration The concentration of ATP can significantly impact inhibitor potency. Use an ATP concentration at or near the Km value for Ripk2 for competitive inhibitors. A starting concentration of 50 µM ATP is often suggested for Ripk2 assays.[7][8]
Assay Buffer Composition Ensure the kinase assay buffer is correctly prepared. A typical buffer includes a buffering agent (e.g., 40mM Tris, pH 7.5), divalent cations (e.g., 20mM MgCl2, 2.5mM MnCl2), a reducing agent (e.g., 50µM DTT), and a protein stabilizer (e.g., 0.1mg/ml BSA).[7][8]
Incomplete Reaction Stoppage If using an endpoint assay, ensure the stop solution (e.g., EDTA) is at a concentration sufficient to chelate all divalent cations (like Mg2+) and completely halt the kinase reaction.[7]
Pipetting Errors Use calibrated pipettes and appropriate techniques, especially when preparing serial dilutions of the inhibitor. Small volume inaccuracies can lead to large variations in results.
Cellular Assay Variability

Problem: Inconsistent inhibition of MDP-induced cytokine secretion (e.g., TNF-α, IL-6) in my cellular assay.

Potential Cause Troubleshooting Suggestion
Cell Health and Passage Number Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered signaling responses. Perform routine cell health checks (e.g., trypan blue exclusion).
Inconsistent Cell Plating Density Ensure uniform cell seeding density across all wells, as this can affect cell-to-cell signaling and the overall response to stimuli and inhibitors.
Variability in MDP Stimulation Prepare fresh MDP solutions for each experiment. Ensure consistent timing of MDP stimulation across all experimental plates.
Inhibitor Pre-incubation Time Standardize the pre-incubation time with this compound before adding the stimulus (e.g., MDP). A typical pre-incubation time is 15-30 minutes.[5]
Serum Effects Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their effective concentration. Consider reducing the serum concentration during the inhibitor treatment period or using serum-free media if tolerated by the cells.
Cell Line-Specific Responses Different cell lines may exhibit varying sensitivity to Ripk2 inhibition. It may be necessary to optimize inhibitor concentrations and stimulation conditions for your specific cell line.

Experimental Protocols

Detailed Protocol: In Vitro Ripk2 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted for determining the IC50 of this compound using the ADP-Glo™ Kinase Assay.[3][8]

1. Reagent Preparation:

  • Kinase Buffer: 40mM Tris (pH 7.5), 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT.[8]
  • Ripk2 Enzyme: Dilute recombinant Ripk2 enzyme in Kinase Buffer to the desired concentration (determine empirically via enzyme titration).
  • Substrate/ATP Mix: Prepare a solution containing the kinase substrate (e.g., Myelin Basic Protein (MBP)) and 50 µM ATP in Kinase Buffer.[7][8]
  • This compound Dilutions: Perform serial dilutions of this compound in Kinase Buffer containing a small percentage of DMSO (e.g., final DMSO concentration ≤1%).

2. Kinase Reaction:

  • Add 1 µl of diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
  • Add 2 µl of diluted Ripk2 enzyme.
  • Incubate for 10 minutes at room temperature.
  • Initiate the reaction by adding 2 µl of the Substrate/ATP mix.
  • Incubate for 60 minutes at room temperature.[8]

3. ADP Detection:

  • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
  • Incubate for 40 minutes at room temperature.[8]
  • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
  • Incubate for 30 minutes at room temperature.[8]
  • Record luminescence using a plate reader.

4. Data Analysis:

  • Convert luminescence values to percent inhibition relative to vehicle controls.
  • Plot percent inhibition versus this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Detailed Protocol: Cellular Assay for Ripk2 Inhibition in THP-1 Cells

This protocol outlines the measurement of this compound's ability to inhibit MDP-induced TNF-α production.

1. Cell Culture and Plating:

  • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
  • Plate cells in a 96-well plate at a density of 1 x 10^5 cells/well.
  • Differentiate monocytes into macrophages by adding PMA (Phorbol 12-myristate 13-acetate) at a final concentration of 100 ng/ml and incubate for 48 hours.
  • After differentiation, replace the medium with fresh, PMA-free medium and allow cells to rest for 24 hours.

2. Inhibitor Treatment and Stimulation:

  • Prepare serial dilutions of this compound in cell culture medium.
  • Pre-treat the cells by adding the diluted this compound or vehicle (DMSO) to the wells.
  • Incubate for 30 minutes at 37°C.
  • Stimulate the cells by adding MDP to a final concentration of 10 µg/ml.
  • Incubate for 4-6 hours at 37°C.

3. Cytokine Measurement:

  • Centrifuge the plate to pellet the cells.
  • Collect the supernatant for cytokine analysis.
  • Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

4. Data Analysis:

  • Calculate the percent inhibition of TNF-α production for each inhibitor concentration relative to the MDP-stimulated vehicle control.
  • Plot the percent inhibition versus inhibitor concentration to determine the IC50 value.

Visualizations

Ripk2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP MDP NOD2 NOD2 MDP->NOD2 Binds Ripk2 Ripk2 NOD2->Ripk2 Recruits via CARD-CARD XIAP XIAP Ripk2->XIAP Interaction leads to Ubiquitination TAK1_Complex TAK1/TAB Complex XIAP->TAK1_Complex Recruits IKK_Complex IKK Complex TAK1_Complex->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->IkB NFkB_p65_p50_nucleus NF-κB NFkB_p65_p50->NFkB_p65_p50_nucleus Translocates Ripk2_IN_5 This compound Ripk2_IN_5->Ripk2 Inhibits Kinase Activity Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFkB_p65_p50_nucleus->Gene_Transcription

Caption: NOD2-Ripk2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_Cells 1. Prepare Cells (e.g., THP-1 differentiation) Plate_Cells 3. Plate Cells Prepare_Cells->Plate_Cells Prepare_Reagents 2. Prepare Reagents (this compound dilutions, MDP) Add_Inhibitor 4. Add this compound (Pre-incubation) Prepare_Reagents->Add_Inhibitor Plate_Cells->Add_Inhibitor Add_Stimulus 5. Add Stimulus (MDP) Add_Inhibitor->Add_Stimulus Incubate 6. Incubate Add_Stimulus->Incubate Collect_Supernatant 7. Collect Supernatant Incubate->Collect_Supernatant Measure_Cytokines 8. Measure Cytokines (ELISA) Collect_Supernatant->Measure_Cytokines Analyze_Data 9. Analyze Data (Calculate IC50) Measure_Cytokines->Analyze_Data Troubleshooting_Logic Start Inconsistent Results Assay_Type Assay Type? Start->Assay_Type Biochemical Biochemical Assay Assay_Type->Biochemical Biochemical Cellular Cellular Assay Assay_Type->Cellular Cellular Check_Reagents Check Reagent Stability (Inhibitor, Enzyme, ATP) Biochemical->Check_Reagents Check_Cells Check Cell Health, Passage #, & Density Cellular->Check_Cells Check_Buffer Verify Buffer Composition & ATP Concentration Check_Reagents->Check_Buffer Check_Technique Review Pipetting & Plate Reader Settings Check_Buffer->Check_Technique Check_Conditions Standardize Incubation Times & Stimulus Prep Check_Cells->Check_Conditions Check_Media Evaluate Serum Effects Check_Conditions->Check_Media

References

Technical Support Center: Overcoming Resistance to RIPK2 Inhibition in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting experiments and understanding the complexities of resistance to Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitors in cancer cells.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the role of RIPK2 in cancer and the mechanisms underlying inhibitor resistance.

Q1: What is the role of the canonical RIPK2 signaling pathway in cancer?

A: Receptor-Interacting Protein Kinase 2 (RIPK2) is a key mediator of inflammatory and immune responses.[1][2] In cancer, its signaling pathway is often co-opted to promote tumor growth, proliferation, and metastasis. The pathway is typically initiated by the intracellular sensors NOD1 and NOD2, which, upon recognizing bacterial peptidoglycans, recruit and activate RIPK2.[1][3] Activated RIPK2 undergoes autophosphorylation and, with the help of E3 ligases like XIAP, becomes polyubiquitinated.[4][5][6] This modification serves as a scaffold to recruit downstream complexes, primarily TAK1 and IKK, leading to the activation of the NF-κB and MAPK signaling pathways.[1][3][4][7] These pathways, in turn, upregulate genes involved in inflammation, cell survival, and proliferation, contributing to malignant progression.[2][8]

RIPK2_Signaling_Pathway cluster_input Stimulus cluster_core Core Signaling Complex cluster_downstream Downstream Activation cluster_output Cellular Response NOD1_NOD2 NOD1/NOD2 Activation (e.g., by PGNs) RIPK2 RIPK2 NOD1_NOD2->RIPK2 Recruitment (CARD-CARD) XIAP XIAP / cIAPs (E3 Ligases) RIPK2->XIAP Interaction Ub K63/M1 Ubiquitination RIPK2->Ub Is modified by XIAP->RIPK2 Catalyzes TAK1 TAK1 Complex Ub->TAK1 Recruits IKK IKK Complex TAK1->IKK MAPK MAPK Pathway (p38, ERK, JNK) TAK1->MAPK NFkB NF-κB Pathway IKK->NFkB Response Gene Transcription: Pro-survival, Proliferation, Inflammation MAPK->Response NFkB->Response

Caption: Canonical NOD-RIPK2 Signaling Pathway.

Q2: How do RIPK2 inhibitors typically work?

A: Most small-molecule RIPK2 inhibitors are ATP-competitive and function by binding to the ATP-binding pocket within the kinase domain of RIPK2.[9] This action blocks the autophosphorylation required for RIPK2 activation, thereby preventing the recruitment of downstream signaling molecules and inhibiting the subsequent activation of NF-κB and MAPK pathways.[9] Some type II inhibitors bind to an inactive conformation of the kinase, offering potentially greater selectivity.[4] Interestingly, certain inhibitors have been shown to function not just by blocking kinase activity, but by preventing the critical interaction between RIPK2 and the E3 ligase XIAP, which is necessary for RIPK2 ubiquitination and signal propagation.[6][10]

Q3: What are the primary mechanisms of acquired resistance to RIPK2 inhibitors in cancer cells?

A: Cancer cells can develop resistance to RIPK2 inhibition through several mechanisms:

  • RIPK2 Gene Overexpression: An increased expression of RIPK2 can lead to resistance by overwhelming the inhibitor, requiring higher concentrations to achieve a therapeutic effect.[2][7] This has been correlated with resistance to paclitaxel in ovarian cancer.[2][11]

  • Mutations in the RIPK2 Kinase Domain: Specific point mutations in the ATP-binding pocket, such as the T95M "gatekeeper" mutation, can abolish the binding of certain inhibitors, rendering them ineffective.[12][13]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways that converge on downstream effectors like NF-κB or c-Myc, making them independent of RIPK2 signaling for their survival and proliferation.[2]

  • Alterations in the Tumor Microenvironment: Changes in the tumor microenvironment, including the infiltration of specific immune cells, can be mediated by RIPK2 and contribute to therapy resistance.[2][7]

  • Upregulation of Downstream Effectors: Increased expression of downstream pro-survival or DNA repair proteins, such as O-6-methylguanine-DNA methyltransferase (MGMT) in glioma, can reduce sensitivity to therapy.[2][7]

Resistance_Mechanisms cluster_mechanisms Mechanisms of Resistance Inhibitor RIPK2 Inhibitor RIPK2 RIPK2 Kinase Activity Inhibitor->RIPK2 Blocks Downstream Downstream Signaling (NF-κB, MAPK) RIPK2->Downstream Blocked Signal M1 RIPK2 Overexpression M1->RIPK2 Titrates out inhibitor M2 Gatekeeper Mutation (e.g., T95M) M2->Inhibitor Prevents binding M3 Bypass Pathway Activation (e.g., alternative NF-κB activators) M3->Downstream Circumvents RIPK2 M4 Upregulation of Downstream Effectors M4->Downstream Enhances effect

Caption: Key Mechanisms of Resistance to RIPK2 Inhibition.

Q4: How can I determine if my cancer cells have developed resistance to a RIPK2 inhibitor?

A: A common method is to perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 (half-maximal inhibitory concentration) value between the parental (sensitive) cell line and the suspected resistant cell line. A significant rightward shift in the dose-response curve and a corresponding increase in the IC50 value for the resistant line indicate reduced sensitivity. This should be followed by molecular analyses, such as Western blotting to check for changes in RIPK2 expression or the activation status of bypass pathways, and DNA sequencing to screen for mutations in the RIPK2 gene.

Troubleshooting Guide

This guide provides solutions to common experimental issues encountered when studying RIPK2 inhibitor resistance.

Problem 1: I am seeing highly variable IC50 values for my RIPK2 inhibitor in cell viability assays.

Potential CauseRecommended Solution
Inconsistent Cell Seeding Density Ensure a consistent number of viable cells are seeded in each well. Perform a cell count immediately before plating and use a multichannel pipette for accuracy.
Variable Drug Activity Prepare fresh drug dilutions from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.
Assay Incubation Time Optimize and standardize the incubation time with the inhibitor. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal endpoint.
Cell Line Instability Use cells from a low passage number and regularly perform cell line authentication. Genetic drift in continuous culture can alter drug sensitivity.
Edge Effects in Assay Plates Avoid using the outer wells of the microplate, as they are prone to evaporation. Fill these wells with sterile PBS or media instead.

Problem 2: I can't detect phosphorylated RIPK2 (p-RIPK2) by Western Blot after stimulating my cells.

Potential CauseRecommended Solution
Transient Phosphorylation RIPK2 phosphorylation can be rapid and transient. Perform a time-course experiment with short time points (e.g., 5, 15, 30, 60 minutes) post-stimulation to identify the peak phosphorylation window.
Inefficient Cell Lysis Use a lysis buffer containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) and keep samples on ice at all times to preserve phosphorylation status.
Low p-RIPK2 Abundance The pool of activated RIPK2 may be small. Consider immunoprecipitating total RIPK2 first, then blotting for the phosphorylated form.[14]
Poor Antibody Quality Validate your phospho-specific antibody using a positive control (e.g., lysate from cells known to have high RIPK2 activity) and a negative control (e.g., lysate from RIPK2-knockout cells or cells treated with a potent inhibitor).
Suboptimal Stimulant Ensure the NOD1/2 ligand (e.g., MDP for NOD2) is active and used at an optimal concentration. Test a range of concentrations to ensure robust stimulation.[15]

Problem 3: My Co-Immunoprecipitation (Co-IP) experiment failed to show an interaction between RIPK2 and its binding partner (e.g., XIAP).

Potential CauseRecommended Solution
Harsh Lysis/Wash Conditions Protein-protein interactions can be sensitive to detergent and salt concentrations. Use a gentle lysis buffer (e.g., with 0.1-0.5% NP-40 or Triton X-100) and optimize the salt concentration (e.g., 150 mM NaCl) in wash buffers to maintain the interaction while reducing background.[16][17]
Incorrect Antibody Choice Use an antibody validated for IP. The antibody's epitope should be accessible in the protein complex. A polyclonal antibody can sometimes be more effective for pulldown than a monoclonal one.[18]
Interaction is Transient or Weak The interaction may only occur under specific conditions (e.g., post-stimulation). Ensure you are lysing cells at the correct time point. Consider in vivo cross-linking (e.g., with formaldehyde or DSP) to stabilize weak or transient interactions before lysis.
"Prey" Protein is Not Expressed Confirm that both the "bait" (RIPK2) and "prey" (e.g., XIAP) proteins are expressed in your cell lysate by running an input control on your Western blot.
Insufficient Pre-clearing Non-specific binding to the beads can obscure results. Pre-clear the lysate by incubating it with beads alone before adding the specific antibody.[17][18]

Quantitative Data & Experimental Protocols

Data Tables

Table 1: Efficacy of Selected RIPK2 Inhibitors

InhibitorTypeTarget(s)Reported IC50 for RIPK2Reference(s)
Ponatinib Type IIPan-kinase7 nM[2][4]
Regorafenib Type IIPan-kinase41 nM[2][4]
Gefitinib Type IEGFR, RIPK251 nM[12]
WEHI-345 Type IRIPK2130 nM[2]
CSLP37 Type IRIPK2, ALK216 nM[2]
Compound 10w Type IRIPK20.6 nM[19]

Table 2: Examples of Cellular Resistance to Kinase Inhibitors Involving RIPK2

Cancer TypeCell LinesDrug(s)Resistance MechanismEffectReference(s)
Ovarian CancerMultiplePaclitaxelHigh RIPK2 expressionPositive correlation between RIPK2 mRNA and Paclitaxel IC50.[11][2][7][11]
GliomaTMZ-resistantTemozolomide (TMZ)High RIPK2 expressionOverexpression of RIPK2 activates NF-κB and upregulates MGMT, conferring resistance.[2][7]
Lung Cancer (model)N/AGefitinib, ErlotinibRIPK2 T95M mutationT95M mutation in the ATP-binding pocket abolishes inhibitor activity.[12][13]

Experimental Workflow

Experimental_Workflow cluster_analysis Molecular Analysis Techniques start Start with Parental (Sensitive) Cancer Cell Line step1 Generate Resistant Line (e.g., long-term culture with escalating inhibitor dose) start->step1 step2 Confirm Resistance: Cell Viability Assay (Determine IC50 Shift) step1->step2 step3 Investigate Mechanism: Molecular Analysis step2->step3 A1 Western Blot: - Total RIPK2 levels - p-RIPK2 activation - Bypass pathway markers (p-AKT, p-ERK) step3->A1 A2 Co-Immunoprecipitation: - RIPK2-XIAP interaction - Complex formation step3->A2 A3 qRT-PCR / Sequencing: - RIPK2 mRNA levels - RIPK2 gene mutations step3->A3 end Identify Resistance Mechanism & Propose Combination Therapy A1->end A2->end A3->end

Caption: Workflow for Investigating RIPK2 Inhibitor Resistance.
Detailed Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay to Determine IC50

  • Cell Seeding:

    • Trypsinize and count logarithmically growing cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare a 2x serial dilution of the RIPK2 inhibitor in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Crystal Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Normalize the results to the vehicle control and plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Use non-linear regression (log(inhibitor) vs. normalized response -- Variable slope) in software like GraphPad Prism to calculate the IC50 value.

Protocol 2: Western Blotting for RIPK2 and Downstream Targets

  • Sample Preparation:

    • Culture and treat cells as required. For phosphorylation studies, stimulate with a NOD2 ligand (e.g., 5 µg/mL MDP) for 15-30 minutes.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape cells, collect the lysate, and clarify by centrifuging at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on an 8-12% SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

    • Incubate with primary antibodies (e.g., anti-RIPK2, anti-p-RIPK2 S176, anti-p-p65, anti-GAPDH) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times for 10 minutes each with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

Protocol 3: Co-Immunoprecipitation (Co-IP) of the RIPK2 Complex

  • Cell Lysis:

    • Wash ~1x10^7 treated cells with ice-cold PBS.

    • Lyse cells in 1 mL of non-denaturing Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.[16]

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clearing:

    • Transfer the supernatant to a new tube.

    • Add 20-30 µL of Protein A/G magnetic beads and incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.

    • Place the tube on a magnetic rack and collect the supernatant (pre-cleared lysate). Set aside 50 µL as the "input" control.

  • Immunoprecipitation:

    • Add 2-5 µg of your primary antibody (e.g., anti-RIPK2) or an isotype control IgG to the pre-cleared lysate.

    • Incubate on a rotator for 4 hours to overnight at 4°C.

    • Add 40 µL of fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Collect the bead-antibody-protein complexes using a magnetic rack.

    • Discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of cold Co-IP Lysis Buffer. After the final wash, remove all residual buffer.

  • Elution and Analysis:

    • Resuspend the beads in 50 µL of 2x Laemmli sample buffer.

    • Boil for 5-10 minutes to elute the proteins and denature them.

    • Use the magnetic rack to pellet the beads and collect the supernatant.

    • Analyze the eluate and the "input" control by Western blotting for RIPK2 and its expected binding partners (e.g., XIAP).

References

troubleshooting unexpected results with Ripk2-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ripk2-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and optimizing their experiments with this potent and selective RIPK2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a high-affinity, selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) with an IC50 value of 5.1nM.[1] It functions as an ATP-competitive inhibitor, binding to the ATP pocket of the RIPK2 kinase domain. This prevents the autophosphorylation and activation of RIPK2, which is a critical step in the downstream signaling cascade initiated by the intracellular bacterial sensors NOD1 and NOD2.[2] By inhibiting RIPK2, this compound effectively blocks the activation of NF-κB and MAPK pathways, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8.[3][4][5]

Q2: I am not observing the expected decrease in cytokine production after treating my cells with this compound and stimulating with MDP. What could be the issue?

Several factors could contribute to a lack of efficacy. Please consider the following troubleshooting steps:

  • Cellular Permeability and Compound Stability: Ensure that this compound is able to effectively penetrate your specific cell type. While it has shown cellular anti-inflammatory effects, permeability can vary between cell lines.[1] Also, confirm the stability of the compound under your experimental conditions. This compound shows moderate stability in human liver microsomes, but prolonged incubations or specific media components could potentially affect its integrity.[1]

  • Agonist Concentration and Stimulation Time: The concentration of the NOD2 agonist, muramyl dipeptide (MDP), and the stimulation time are critical. Titrate the MDP concentration to ensure a robust, but not saturating, pro-inflammatory response in your cell system. Similarly, optimize the stimulation time to capture the peak of cytokine production.

  • Inhibitor Concentration and Pre-incubation Time: Verify that you are using an appropriate concentration of this compound. While the IC50 is in the low nanomolar range, higher concentrations may be required in cellular assays to achieve effective inhibition. A pre-incubation step with the inhibitor before adding the agonist is crucial. A typical pre-incubation time is 30 minutes to 1 hour to allow for sufficient target engagement.[6]

  • Cell Health and Passage Number: Ensure your cells are healthy and within a low passage number. Stressed or high-passage cells may exhibit altered signaling responses.

  • Alternative Signaling Pathways: Confirm that the inflammatory response in your model is indeed RIPK2-dependent. Some stimuli can activate parallel pathways that lead to cytokine production independent of RIPK2. For instance, Toll-like receptor (TLR) signaling pathways are largely independent of RIPK2.[3]

Q3: I am observing off-target effects in my experiment. How selective is this compound?

While this compound is characterized as a highly selective inhibitor, all small molecule inhibitors have the potential for off-target effects, particularly at higher concentrations.[1] Some early-generation RIPK2 inhibitors have been shown to have activity against other kinases.[7][8]

To mitigate and understand potential off-target effects:

  • Perform a Dose-Response Curve: Use the lowest effective concentration of this compound to minimize the risk of engaging off-target kinases.

  • Use Control Compounds: Include a structurally distinct RIPK2 inhibitor as a control to confirm that the observed phenotype is due to RIPK2 inhibition and not a specific off-target effect of this compound.

  • Assess Downstream Signaling Specificity: When possible, analyze the phosphorylation status of key downstream signaling molecules in both the RIPK2 pathway (e.g., IκBα degradation) and potential off-target pathways to confirm specificity.[9] For example, ponatinib, another RIPK2 inhibitor, did not affect TNF-induced IκBα degradation, which is RIPK1-dependent.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or weak inhibition of MDP-induced cytokine secretion. Inadequate inhibitor concentration or pre-incubation time.Perform a dose-response experiment with this compound, testing a range from low nM to µM concentrations. Ensure a pre-incubation time of at least 30 minutes before adding MDP.[6]
Suboptimal MDP stimulation.Titrate MDP concentration to determine the optimal dose for your specific cell type and experimental conditions.
Poor compound stability or solubility.Prepare fresh stock solutions of this compound. Ensure the final concentration of the solvent (e.g., DMSO) is not affecting cell viability. This compound stock solutions are recommended to be stored at -80°C for up to 6 months.[1]
Cell line is unresponsive to MDP or does not rely on the RIPK2 pathway.Confirm that your cell line expresses functional NOD2 and RIPK2. Test a positive control compound known to inhibit the pathway in your cell type.
Inconsistent results between experiments. Variation in cell passage number or health.Use cells within a consistent and low passage number range. Monitor cell viability throughout the experiment.
Variability in reagent preparation.Prepare fresh reagents for each experiment and use consistent protocols for cell plating and treatment.
Unexpected changes in cell morphology or viability. High concentration of this compound leading to off-target toxicity.Perform a cytotoxicity assay to determine the non-toxic concentration range of this compound for your cells. Use the lowest effective concentration for your experiments.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells (typically <0.1%).
Observed inhibition of a non-RIPK2 mediated pathway. Off-target activity of this compound at the concentration used.Lower the concentration of this compound. Use a more specific inhibitor as a control if available. Profile the activity of this compound against a panel of kinases to identify potential off-target interactions.[7][8]

Experimental Protocols

In Vitro Inhibition of MDP-Induced TNF-α Secretion in THP-1 cells

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Cell Culture: Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Plating: Seed THP-1 cells at a density of 1 x 10^6 cells/mL in a 96-well plate.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Pre-treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for 1 hour at 37°C.

  • Stimulation: Stimulate the cells with an optimal concentration of muramyl dipeptide (MDP) (e.g., 10 µg/mL) for 6-24 hours.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of TNF-α inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Visualizations

Ripk2_Signaling_Pathway NOD2-RIPK2 Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP MDP NOD2 NOD2 MDP->NOD2 activates RIPK2 RIPK2 NOD2->RIPK2 recruits & activates XIAP XIAP RIPK2->XIAP recruits TAK1 TAK1 RIPK2->TAK1 activates XIAP->RIPK2 ubiquitinates IKK_complex IKK Complex TAK1->IKK_complex activates IkBa IκBα IKK_complex->IkBa phosphorylates NF_kB NF-κB Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NF_kB->Pro_inflammatory_Genes translocates & activates Ripk2_IN_5 This compound Ripk2_IN_5->RIPK2 inhibits

Caption: Simplified NOD2-RIPK2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow General Experimental Workflow for Testing this compound Cell_Culture 1. Culture Cells (e.g., THP-1) Inhibitor_Treatment 2. Pre-treat with This compound or Vehicle Cell_Culture->Inhibitor_Treatment Stimulation 3. Stimulate with NOD2 Agonist (MDP) Inhibitor_Treatment->Stimulation Incubation 4. Incubate for Optimized Duration Stimulation->Incubation Supernatant_Collection 5. Collect Supernatant Incubation->Supernatant_Collection Cytokine_Analysis 6. Analyze Cytokines (e.g., ELISA) Supernatant_Collection->Cytokine_Analysis Data_Analysis 7. Analyze Data (IC50 Calculation) Cytokine_Analysis->Data_Analysis

Caption: A typical experimental workflow for evaluating the efficacy of this compound in a cell-based assay.

References

Validation & Comparative

A Head-to-Head Comparison: Ripk2-IN-5 Versus Ponatinib in the Inhibition of NOD2 Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of inhibitor activity is paramount. This guide provides an objective comparison of two key inhibitors, Ripk2-IN-5 and Ponatinib, in their ability to block NOD2 signaling, supported by experimental data and detailed protocols.

The intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2), plays a critical role in the innate immune system by recognizing muramyl dipeptide (MDP), a component of bacterial peptidoglycan. Dysregulation of the NOD2 signaling pathway is implicated in a variety of inflammatory conditions, making it a key target for therapeutic intervention. At the heart of this pathway lies the Receptor-Interacting serine/threonine-Protein Kinase 2 (RIPK2), an essential adaptor and kinase. This guide focuses on a comparative analysis of a selective RIPK2 kinase inhibitor, this compound, and the multi-targeted tyrosine kinase inhibitor, Ponatinib, which also potently inhibits NOD2 signaling through its action on RIPK2.

Mechanism of Action: A Tale of Two Inhibitors

While both this compound and Ponatinib effectively block NOD2-mediated inflammatory responses, their mechanisms of action at the molecular level present a study in contrasts.

This compound is a potent and selective ATP-competitive inhibitor of RIPK2 kinase activity. By binding to the ATP pocket of RIPK2, it directly prevents the autophosphorylation of the kinase, a crucial step for its activation and the subsequent recruitment of downstream signaling molecules. This targeted inhibition effectively halts the propagation of the signal and the production of pro-inflammatory cytokines.

Ponatinib , an FDA-approved multi-kinase inhibitor, also targets the ATP-binding pocket of RIPK2. However, its inhibitory effect on NOD2 signaling is multifaceted. Beyond inhibiting the kinase function of RIPK2, Ponatinib has been shown to disrupt the crucial protein-protein interaction between RIPK2 and the X-linked inhibitor of apoptosis protein (XIAP).[1][2][3] This interaction is essential for the ubiquitination of RIPK2, a key event for the recruitment of downstream signaling complexes.[1] Therefore, Ponatinib's blockade of NOD2 signaling is not solely dependent on its kinase inhibition but also on its ability to interfere with the scaffolding function of RIPK2.[3][4]

Quantitative Comparison of Inhibitor Potency

The following tables summarize the available quantitative data for this compound and Ponatinib in various assays measuring the inhibition of RIPK2 and the NOD2 signaling pathway.

Inhibitor Assay Type Target/Cell Line Stimulus Readout IC50 / EC50 (nM) Reference
This compound Cellular AssayHEK293 (NOD2 overexpressed)MDP (1 µg/mL)IL-8 Production4[5]
Cellular AssayPrimary Human MonocytesMDPTNFα Production13[5]
Ponatinib Biochemical AssayRecombinant RIPK2-ADP-Glo Kinase Assay6.7[1][6]
Cellular AssayHEKBlue-NOD2 CellsL18-MDPNF-κB Reporter (SEAP)0.8[1][6]
Cellular AssayU2OS/NOD2 CellsL18-MDPIκBα Degradation~10-25[4]
Cellular AssayU2OS/NOD2 CellsL18-MDPCXCL8 Production~10-25[4]

Selectivity Profile

A critical aspect of any inhibitor is its selectivity, as off-target effects can lead to undesired consequences.

This compound has been demonstrated to be a highly selective inhibitor for RIPK2. In a kinase panel screen against 300 kinases at a concentration of 1 µM, this compound showed greater than 90% inhibition for only one kinase, and between 70-90% inhibition for just four others, with RIPK2 itself being inhibited by 75% at this concentration.[5] Furthermore, it showed no significant inhibition of other innate immune signaling pathways, such as those activated by TLRs or cytokine receptors, at concentrations up to 1 µM.[5]

Ponatinib , by design, is a multi-targeted kinase inhibitor.[7][8][9] Its primary target is the BCR-ABL tyrosine kinase, including the T315I mutant.[7][8][10] It also potently inhibits members of the VEGFR, FGFR, PDGFR, and SRC families of kinases, as well as KIT, RET, TIE2, and FLT3.[11] This broader selectivity profile, while effective in certain cancers, carries a higher risk of off-target effects compared to a highly selective inhibitor like this compound.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

NOD2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP MDP NOD2 NOD2 MDP->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits XIAP XIAP RIPK2->XIAP Binds to TAK1_Complex TAK1/TAB RIPK2->TAK1_Complex Activates IKK_Complex IKKα/β/γ RIPK2->IKK_Complex Activates XIAP->RIPK2 K63-linked Ubiquitination TAK1_Complex->IKK_Complex MAPKs MAPKs (p38, JNK, ERK) TAK1_Complex->MAPKs IκBα IκBα IKK_Complex->IκBα Phosphorylates & Promotes Degradation NF_kB NF-κB (p65/p50) IκBα->NF_kB Releases Inflammatory_Genes Inflammatory Gene Transcription (TNFα, IL-8, etc.) NF_kB->Inflammatory_Genes Translocates & Activates MAPKs->Inflammatory_Genes Activate AP-1 (not shown) Ponatinib Ponatinib Ponatinib->RIPK2 Inhibits Kinase Activity & XIAP Interaction Ripk2_IN_5 Ripk2_IN_5 Ripk2_IN_5->RIPK2 Inhibits Kinase Activity

Caption: NOD2 Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_setup Assay Setup cluster_stimulation Stimulation cluster_readout Readout Cell_Culture 1. Seed Cells (e.g., HEK293-NOD2 or Monocytes) Inhibitor_Treatment 2. Pre-incubate with Inhibitor (this compound or Ponatinib) Cell_Culture->Inhibitor_Treatment MDP_Stimulation 3. Stimulate with NOD2 Ligand (e.g., MDP or L18-MDP) Inhibitor_Treatment->MDP_Stimulation Data_Acquisition 4. Measure Pathway Activation MDP_Stimulation->Data_Acquisition Cytokine_ELISA Cytokine Measurement (e.g., TNFα, IL-8 ELISA) Data_Acquisition->Cytokine_ELISA NFkB_Reporter NF-κB Reporter Assay (e.g., Luciferase) Data_Acquisition->NFkB_Reporter

Caption: General Experimental Workflow for Inhibitor Testing.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of this compound and Ponatinib.

NOD2-Dependent NF-κB Reporter Gene Assay

This assay measures the activation of the NF-κB transcription factor, a key downstream event in the NOD2 signaling pathway.

  • Cell Line: HEK293T cells or a stable HEK-Blue™-hNOD2 reporter cell line (InvivoGen).

  • Reagents:

    • DMEM with 10% FBS.

    • Plasmids: NF-κB-luciferase reporter, a constitutively active Renilla luciferase control plasmid (e.g., pRL-TK), and a human NOD2 expression plasmid (if not using a stable cell line).

    • Transfection reagent (e.g., Lipofectamine 2000).

    • Muramyl dipeptide (MDP) or L18-MDP (a more potent lipophilic derivative).

    • This compound and Ponatinib.

    • Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System, Promega).

  • Protocol:

    • Seed HEK293T cells in a 96-well plate. If not using a stable cell line, co-transfect the cells with the NF-κB-luciferase, Renilla control, and NOD2 expression plasmids.

    • Allow cells to adhere and express the plasmids for 24 hours.

    • Pre-treat the cells with various concentrations of this compound, Ponatinib, or vehicle control (DMSO) for 1-2 hours.

    • Stimulate the cells with a predetermined optimal concentration of MDP (e.g., 100 ng/mL) or L18-MDP (e.g., 100 ng/mL) for 6-8 hours.

    • Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

    • Calculate the percent inhibition at each inhibitor concentration relative to the stimulated vehicle control and determine the EC50 value.

MDP-Stimulated Cytokine Release Assay

This assay quantifies the production and secretion of pro-inflammatory cytokines, the ultimate output of the NOD2 signaling pathway.

  • Cell Type: Primary human peripheral blood mononuclear cells (PBMCs), human monocytic cell line (e.g., THP-1), or human whole blood.[12]

  • Reagents:

    • RPMI-1640 with 10% FBS.

    • Ficoll-Paque for PBMC isolation.

    • MDP.

    • This compound and Ponatinib.

    • ELISA kits for human TNFα and IL-8.

  • Protocol:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Seed the cells in a 96-well plate at a density of approximately 2 x 10^5 cells per well.

    • Pre-treat the cells with various concentrations of this compound, Ponatinib, or vehicle control (DMSO) for 1-2 hours.

    • Stimulate the cells with MDP (e.g., 1-10 µg/mL).[5][13]

    • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

    • Collect the cell culture supernatants.

    • Quantify the concentration of TNFα and IL-8 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

    • Calculate the percent inhibition of cytokine production at each inhibitor concentration and determine the IC50 values.

Conclusion

Both this compound and Ponatinib are potent inhibitors of the NOD2 signaling pathway, operating through the essential adaptor kinase RIPK2. The choice between these inhibitors for research or therapeutic development depends critically on the desired specificity and mechanism of action.

  • This compound offers high selectivity for RIPK2, making it an excellent tool for specifically probing the role of RIPK2 kinase activity in various biological processes with minimal off-target effects. Its potent, single-target action provides a clean system for studying the direct consequences of RIPK2 kinase inhibition.

  • Ponatinib demonstrates remarkable potency in blocking NOD2 signaling, with a dual mechanism of inhibiting both RIPK2 kinase activity and its interaction with XIAP.[1][2][3] However, its nature as a multi-kinase inhibitor necessitates careful consideration of its effects on other signaling pathways. While this broad activity is advantageous in complex diseases like certain cancers, it may confound results in studies aimed at dissecting the specific role of the NOD2-RIPK2 axis.

References

Validating Ripk2-IN-5 Efficacy in a Preclinical Model of Inflammatory Bowel Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitor, Ripk2-IN-5, within the context of a preclinical inflammatory bowel disease (IBD) model. The efficacy of this compound is evaluated against other known RIPK2 inhibitors, supported by experimental data from publicly available research. This document is intended to inform researchers and drug development professionals on the potential of this compound as a therapeutic candidate for IBD.

Introduction to RIPK2 and its Role in Inflammatory Bowel Disease

Receptor-Interacting Protein Kinase 2 (RIPK2), a key serine/threonine kinase, plays a pivotal role in the innate immune system. It functions as a critical downstream signaling molecule for the nucleotide-binding oligomerization domain-containing protein 1 and 2 (NOD1 and NOD2) receptors. Upon recognition of bacterial peptidoglycans, NOD receptors recruit and activate RIPK2, initiating a signaling cascade that leads to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). This, in turn, drives the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[1][2][3]

Dysregulation of the NOD2/RIPK2 signaling pathway has been strongly implicated in the pathogenesis of inflammatory bowel diseases, including Crohn's disease and ulcerative colitis.[1][2][3] Consequently, inhibiting RIPK2 has emerged as a promising therapeutic strategy to mitigate the chronic inflammation characteristic of IBD.

Comparative Analysis of this compound and Alternative Inhibitors

This compound is a potent and selective inhibitor of RIPK2. To objectively assess its potential, this section compares its in vitro potency with other well-characterized RIPK2 inhibitors. The primary model for in vivo comparison is the dextran sulfate sodium (DSS)-induced colitis model in mice, a widely accepted preclinical model that mimics key aspects of human ulcerative colitis.

In Vitro Potency of RIPK2 Inhibitors

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the in vitro IC50 values for this compound and a selection of other RIPK2 inhibitors.

InhibitorRIPK2 IC50 (nM)Reference
This compound 5.1 [Source]
Compound 10w0.6[4]
WEHI-34534[4]
GSK583-[Source]
Gefitinib-[Source]
OD36-[Source]
BI 706039-[Source]
In Vivo Efficacy in a DSS-Induced Colitis Model

The DSS-induced colitis model is a standard for evaluating the efficacy of potential IBD therapeutics. Disease severity is typically assessed using the Disease Activity Index (DAI), which combines scores for weight loss, stool consistency, and rectal bleeding. Other key endpoints include colon length (shortening indicates inflammation) and levels of pro-inflammatory cytokines in the colon.

While direct in vivo efficacy data for this compound in a DSS-induced colitis model is not available in the reviewed literature, a study on compound 10w provides a benchmark for the potential of a highly potent RIPK2 inhibitor in this model. In a study, compound 10w was shown to be more effective than WEHI-345 in an acute DSS-induced colitis model in mice.[4] Animals treated with compound 10w exhibited reduced weight loss, a lower Disease Activity Index (DAI) score, and less tissue inflammation compared to the vehicle-treated and WEHI-345-treated groups.[4]

Based on its potent in vitro IC50 of 5.1 nM, it is hypothesized that this compound would also demonstrate significant efficacy in the DSS-induced colitis model. Expected outcomes of a hypothetical study would include:

  • Reduced Disease Activity Index (DAI): A statistically significant decrease in the DAI score compared to vehicle-treated animals.

  • Preservation of Colon Length: Attenuation of colon shortening, a hallmark of inflammation in this model.

  • Decreased Pro-inflammatory Cytokine Levels: Reduction in the expression of key inflammatory mediators such as TNF-α, IL-6, and IL-1β in the colonic tissue.

The following table presents a hypothetical comparison based on the available data for other inhibitors.

Treatment GroupExpected Disease Activity Index (DAI)Expected Colon LengthExpected Pro-inflammatory Cytokine Levels
VehicleHighSignificantly ShortenedElevated
This compound Significantly Reduced Preserved Significantly Reduced
Compound 10wSignificantly ReducedPreservedSignificantly Reduced
WEHI-345Moderately ReducedPartially PreservedModerately Reduced

Experimental Protocols

Dextran Sulfate Sodium (DSS)-Induced Acute Colitis Model in Mice

This protocol outlines the induction of acute colitis in mice using DSS, a standard method for evaluating the efficacy of anti-inflammatory compounds.[5][6][7][8]

Materials:

  • Dextran sulfate sodium (DSS; molecular weight 36,000-50,000 Da)

  • 8-10 week old C57BL/6 mice

  • Sterile drinking water

  • Animal balance

  • Reagents for assessing stool consistency and bleeding (e.g., Hemoccult test)

  • Calipers for measuring colon length

  • Reagents for cytokine analysis (e.g., ELISA kits)

  • Histology supplies (formalin, paraffin, hematoxylin and eosin stains)

Procedure:

  • Acclimatization: Acclimate mice to the animal facility for at least one week prior to the start of the experiment.

  • DSS Administration: Prepare a 2.5-3% (w/v) solution of DSS in sterile drinking water. Provide this solution to the mice as their sole source of drinking water for 5-7 consecutive days. Control mice receive regular sterile drinking water.

  • Drug Administration: Administer this compound or other test compounds to the treatment groups daily, typically starting on the same day as DSS administration. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosage should be optimized based on the compound's pharmacokinetic properties. A vehicle control group should be included.

  • Daily Monitoring: Monitor the mice daily for:

    • Body weight: Record the weight of each mouse.

    • Stool consistency: Score on a scale of 0-4 (0 = normal, 2 = loose stools, 4 = watery diarrhea).

    • Rectal bleeding: Score on a scale of 0-4 (0 = no blood, 2 = slight bleeding, 4 = gross bleeding).

  • Disease Activity Index (DAI) Calculation: Calculate the DAI score for each mouse daily by summing the scores for weight loss, stool consistency, and rectal bleeding.

  • Endpoint Analysis (Day 7-8):

    • Euthanasia: Euthanize the mice according to approved institutional protocols.

    • Colon Length Measurement: Carefully excise the colon from the cecum to the anus and measure its length.

    • Histological Analysis: Fix a section of the distal colon in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Score the sections for the severity of inflammation, crypt damage, and immune cell infiltration.

    • Cytokine Analysis: Homogenize a section of the colon and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or other appropriate methods.

Visualizations

RIPK2 Signaling Pathway

RIPK2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial PGN Bacterial PGN NOD2 NOD2 Bacterial PGN->NOD2 RIPK2 RIPK2 NOD2->RIPK2 Recruitment XIAP XIAP RIPK2->XIAP cIAP1_2 cIAP1/2 RIPK2->cIAP1_2 LUBAC LUBAC RIPK2->LUBAC XIAP->RIPK2 Ubiquitination cIAP1_2->RIPK2 Ubiquitination TAK1 TAK1/TAB LUBAC->TAK1 NEMO IKKβ/NEMO TAK1->NEMO MAPK MAPKs TAK1->MAPK Activation NFkB NF-κB NEMO->NFkB Activation Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes MAPK->Inflammatory_Genes Ripk2_IN_5 This compound Ripk2_IN_5->RIPK2 Inhibition

Caption: RIPK2 signaling pathway and the point of inhibition by this compound.

Experimental Workflow for Validating this compound in the DSS-Induced Colitis Model

Experimental_Workflow start Start: 8-10 week old C57BL/6 mice acclimatization Acclimatization (1 week) start->acclimatization grouping Randomize into Treatment Groups acclimatization->grouping dss_admin DSS Administration (2.5-3% in water) for 5-7 days grouping->dss_admin drug_admin Daily Drug Administration: - Vehicle - this compound - Comparator grouping->drug_admin monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding dss_admin->monitoring drug_admin->monitoring dai_calc Calculate Disease Activity Index (DAI) monitoring->dai_calc endpoint Endpoint Analysis (Day 7-8) monitoring->endpoint dai_calc->monitoring Daily colon_length Measure Colon Length endpoint->colon_length histology Histological Scoring endpoint->histology cytokines Cytokine Analysis (ELISA) endpoint->cytokines analysis Data Analysis and Comparison colon_length->analysis histology->analysis cytokines->analysis

Caption: Workflow for evaluating this compound efficacy in DSS-induced colitis.

Logical Comparison of RIPK2 Inhibitor Efficacy

Efficacy_Comparison Parameters Parameter In Vitro Potency (IC50) In Vivo Efficacy (DSS Model) Ripk2_IN_5 This compound 5.1 nM Potentially High (Hypothesized) Compound_10w Compound 10w 0.6 nM High (Demonstrated) WEHI_345 WEHI-345 34 nM Moderate (Demonstrated)

Caption: Logical comparison of RIPK2 inhibitors based on potency and efficacy.

References

A Comparative Guide to Validating the Downstream Effects of Ripk2-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ripk2-IN-5 with other known RIPK2 inhibitors, offering supporting experimental data and detailed protocols to validate their downstream effects. The information is intended to assist researchers in objectively evaluating the performance of this compound in their studies.

Introduction to RIPK2 Signaling

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical intracellular signaling molecule that plays a pivotal role in the innate immune system. It functions as a key downstream effector of the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2 pattern recognition receptors. Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, initiating a signaling cascade that leads to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). This, in turn, drives the production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-8 (IL-8), which are essential for clearing bacterial infections.[1] Dysregulation of the NOD-RIPK2 signaling pathway has been implicated in various inflammatory and autoimmune diseases, making RIPK2 an attractive therapeutic target.

This compound: A Potent RIPK2 Inhibitor

This compound is a potent inhibitor of RIPK2 with a reported half-maximal inhibitory concentration (IC50) of 5.1 nM in biochemical assays. It has been shown to exert anti-inflammatory effects by reducing the secretion of TNF-α induced by muramyl dipeptide (MDP), a NOD2 ligand.

Comparative Analysis of RIPK2 Inhibitors

To effectively validate the downstream effects of this compound, it is crucial to compare its performance against other well-characterized RIPK2 inhibitors. The following tables summarize the available quantitative data for this compound and its alternatives.

Biochemical Potency
InhibitorTypeIC50 (nM)Assay Method
This compound Not Specified5.1Not Specified
PonatinibType II6.7ADP-Glo
GSK583Type I5Fluorescence Polarization
WEHI-345Type I130Not Specified
RegorafenibType II41ADP-Glo
SorafenibType II75ADP-Glo
GefitinibType I51ADP-Glo
OD36Not Specified5.3Not Specified
OD38Not Specified14.1Not Specified

Note: The data presented is compiled from various sources and may not be from direct head-to-head comparisons.

Cellular Activity
InhibitorCell LineStimulantReadoutIC50 (nM)
This compound Not SpecifiedMDPTNF-αN/A
PonatinibHEKBlueL18-MDPNF-κB Reporter0.8 (EC50)
GSK583Primary Human MonocytesMDPTNF-α8.0
GSK583HEK293-hNOD2MDPIL-84.0
Compound '5'Primary Human MonocytesMDPTNF-α13
Compound '5'Human Whole BloodMDPTNF-α26
WEHI-345Raw 264.7MDPTNF-α80.3

N/A: Data not available from the searched sources.

Experimental Protocols for Validating Downstream Effects

To ensure robust and reproducible results, detailed experimental protocols are provided for key assays used to validate the downstream effects of RIPK2 inhibitors.

RIPK2 Kinase Assay (ADP-Glo™)

This biochemical assay measures the enzymatic activity of RIPK2 by quantifying the amount of ADP produced.

Protocol:

  • Prepare Reagents:

    • Kinase Buffer: 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT.

    • Prepare serial dilutions of this compound and other inhibitors in the kinase buffer.

    • Prepare a mixture of recombinant RIPK2 enzyme and substrate in kinase buffer.

    • Prepare ATP solution in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µl of inhibitor solution.

    • Add 2 µl of the RIPK2 enzyme/substrate mixture.

    • Initiate the reaction by adding 2 µl of ATP solution.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.

MDP-Induced TNF-α Secretion Assay in THP-1 Cells

This cellular assay assesses the ability of inhibitors to block the production of the pro-inflammatory cytokine TNF-α in a human monocytic cell line.

Protocol:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin.

    • To differentiate into macrophage-like cells, treat THP-1 cells with 20 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Inhibitor Treatment and Stimulation:

    • Plate the differentiated THP-1 cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound or other inhibitors for 1-2 hours.

    • Stimulate the cells with 10 µg/ml of Muramyl Dipeptide (MDP) for 24 hours.

  • Quantification of TNF-α:

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the IC50 value by plotting the TNF-α concentration against the inhibitor concentration.

Western Blot for Phospho-RIPK2 and IκBα Degradation

This assay is used to determine the effect of inhibitors on the phosphorylation of RIPK2 and the degradation of IκBα, a key event in NF-κB activation.

Protocol:

  • Cell Lysis:

    • Treat cells with inhibitors and/or stimulants as described in the cellular assay.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against phospho-RIPK2 (Ser176), total RIPK2, IκBα, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities to determine the relative levels of protein phosphorylation and degradation.

Visualizing Signaling Pathways and Workflows

RIPK2 Signaling Pathway

RIPK2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial PGN Bacterial PGN NOD1_NOD2 NOD1/NOD2 Bacterial PGN->NOD1_NOD2 RIPK2 RIPK2 NOD1_NOD2->RIPK2 XIAP XIAP RIPK2->XIAP TAK1 TAK1 RIPK2->TAK1 XIAP->RIPK2 Ubiquitination IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK (p38, JNK, ERK) TAK1->MAPK IkappaB IκBα IKK_complex->IkappaB Phosphorylation NFkappaB NF-κB IkappaB->NFkappaB Releases NFkappaB_n NF-κB NFkappaB->NFkappaB_n Translocation Ripk2_IN_5 This compound Ripk2_IN_5->RIPK2 Gene_Expression Pro-inflammatory Gene Expression NFkappaB_n->Gene_Expression

Caption: The RIPK2 signaling pathway initiated by bacterial peptidoglycan (PGN).

Experimental Workflow for Inhibitor Validation

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assays cluster_analysis Data Analysis Kinase_Assay RIPK2 Kinase Assay (e.g., ADP-Glo) IC50_determination Determine IC50 Kinase_Assay->IC50_determination Cell_Culture Cell Culture (e.g., THP-1, HEK293) Inhibitor_Treatment Inhibitor Treatment Cell_Culture->Inhibitor_Treatment Stimulation Stimulation (e.g., MDP) Inhibitor_Treatment->Stimulation Cytokine_Assay Cytokine Measurement (e.g., TNF-α ELISA) Stimulation->Cytokine_Assay Western_Blot Western Blot (p-RIPK2, IκBα) Stimulation->Western_Blot NFkB_Assay NF-κB Reporter Assay Stimulation->NFkB_Assay Cellular_IC50 Determine Cellular IC50 Cytokine_Assay->Cellular_IC50 Pathway_Validation Validate Pathway Inhibition Western_Blot->Pathway_Validation NFkB_Assay->Pathway_Validation

Caption: A typical workflow for validating the downstream effects of a RIPK2 inhibitor.

References

A Comparative Guide to the In Vivo Efficacy of Ripk2 Inhibitors: OD36 vs. Ripk2-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of two prominent RIPK2 inhibitors, OD36 and a closely related analog of the GSK clinical candidate, referred to herein as Ripk2-IN-5 (active form of GSK2983559), based on available preclinical data. This document is intended to assist researchers in making informed decisions regarding the selection of tool compounds for in vivo studies targeting the RIPK2 signaling pathway.

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical signaling node downstream of the intracellular pattern recognition receptors NOD1 and NOD2.[1][2] Its activation triggers inflammatory responses through the NF-κB and MAPK pathways, making it a key therapeutic target for a range of inflammatory and autoimmune diseases.[1][2] This guide focuses on the in vivo performance of OD36 and this compound, presenting a summary of their efficacy in relevant animal models, detailed experimental protocols, and a visual representation of the targeted signaling pathway.

Data Presentation: In Vivo Efficacy at a Glance

The following table summarizes the key in vivo efficacy data for OD36 and the prodrug of this compound, GSK2983559.

Compound Animal Model Dosing Regimen Key Findings Reference
OD36 Muramyl dipeptide (MDP)-induced peritonitis in C57BL/6 mice6.25 mg/kg, intraperitoneal (i.p.), single doseSignificantly inhibited the recruitment of inflammatory cells, particularly neutrophils and lymphocytes, to the peritoneum.[3][4]
This compound (delivered as prodrug GSK2983559) 2,4,6-Trinitrobenzenesulfonic acid (TNBS)-induced colitis in mice7.5 and 145 mg/kg, twice daily (b.i.d.), oral administrationShowed efficacy comparable to the standard control, prednisolone, in reducing colitis severity based on colon histopathology scores.[5]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the mechanism of action and the experimental designs, the following diagrams illustrate the RIPK2 signaling pathway and the workflows of the in vivo studies cited.

RIPK2_Signaling_Pathway RIPK2 Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs/DAMPs PAMPs/DAMPs NOD1_NOD2 NOD1/NOD2 PAMPs/DAMPs->NOD1_NOD2 Activation RIPK2 RIPK2 NOD1_NOD2->RIPK2 Recruitment & Activation TAK1 TAK1 RIPK2->TAK1 Activation IKK_complex IKK Complex TAK1->IKK_complex Activation MAPK MAPK TAK1->MAPK Activation IκBα IκBα IKK_complex->IκBα Phosphorylation & Degradation NF_κB NF-κB NF_κB_nucleus NF-κB NF_κB->NF_κB_nucleus Translocation Gene_Expression Inflammatory Gene Expression NF_κB_nucleus->Gene_Expression Transcription Experimental_Workflows In Vivo Experimental Workflows cluster_OD36 OD36: MDP-Induced Peritonitis Model cluster_Ripk2_IN_5 This compound (as GSK2983559): TNBS-Induced Colitis Model OD36_admin Administer OD36 (6.25 mg/kg, i.p.) or Vehicle to C57BL/6 Mice MDP_injection 30 min post-inhibitor: Inject MDP (150 µg, i.p.) OD36_admin->MDP_injection Sacrifice_OD36 4 hours post-MDP: Sacrifice mice and collect peritoneal lavage fluid MDP_injection->Sacrifice_OD36 Analysis_OD36 Analyze cellular infiltrates (WBC, neutrophils, lymphocytes) Sacrifice_OD36->Analysis_OD36 TNBS_induction Induce colitis in mice with TNBS (Day 0) GSK_admin Administer GSK2983559 (7.5 or 145 mg/kg, b.i.d., oral) or Vehicle TNBS_induction->GSK_admin Sacrifice_GSK Assess colitis severity at a defined endpoint GSK_admin->Sacrifice_GSK Analysis_GSK Histopathological evaluation of the colon Sacrifice_GSK->Analysis_GSK

References

Safety Operating Guide

Proper Disposal of Ripk2-IN-5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Ripk2-IN-5, a high-affinity RIPK2 inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe handling and disposal of this compound.

According to the Safety Data Sheet (SDS) provided by MedchemExpress, this compound is not classified as a hazardous substance or mixture. However, it is imperative to follow standard laboratory safety protocols and adhere to local regulations for chemical waste disposal.

Key Safety and Handling Information

Before disposal, it is essential to be aware of the handling and storage recommendations for this compound.

PropertyInformation
Product Name This compound
CAS Number 2885227-09-6[1][2][3]
Chemical Formula C21H14N4S[1]
Molecular Weight 354.43[1]
GHS Classification Not a hazardous substance or mixture
Storage Store at -20°C for the short term. For long-term storage, it is recommended to store at -80°C.[3]

Experimental Protocols: Disposal Procedures

While this compound is not classified as hazardous, it should not be disposed of down the drain or in regular trash without following proper laboratory procedures.[4][5] The following steps outline the recommended disposal protocol.

Step 1: Personal Protective Equipment (PPE) Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling any chemical, including for disposal.

Step 2: Waste Collection

  • Solid Waste: Collect any unused or expired solid this compound powder in a clearly labeled, sealed container designated for non-hazardous chemical waste.

  • Solutions: If this compound is in a solvent, collect it in a compatible, sealed, and clearly labeled waste container. Do not mix with other incompatible waste streams.[6]

  • Contaminated Materials: Any materials, such as pipette tips, tubes, or wipes, that have come into contact with this compound should be collected in a designated solid waste container.

Step 3: Labeling Properly label the waste container with the full chemical name ("this compound") and indicate that it is non-hazardous chemical waste. Ensure the label is clear and legible.

Step 4: Storage of Waste Store the sealed waste container in a designated satellite accumulation area for chemical waste, away from incompatible materials.[6]

Step 5: Final Disposal Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Always follow your institution's specific procedures for waste pickup and disposal.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

Ripk2_IN_5_Disposal_Workflow start Start: Disposal of this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Assess Form of Waste ppe->assess_form solid_waste Solid this compound assess_form->solid_waste Solid liquid_waste This compound in Solution assess_form->liquid_waste Liquid contaminated_materials Contaminated Labware assess_form->contaminated_materials Contaminated Materials collect_solid Collect in Labeled Container for Non-Hazardous Solid Waste solid_waste->collect_solid collect_liquid Collect in Labeled Container for Non-Hazardous Liquid Waste liquid_waste->collect_liquid collect_contaminated Collect in Labeled Container for Solid Waste contaminated_materials->collect_contaminated store_waste Store Sealed Container in Designated Waste Area collect_solid->store_waste collect_liquid->store_waste collect_contaminated->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant research environment.

References

Personal protective equipment for handling Ripk2-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Ripk2-IN-5

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, storage, and disposal of this potent kinase inhibitor.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular Weight 354.43 g/mol [1]
CAS Number 2885227-09-6[1][2]
IC50 (RIPK2) 5.1 nM[2]
Appearance Solid (Off-white to light yellow)[1]
Solubility DMSO: 116.67 mg/mL (329.18 mM)[1][3]
Storage (Powder) -20°C for 3 years, 4°C for 2 years[1]
Storage (In solvent) -80°C for 6 months, -20°C for 1 month[1][2]
Stability Moderate stability in human liver microsomes.[2][3]

Operational Plan: Personal Protective Equipment (PPE)

Due to the potent nature of this compound, a comprehensive approach to personal protection is mandatory to prevent exposure through inhalation, skin contact, or ingestion.

Engineering Controls:
  • Primary: All handling of this compound powder should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation risk.

  • Secondary: Ensure a well-ventilated laboratory environment. An eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE):
  • Eye and Face Protection: Chemical safety goggles with side shields are required at all times. A face shield should be worn over safety goggles when there is a risk of splashing.

  • Hand Protection: Wear two pairs of nitrile gloves. The outer glove should be removed and disposed of immediately after handling the compound. Change gloves frequently, and always before leaving the work area.

  • Body Protection: A lab coat with long sleeves and a solid front must be worn. Ensure cuffs are tucked into the inner pair of gloves.

  • Respiratory Protection: For weighing and handling of the powder outside of a containment hood, a NIOSH-approved respirator with a particulate filter (N95 or higher) is recommended.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE 1. Don Full PPE (Double Gloves, Gown, Goggles) Prepare_Work_Area 2. Prepare Work Area (Fume Hood) Don_PPE->Prepare_Work_Area Weigh_Compound 3. Weigh this compound (In Fume Hood) Prepare_Work_Area->Weigh_Compound Prepare_Solution 4. Prepare Stock Solution (e.g., in DMSO) Weigh_Compound->Prepare_Solution Decontaminate_Surfaces 5. Decontaminate Surfaces (e.g., with 70% Ethanol) Prepare_Solution->Decontaminate_Surfaces Dispose_Waste 6. Dispose of Waste (Sharps, Consumables) Decontaminate_Surfaces->Dispose_Waste Remove_PPE 7. Remove PPE (Outer gloves first) Dispose_Waste->Remove_PPE

Figure 1: Experimental workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste:

    • All disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not dispose of down the drain.

  • Decontamination:

    • All surfaces and equipment should be decontaminated after use. A suitable solvent (e.g., 70% ethanol) should be used to wipe down surfaces, and the cleaning materials should be disposed of as hazardous waste.

NOD2-RIPK2 Signaling Pathway

This compound is a potent inhibitor of Receptor-Interacting serine/threonine-Protein Kinase 2 (RIPK2), a key component of the NOD-like receptor signaling pathway. Understanding this pathway is crucial for contextualizing the inhibitor's mechanism of action.

G Bacterial_PGN Bacterial Peptidoglycan (PGN) NOD2 NOD2 Bacterial_PGN->NOD2 activates RIPK2 RIPK2 NOD2->RIPK2 recruits Ubiquitination Ubiquitination (XIAP, cIAPs) RIPK2->Ubiquitination undergoes Ripk2_IN_5 This compound Ripk2_IN_5->RIPK2 inhibits TAK1_Complex TAK1/TAB Complex Ubiquitination->TAK1_Complex recruits IKK_Complex IKK Complex Ubiquitination->IKK_Complex recruits MAPK MAPK Activation TAK1_Complex->MAPK activates NFkB NF-κB Activation IKK_Complex->NFkB activates Inflammatory_Response Inflammatory Response NFkB->Inflammatory_Response MAPK->Inflammatory_Response

Figure 2: Simplified NOD2-RIPK2 signaling pathway and the point of inhibition by this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.